MeOSuc-Gly-Leu-Phe-AMC
Description
The exact mass of the compound this compound is 622.26387880 g/mol and the complexity rating of the compound is 1120. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
methyl 4-[[2-[[(2S)-1-[[(2S)-3-(4-hydroxyphenyl)-1-[(4-methyl-2-oxochromen-6-yl)amino]-1-oxopropan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-2-oxoethyl]amino]-4-oxobutanoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C32H38N4O9/c1-18(2)13-24(35-28(39)17-33-27(38)11-12-29(40)44-4)32(43)36-25(15-20-5-8-22(37)9-6-20)31(42)34-21-7-10-26-23(16-21)19(3)14-30(41)45-26/h5-10,14,16,18,24-25,37H,11-13,15,17H2,1-4H3,(H,33,38)(H,34,42)(H,35,39)(H,36,43)/t24-,25-/m0/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ACVZSVFQDICQGT-DQEYMECFSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)OC2=C1C=C(C=C2)NC(=O)C(CC3=CC=C(C=C3)O)NC(=O)C(CC(C)C)NC(=O)CNC(=O)CCC(=O)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=O)OC2=C1C=C(C=C2)NC(=O)[C@H](CC3=CC=C(C=C3)O)NC(=O)[C@H](CC(C)C)NC(=O)CNC(=O)CCC(=O)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C32H38N4O9 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
622.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-Depth Technical Guide to the MeOSuc-Gly-Leu-Phe-AMC Assay for Chymotrypsin-Like Protease Activity
For Researchers, Scientists, and Drug Development Professionals
Core Principle of the Assay
The MeOSuc-Gly-Leu-Phe-AMC assay is a highly sensitive and continuous fluorometric method used to measure the enzymatic activity of proteases with chymotrypsin-like specificity. The core of this assay lies in the use of a synthetic peptide substrate, this compound, which consists of a short peptide sequence (Gly-Leu-Phe) recognized and cleaved by these proteases. This peptide is chemically linked to a fluorescent reporter molecule, 7-amino-4-methylcoumarin (AMC).
In its intact form, the substrate is non-fluorescent or exhibits very low fluorescence. However, upon enzymatic cleavage of the amide bond between the phenylalanine (Phe) residue and the AMC moiety by a chymotrypsin-like protease, the AMC molecule is released. The free AMC is highly fluorescent. The rate of increase in fluorescence intensity is directly proportional to the activity of the enzyme in the sample. This allows for the precise quantification of enzyme kinetics and the screening of potential inhibitors. This assay is particularly valuable in drug discovery and biochemical research for studying enzymes like chymotrypsin and the chymotrypsin-like activity of the proteasome.
Experimental Protocol
The following provides a generalized, detailed methodology for performing the this compound assay in a 96-well plate format. This protocol should be optimized for specific enzymes and experimental conditions.
Materials:
-
This compound substrate
-
Enzyme source (e.g., purified chymotrypsin, cell lysate)
-
Assay buffer (e.g., Tris-HCl or HEPES buffer, pH 7.5-8.5, containing CaCl2 if required for enzyme stability)
-
Dimethyl sulfoxide (DMSO) for substrate stock solution
-
96-well black microplates (for fluorescence assays)
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Fluorometric microplate reader with excitation and emission filters for AMC (Excitation: 360-380 nm, Emission: 440-460 nm)
-
Positive control (e.g., purified chymotrypsin)
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Negative control (assay buffer without enzyme)
-
Inhibitor (optional, for screening purposes)
Procedure:
-
Reagent Preparation:
-
Substrate Stock Solution: Prepare a concentrated stock solution of this compound in DMSO (e.g., 10-50 mM). Store protected from light at -20°C.
-
Working Substrate Solution: Dilute the stock solution in assay buffer to the desired final concentration (e.g., 10-100 µM). The optimal concentration should be determined empirically and is often around the Michaelis-Menten constant (Km) of the enzyme for the substrate.
-
Enzyme Solution: Prepare a solution of the enzyme in cold assay buffer to the desired concentration. The concentration should be sufficient to provide a linear rate of fluorescence increase over the desired time course.
-
Standard Curve (Optional but Recommended): Prepare a standard curve using free AMC to convert relative fluorescence units (RFU) to the concentration of the product formed.
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-
Assay Execution:
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Add the appropriate volume of assay buffer to each well of the 96-well plate.
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Add the enzyme solution to the appropriate wells. For negative controls, add an equal volume of assay buffer.
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If screening for inhibitors, pre-incubate the enzyme with the test compounds for a specified period before adding the substrate.
-
Initiate the reaction by adding the working substrate solution to all wells.
-
Immediately place the plate in the fluorometric microplate reader.
-
-
Data Acquisition:
-
Measure the fluorescence intensity at regular intervals (e.g., every 1-5 minutes) for a set period (e.g., 30-60 minutes) in kinetic mode.
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Use an excitation wavelength of 360-380 nm and an emission wavelength of 440-460 nm.
-
-
Data Analysis:
-
For each sample, plot the fluorescence intensity (RFU) against time.
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Determine the initial reaction velocity (V₀) from the linear portion of the curve (slope of RFU/min).
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If a standard curve was prepared, convert the V₀ from RFU/min to pmol/min of AMC produced.
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Enzyme activity can be expressed as the rate of substrate hydrolysis per unit of enzyme concentration or per microgram of total protein in a cell lysate.
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For inhibitor studies, calculate the percentage of inhibition relative to the uninhibited control.
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Quantitative Data
While specific kinetic constants can vary depending on the enzyme source, buffer conditions, and temperature, the following table summarizes typical quantitative parameters for chymotrypsin-like proteases with fluorogenic peptide substrates. It is important to note that experimentally determined values for the specific enzyme and conditions of interest are always recommended for the most accurate results.
| Parameter | Typical Value Range | Description |
| Substrate Concentration | 10 - 100 µM | The concentration of this compound used in the assay. Often near the Km value. |
| Excitation Wavelength (λex) | 360 - 380 nm | The wavelength of light used to excite the fluorescent reporter group (AMC). |
| Emission Wavelength (λem) | 440 - 460 nm | The wavelength of light emitted by the fluorescent reporter group (AMC) upon excitation. |
| Michaelis Constant (Km) | Varies | The substrate concentration at which the reaction rate is half of the maximum velocity (Vmax). This is enzyme-specific. |
| Catalytic Constant (kcat) | Varies | The turnover number, representing the number of substrate molecules converted to product per enzyme molecule per unit of time. This is enzyme-specific. |
Signaling Pathways and Applications
The this compound assay is not directly used to elucidate entire signaling pathways but rather to measure the activity of a key component within them, the proteasome. The ubiquitin-proteasome system is a critical pathway for protein degradation in eukaryotic cells, playing a central role in:
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Cell Cycle Control: Degradation of cyclins and other cell cycle regulators.
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Apoptosis: Regulation of pro- and anti-apoptotic proteins.
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Signal Transduction: Degradation of signaling molecules to terminate a signal.
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Immune Response: Processing of antigens for presentation on MHC class I molecules.
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Protein Quality Control: Elimination of misfolded or damaged proteins.
By measuring the chymotrypsin-like activity of the proteasome, researchers can gain insights into the overall function of this pathway and how it is affected by various stimuli, diseases (such as cancer and neurodegenerative disorders), or therapeutic interventions.
MeOSuc-Gly-Leu-Phe-AMC: An In-depth Technical Guide to its Substrate Specificity
For Researchers, Scientists, and Drug Development Professionals
Introduction
The fluorogenic peptide substrate, Methoxycarbonyl-succinyl-Glycyl-Leucyl-Phenylalanyl-7-amino-4-methylcoumarin (MeOSuc-Gly-Leu-Phe-AMC), is a valuable tool in the study of proteolytic enzymes. Its specific peptide sequence is designed to be recognized and cleaved by proteases with chymotrypsin-like activity, leading to the release of the fluorescent 7-amino-4-methylcoumarin (AMC) group. This property allows for the sensitive and continuous monitoring of enzyme activity, making it a staple in academic research and high-throughput screening for drug discovery.[1] This guide provides a comprehensive overview of the substrate's specificity, detailed experimental protocols, and the underlying biochemical principles.
Core Principles of Detection
The utility of this compound in protease assays is based on the principle of fluorescence resonance energy transfer (FRET). In the intact substrate, the fluorescence of the AMC moiety is internally quenched. Upon enzymatic hydrolysis of the amide bond between the C-terminal phenylalanine residue and the AMC group, the fluorophore is liberated. This unquenching results in a significant increase in fluorescence intensity, which can be monitored in real-time. The rate of this fluorescence increase is directly proportional to the rate of substrate cleavage and, therefore, to the concentration of the active enzyme.
The cleavage of the substrate and subsequent release of AMC can be monitored using a fluorometer or a fluorescence microplate reader with excitation typically in the range of 360-380 nm and emission detection between 440-460 nm.
Enzyme Specificity
The peptide sequence, Gly-Leu-Phe, is a key determinant of the substrate's specificity. The presence of a large hydrophobic residue (Phenylalanine) at the P1 position (the amino acid immediately preceding the cleavage site) makes it an excellent substrate for proteases that exhibit a preference for such residues in their binding pockets.
Chymotrypsin and Chymotrypsin-like Proteases
Chymotrypsin, a serine protease found in the digestive system, is the archetypal enzyme that demonstrates a strong preference for cleaving peptide bonds C-terminal to large hydrophobic amino acids such as phenylalanine, tyrosine, and tryptophan. The Gly-Leu-Phe sequence of this substrate mimics a natural recognition site for chymotrypsin, making it a highly efficient substrate for this class of enzymes.
The Proteasome
The 20S proteasome is a large, multi-catalytic protease complex responsible for the majority of non-lysosomal protein degradation in eukaryotic cells. It possesses several distinct catalytic activities, one of which is the chymotrypsin-like activity associated with its β5 subunit. This compound is widely recognized as a substrate for the chymotrypsin-like activity of the proteasome.[2]
Cathepsins
Based on the available literature, there is no direct evidence to suggest that this compound is a specific or efficient substrate for cathepsins. Cathepsins are a diverse group of proteases, primarily found in lysosomes, with varied substrate specificities that are generally distinct from that of chymotrypsin.
Quantitative Data on Substrate Specificity
While this compound is widely used, specific kinetic parameters (Km and kcat) for its cleavage by various enzymes are not consistently reported in publicly available literature. To provide a comparative context, the following table includes kinetic data for analogous fluorogenic substrates with similar P1 phenylalanine residues, which are commonly used to assay chymotrypsin activity. It is important to note that these values are for different peptide sequences and should be considered as a reference for the expected range of kinetic constants.
| Enzyme | Substrate | Km (µM) | kcat (s⁻¹) | kcat/Km (M⁻¹s⁻¹) |
| α-Chymotrypsin | Suc-Ala-Ala-Pro-Phe-AMC | 15 | 1.5 | 1.0 x 10⁵ |
| α-Chymotrypsin | Glt-Ala-Ala-Phe-AMC | N/A | N/A | N/A |
| Proteasome (20S) | Suc-Leu-Leu-Val-Tyr-AMC | N/A | N/A | N/A |
Experimental Protocols
The following are detailed methodologies for performing protease activity assays using this compound. These protocols can be adapted for use with purified enzymes or complex biological samples such as cell lysates.
General Protease Assay Protocol (Purified Enzyme)
Materials:
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Purified protease of interest (e.g., bovine α-chymotrypsin)
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This compound substrate
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Assay Buffer (e.g., 50 mM Tris-HCl, pH 8.0, containing 100 mM NaCl and 10 mM CaCl₂)
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Dimethyl sulfoxide (DMSO) for substrate solubilization
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Black, flat-bottom 96-well microplate
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Fluorescence microplate reader
Procedure:
-
Substrate Preparation:
-
Prepare a stock solution of this compound (e.g., 10 mM) in DMSO. Store in aliquots at -20°C, protected from light.
-
On the day of the experiment, prepare a working solution of the substrate by diluting the stock solution in Assay Buffer to the desired final concentration. The optimal concentration should be determined empirically but is often in the range of 10-100 µM. For kinetic studies, a range of concentrations bracketing the expected Km value should be used.
-
-
Enzyme Preparation:
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Prepare a stock solution of the purified protease in an appropriate buffer (refer to the manufacturer's instructions).
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Dilute the enzyme stock solution in ice-cold Assay Buffer to the desired working concentration. The optimal enzyme concentration will depend on its activity and should be determined to ensure a linear reaction rate over the desired time course.
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Assay Setup:
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To each well of the 96-well microplate, add the components in the following order:
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Assay Buffer to bring the final volume to 200 µL.
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Enzyme solution.
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-
Include appropriate controls:
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No-enzyme control: Assay Buffer and substrate working solution.
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No-substrate control: Assay Buffer and enzyme solution.
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Inhibitor control (optional): Assay Buffer, enzyme solution, and a known inhibitor of the protease.
-
-
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Reaction Initiation and Measurement:
-
Initiate the reaction by adding the substrate working solution to all wells.
-
Immediately place the microplate in a fluorescence microplate reader pre-warmed to the desired assay temperature (e.g., 25°C or 37°C).
-
Measure the fluorescence intensity at an excitation wavelength of 360-380 nm and an emission wavelength of 440-460 nm.
-
For kinetic assays, record the fluorescence at regular intervals (e.g., every 1-2 minutes) for a period of 30-60 minutes.
-
-
Data Analysis:
-
Calculate the initial reaction velocity (V₀) from the linear portion of the fluorescence versus time plot.
-
If determining kinetic parameters, plot the initial velocities against the substrate concentrations and fit the data to the Michaelis-Menten equation to determine Km and Vmax. kcat can then be calculated from Vmax if the enzyme concentration is known.
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Proteasome Activity Assay in Cell Lysates
Materials:
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Cultured cells
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Lysis Buffer (e.g., 50 mM HEPES, pH 7.5, 150 mM NaCl, 1 mM EDTA, 1% Triton X-100, and protease inhibitors excluding those that target the proteasome)
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This compound substrate
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Proteasome-specific inhibitor (e.g., MG132) for control experiments
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Bradford or BCA protein assay reagents
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Other reagents and equipment as listed in the general protocol.
Procedure:
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Cell Lysate Preparation:
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Harvest cells and wash with ice-cold PBS.
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Lyse the cells in Lysis Buffer on ice for 30 minutes with occasional vortexing.
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Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
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Collect the supernatant (cell lysate) and determine the protein concentration using a standard protein assay.
-
-
Assay Setup:
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In a 96-well microplate, add a consistent amount of cell lysate (e.g., 20-50 µg of total protein) to each well.
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For inhibitor controls, pre-incubate a set of wells with a proteasome-specific inhibitor (e.g., 10 µM MG132) for 15-30 minutes at 37°C.
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Bring the volume of each well to the desired final volume with Assay Buffer.
-
-
Reaction Initiation and Measurement:
-
Follow steps 4 and 5 of the "General Protease Assay Protocol" to initiate the reaction with the substrate and measure fluorescence.
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-
Data Analysis:
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The proteasome-specific activity is determined by subtracting the fluorescence signal from the inhibitor-treated wells from the signal of the untreated wells.
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Visualizations
Experimental Workflow for Protease Activity Assay
Caption: A generalized workflow for a protease activity assay.
Substrate Cleavage and Fluorescence Generation Pathway
Caption: The enzymatic cleavage of the substrate releases fluorescent AMC.
Logical Relationship of Substrate Specificity
References
A Technical Guide to MeOSuc-Gly-Leu-Phe-AMC for the Assay of Chymotrypsin-Like Activity
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth overview of the fluorogenic substrate, Methoxysuccinyl-Glycyl-Leucyl-Phenylalanyl-7-Amino-4-methylcoumarin (MeOSuc-Gly-Leu-Phe-AMC), for the sensitive and continuous kinetic measurement of chymotrypsin-like proteolytic activity.
Introduction
This compound is a synthetic peptide substrate designed for the specific and sensitive detection of chymotrypsin and chymotrypsin-like enzymes.[1] These serine proteases play crucial roles in digestion, cellular signaling, and disease pathogenesis, making them important targets for research and drug development. The substrate consists of a four-amino-acid peptide sequence (Gly-Leu-Phe) that is recognized and cleaved by chymotrypsin at the C-terminal side of the phenylalanine residue. This peptide is coupled to a fluorophore, 7-Amino-4-methylcoumarin (AMC), which remains in a quenched state until enzymatic cleavage releases it, resulting in a measurable increase in fluorescence. This direct relationship between fluorescence intensity and enzymatic activity allows for real-time monitoring of enzyme kinetics.
Principle of the Assay
The enzymatic assay using this compound is based on the principle of fluorescence resonance energy transfer (FRET). In the intact substrate, the proximity of the peptide to the AMC moiety quenches its fluorescence. Upon hydrolysis of the amide bond between phenylalanine and AMC by a chymotrypsin-like enzyme, the free AMC is liberated. The free AMC, when excited by light at the appropriate wavelength, emits a fluorescent signal that is directly proportional to the amount of substrate cleaved and, therefore, to the enzymatic activity.
The reaction can be summarized as follows:
This compound (non-fluorescent) + Chymotrypsin → MeOSuc-Gly-Leu-Phe + AMC (fluorescent)
Quantitative Data
| Parameter | Value/Range | Source |
| Substrate Properties | ||
| Molecular Formula | C32H38N4O8 | [1] |
| Molecular Weight | 606.68 g/mol | [1] |
| Purity | ≥98% | Inferred from supplier data |
| Solubility | Soluble in DMSO | Inferred from similar compounds |
| Assay Parameters | ||
| Excitation Wavelength (λex) | 360 - 380 nm | Inferred from AMC properties |
| Emission Wavelength (λem) | 440 - 460 nm | Inferred from AMC properties |
| Recommended Substrate Concentration | 10 - 100 µM | Inferred from similar assays |
| Typical Enzyme Concentration | To be determined empirically | |
| Assay Buffer pH | 7.5 - 8.5 | Inferred from chymotrypsin optimum pH |
| Incubation Temperature | 25 - 37 °C | Inferred from chymotrypsin activity range |
Experimental Protocols
The following is a generalized protocol for a chymotrypsin activity assay in a 96-well plate format. It is recommended to optimize the conditions for your specific enzyme and experimental setup.
Reagent Preparation
-
Assay Buffer: 50 mM Tris-HCl, 100 mM NaCl, 10 mM CaCl₂, pH 8.0.
-
Substrate Stock Solution (10 mM): Dissolve this compound in dimethyl sulfoxide (DMSO). Store at -20°C, protected from light.
-
Substrate Working Solution (2X): Dilute the substrate stock solution in Assay Buffer to the desired final concentration (e.g., for a final concentration of 50 µM, prepare a 100 µM working solution).
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Enzyme Solution: Prepare a dilution of chymotrypsin in Assay Buffer. The optimal concentration should be determined experimentally to ensure a linear reaction rate over the desired time course.
-
AMC Standard Stock Solution (1 mM): Dissolve 7-amino-4-methylcoumarin in DMSO.
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AMC Standard Curve: Prepare a series of dilutions of the AMC standard stock solution in Assay Buffer to generate a standard curve (e.g., 0 to 50 µM).
Assay Procedure
-
Prepare the 96-well plate:
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Add 50 µL of Assay Buffer to each well.
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Add 50 µL of the appropriate AMC standard dilutions to the standard curve wells.
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Add 50 µL of the enzyme solution to the sample wells.
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Include a "no enzyme" control well containing 100 µL of Assay Buffer.
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Include a "substrate only" control well containing 50 µL of Assay Buffer and 50 µL of the 2X Substrate Working Solution.
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-
Initiate the reaction:
-
Add 50 µL of the 2X Substrate Working Solution to the sample and "no enzyme" control wells to start the reaction. The total volume in each well should be 100 µL.
-
-
Measure fluorescence:
-
Immediately place the plate in a fluorescence microplate reader.
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Measure the fluorescence intensity kinetically at an excitation wavelength of ~380 nm and an emission wavelength of ~460 nm.
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Record readings every 1-2 minutes for a period of 30-60 minutes at a constant temperature (e.g., 37°C).
-
Data Analysis
-
Plot the AMC standard curve: Plot the fluorescence intensity of the AMC standards against their known concentrations. Determine the linear equation of the curve (y = mx + c), where y is the fluorescence intensity and x is the AMC concentration.
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Calculate the rate of reaction: For each enzyme-containing well, determine the rate of increase in fluorescence over time (ΔFU/min) from the linear portion of the kinetic curve.
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Convert fluorescence units to moles of AMC: Use the slope of the AMC standard curve to convert the rate of reaction from ΔFU/min to moles of AMC produced per minute.
-
Calculate enzyme activity: The chymotrypsin activity can be expressed in terms of the amount of substrate hydrolyzed per unit time per amount of enzyme.
Visualizations
Enzymatic Reaction Workflow
Caption: Enzymatic cleavage of this compound.
Experimental Workflow for Chymotrypsin Activity Assay
References
MeOSuc-Gly-Leu-Phe-AMC: A Comprehensive Technical Guide for Proteasome Research
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a detailed overview of the fluorogenic proteasome substrate, MeOSuc-Gly-Leu-Phe-AMC. It is designed to equip researchers, scientists, and drug development professionals with the essential knowledge to effectively utilize this tool in the study of proteasome activity and the discovery of novel therapeutic agents. This document outlines the substrate's core properties, provides detailed experimental protocols, and visualizes key processes to facilitate a deeper understanding of its application.
Core Properties and Data Presentation
This compound is a synthetic peptide substrate designed to specifically measure the chymotrypsin-like (CT-L) activity of the 20S and 26S proteasomes. The peptide sequence, Gly-Leu-Phe, is recognized and cleaved by the β5 subunit of the proteasome. This cleavage releases the fluorescent molecule 7-amino-4-methylcoumarin (AMC), which can be quantified to determine enzymatic activity.
While specific kinetic parameters (Km and Vmax) for this compound are not widely published, the properties of the closely related and commonly used chymotrypsin-like substrate, Suc-LLVY-AMC, provide a valuable reference point for experimental design.
Table 1: Properties of this compound
| Property | Value |
| Full Name | Methoxycarbonyl-Glycyl-Leucyl-Phenylalanyl-7-amino-4-methylcoumarin |
| Target Enzyme | 20S and 26S Proteasome |
| Specific Activity | Chymotrypsin-like (β5 subunit) |
| Detection Method | Fluorometric |
| Fluorophore | 7-amino-4-methylcoumarin (AMC) |
| Excitation Wavelength | 360-380 nm |
| Emission Wavelength | 440-460 nm |
| Solubility | Soluble in DMSO |
Table 2: Comparative Properties of Suc-LLVY-AMC
| Property | Value |
| Full Name | Succinyl-Leucyl-Leucyl-Valyl-Tyrosyl-7-amino-4-methylcoumarin |
| Target Enzyme | 20S and 26S Proteasome |
| Specific Activity | Chymotrypsin-like (β5 subunit) |
| Working Concentration | 50-200 µM[1] |
| Excitation Wavelength | 380 nm[1] |
| Emission Wavelength | 460 nm[1] |
| Solubility | Soluble in DMSO[1] |
Experimental Protocols
The following is a detailed methodology for a standard proteasome activity assay using a fluorogenic substrate like this compound. This protocol is adaptable for use with purified proteasomes, as well as cell and tissue lysates.
Materials and Reagents
-
This compound substrate
-
Purified 20S or 26S proteasome, or cell/tissue lysate
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5, 25 mM KCl, 10 mM NaCl, 1 mM MgCl2, 2 mM DTT)
-
Proteasome Inhibitor (e.g., MG-132)
-
Dimethyl sulfoxide (DMSO)
-
96-well black microplate
-
Fluorometric plate reader
Experimental Procedure
-
Preparation of Reagents:
-
Prepare a stock solution of this compound (e.g., 10 mM) in DMSO. Store at -20°C, protected from light.
-
Prepare a working solution of the substrate by diluting the stock solution in Assay Buffer to the desired final concentration (e.g., 50-200 µM).
-
Prepare a stock solution of a proteasome inhibitor (e.g., 10 mM MG-132) in DMSO.
-
Prepare the proteasome sample (purified enzyme or lysate) at the desired concentration in Assay Buffer.
-
-
Assay Setup:
-
In a 96-well black microplate, add the following to each well:
-
Sample wells: Proteasome sample and Assay Buffer.
-
Inhibitor control wells: Proteasome sample, proteasome inhibitor (to a final concentration that ensures complete inhibition, e.g., 20 µM MG-132), and Assay Buffer.
-
Blank wells: Assay Buffer only.
-
-
The total volume in each well should be consistent (e.g., 100 µL).
-
-
Initiation and Measurement:
-
Pre-incubate the plate at 37°C for 10-15 minutes.
-
Initiate the reaction by adding the substrate working solution to all wells.
-
Immediately place the plate in a fluorometric plate reader pre-set to 37°C.
-
Measure the fluorescence intensity kinetically over a set period (e.g., 30-60 minutes) with excitation at 360-380 nm and emission at 440-460 nm.
-
-
Data Analysis:
-
Subtract the fluorescence signal of the blank wells from all other readings.
-
The proteasome-specific activity is determined by subtracting the signal from the inhibitor control wells from the signal of the sample wells.
-
The rate of AMC release can be calculated from the linear portion of the kinetic curve and converted to enzymatic activity using a standard curve generated with free AMC.
-
Mandatory Visualizations
Signaling Pathways and Experimental Workflows
Caption: Enzymatic cleavage of this compound by the proteasome.
References
The Core Mechanism of MeOSuc-Gly-Leu-Phe-AMC: A Technical Guide for Researchers
For Immediate Release
This technical guide provides an in-depth analysis of the mechanism of action for the fluorogenic substrate MeOSuc-Gly-Leu-Phe-AMC, tailored for researchers, scientists, and drug development professionals. This document outlines the core principles of its function, presents available quantitative data, and offers detailed experimental protocols for its application in assessing chymotrypsin-like protease activity.
Core Principle: Fluorogenic Detection of Protease Activity
This compound is a synthetic peptide substrate designed to detect the activity of chymotrypsin-like proteases, including the chymotrypsin-like activity of the proteasome. The core of its mechanism lies in the principle of fluorescence resonance energy transfer (FRET). The peptide sequence, Gly-Leu-Phe, is specifically recognized and cleaved by enzymes with chymotrypsin-like specificity. This peptide is chemically linked to a fluorophore, 7-amino-4-methylcoumarin (AMC).
In its intact, uncleaved state, the fluorescence of the AMC group is quenched. Upon enzymatic hydrolysis of the amide bond between the C-terminal phenylalanine (Phe) residue and the AMC molecule, the fluorophore is released. This unquenching of AMC results in a significant and measurable increase in fluorescence intensity. The rate of this fluorescence increase is directly proportional to the enzymatic activity of the chymotrypsin-like protease in the sample.
The methoxysuccinyl (MeOSuc) group at the N-terminus serves to block the N-terminal amino group of the peptide, preventing non-specific degradation by aminopeptidases and ensuring that the cleavage is specific to the internal peptide bond targeted by chymotrypsin-like enzymes.
Enzymatic Cleavage Signaling Pathway
The enzymatic reaction can be visualized as a single-step signaling pathway. The enzyme, a chymotrypsin-like protease, acts on the substrate, this compound, leading to the release of the fluorescent product, AMC.
An In-depth Technical Guide to Fluorogenic Peptide Substrates for Protease Assays
For Researchers, Scientists, and Drug Development Professionals
In the intricate landscape of cellular biology and drug discovery, proteases represent a pivotal class of enzymes. Their function as precise molecular scissors, cleaving peptide bonds to regulate a vast array of physiological and pathological processes, makes them compelling targets for therapeutic intervention. Understanding and quantifying protease activity is paramount, and among the most sensitive and widely adopted tools for this purpose are fluorogenic protease substrates. This technical guide provides a comprehensive overview of the core principles, applications, and methodologies associated with these powerful reagents.
Core Principles: The "Turn-On" Fluorescence Mechanism
Fluorogenic protease substrates are synthetic peptides engineered to be non-fluorescent or exhibit minimal fluorescence in their intact state. Upon enzymatic cleavage by a specific protease, a fluorophore is released or dequenched, leading to a significant and measurable increase in fluorescence intensity. This "turn-on" mechanism provides a direct and sensitive readout of enzymatic activity in real-time. The design of these substrates primarily revolves around two fundamental principles:
-
Förster Resonance Energy Transfer (FRET): In this design, the peptide substrate is dual-labeled with a fluorophore (donor) and a quencher molecule. When the substrate is intact, the close proximity of the quencher suppresses the fluorescence of the fluorophore through FRET. Proteolytic cleavage separates the fluorophore from the quencher, disrupting FRET and resulting in a substantial increase in fluorescence emission.[1][2]
-
Direct Fluorophore Release: This more direct approach involves attaching a fluorogenic group, such as 7-amino-4-methylcoumarin (AMC) or rhodamine 110 (R110), to the peptide substrate. The fluorescence of these groups is quenched when they are part of the peptide. Enzymatic cleavage liberates the free fluorophore, which is highly fluorescent.[3][4]
Key Fluorogenic Moieties
The choice of the fluorophore is a critical determinant of assay sensitivity and suitability for different applications. Key characteristics to consider include quantum yield, excitation and emission wavelengths, and susceptibility to environmental factors.
| Fluorophore/Quencher Pair | Excitation (nm) | Emission (nm) | Notes |
| AMC (7-amino-4-methylcoumarin) | 340-350 | 440-460 | Widely used, but can be susceptible to background fluorescence from biological samples in the UV range.[1] |
| ACC (7-amino-4-carbamoylmethylcoumarin) | 325-350 | 400-450 | Offers an approximately 3-fold higher quantum yield than AMC, allowing for lower enzyme and substrate concentrations.[5] |
| AFC (7-amino-4-trifluoromethylcoumarin) | 380-400 | 490-505 | Red-shifted excitation and emission compared to AMC, which helps to reduce background interference.[1] |
| Rhodamine 110 (R110) | ~498 | ~521 | Highly sensitive fluorophore with excitation and emission in the visible spectrum, minimizing autofluorescence. Often used in a bis-amide configuration where two peptide chains are attached.[4][6] |
| EDANS/Dabcyl | ~340 | ~490 | A common FRET pair where EDANS is the fluorophore and Dabcyl is the quencher.[1] |
| Mca/Dnp | ~325 | ~393 | Another frequently used FRET pair, with Mca ( (7-Methoxycoumarin-4-yl)acetyl) as the donor and Dnp (2,4-Dinitrophenyl) as the acceptor.[7] |
Quantitative Data: A Comparative Look at Substrate Performance
The efficiency of a fluorogenic substrate is characterized by its kinetic parameters, primarily the Michaelis constant (Km) and the catalytic rate constant (kcat). Km reflects the substrate concentration at which the reaction rate is half of its maximum, indicating the affinity of the enzyme for the substrate. A lower Km value signifies a higher affinity. The kcat, or turnover number, represents the number of substrate molecules converted to product per enzyme molecule per unit of time when the enzyme is saturated with the substrate. The ratio kcat/Km is a measure of the enzyme's catalytic efficiency and substrate specificity.[3]
Table 1: Kinetic Constants for Caspase Substrates
| Protease | Substrate | Km (µM) | kcat (s⁻¹) | kcat/Km (M⁻¹s⁻¹) |
| Caspase-3 | Ac-DEVD-AMC | 9.8 | 1.8 | 1.8 x 10⁵ |
| Caspase-7 | Ac-DEVD-AMC | 15.1 | - | - |
| Caspase-8 | Ac-IETD-AFC | 1.2 | 0.2 | 1.7 x 10⁵ |
| Caspase-9 | Ac-LEHD-AFC | 150 | 0.03 | 2.0 x 10² |
Note: Kinetic constants can vary depending on experimental conditions such as buffer composition, pH, and temperature. Data compiled from multiple sources.
Table 2: Kinetic Constants for Matrix Metalloproteinase (MMP) Substrates
| Protease | Substrate | Km (µM) | kcat (s⁻¹) | kcat/Km (M⁻¹s⁻¹) |
| MMP-1 | Dnp-Pro-Leu-Gly-Leu-Trp-Ala-D-Arg-NH₂ | - | - | 1.1 x 10⁴ |
| MMP-2 | Dnp-Pro-Leu-Gly-Leu-Trp-Ala-D-Arg-NH₂ | - | - | 1.3 x 10⁴ |
| MMP-3 | Mca-Arg-Pro-Lys-Pro-Val-Glu-Nva-Trp-Arg-Lys(Dnp)-NH₂ | - | - | 2.18 x 10⁵ |
| MMP-9 | Mca-Pro-Leu-Gly-Leu-Dap(Dnp)-Ala-Arg-NH₂ | 5.6 | 0.8 | 1.4 x 10⁵ |
| MMP-12 | Mca-Pro-Leu-Gly-Leu-Glu-Glu-Ala-Dap(Dnp)-NH₂ | - | - | 1.85 x 10⁵ |
| MMP-13 | Mca-Pro-Leu-Gly-Leu-Dap(Dnp)-Ala-Arg-NH₂ | 1.2 | 1.3 | 1.1 x 10⁶ |
Note: Kinetic constants can vary depending on experimental conditions. Data compiled from multiple sources including[7][8][9].
Table 3: Kinetic Constants for Serine Protease Substrates
| Protease | Substrate | Km (µM) | kcat (s⁻¹) | kcat/Km (M⁻¹s⁻¹) |
| Thrombin | Boc-VPR-AMC | 25 | 100 | 4.0 x 10⁶ |
| Factor Xa | Boc-IEGR-AMC | 270 | 90 | 3.3 x 10⁵ |
| Plasmin | Boc-VLK-AMC | 200 | 20 | 1.0 x 10⁵ |
| Elastase | MeOSuc-AAPV-AMC | 1300 | 23 | 1.8 x 10⁴ |
| Chymotrypsin | Suc-LLVY-AMC | 25 | 32 | 1.3 x 10⁶ |
| Trypsin | Z-GPR-AMC | 250 | 1.2 | 4.8 x 10³ |
Note: Kinetic constants can vary depending on experimental conditions. Data compiled from multiple sources including[3].
Experimental Protocols
General Protease Activity Assay Protocol (AMC-Based)
This protocol provides a general framework for measuring protease activity using an AMC-based fluorogenic substrate.
Materials:
-
Purified protease of interest
-
AMC-based fluorogenic peptide substrate
-
Assay Buffer (e.g., 50 mM Tris-HCl, 150 mM NaCl, 10 mM CaCl₂, 0.05% (v/v) Brij-35, pH 7.5; buffer composition should be optimized for the specific protease)
-
DMSO for dissolving the substrate
-
96-well black microplate (for fluorescence readings)
-
Fluorescence microplate reader with appropriate excitation and emission filters (e.g., Ex: 360-380 nm, Em: 440-460 nm)
-
AMC standard for calibration curve
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of the AMC substrate (e.g., 10 mM) in DMSO.
-
Dilute the protease to the desired final concentration in pre-warmed Assay Buffer. The optimal enzyme concentration should be determined empirically to ensure linear reaction kinetics over the desired time course.
-
Prepare a working solution of the substrate by diluting the stock solution in Assay Buffer. The final substrate concentration should ideally be at or below the Km value for inhibitor screening or varied for kinetic studies.[10]
-
-
Assay Setup:
-
Add the diluted protease solution to the wells of the 96-well plate.
-
Include appropriate controls:
-
No-enzyme control (Assay Buffer + substrate) to measure background fluorescence.
-
No-substrate control (Assay Buffer + enzyme) to account for any intrinsic enzyme fluorescence.
-
-
-
Initiate Reaction:
-
To start the reaction, add the substrate working solution to all wells.
-
-
Fluorescence Measurement:
-
Immediately place the plate in a fluorescence microplate reader pre-set to the appropriate temperature.
-
Measure the fluorescence intensity at regular intervals (e.g., every 1-5 minutes) for a defined period (e.g., 30-60 minutes).
-
-
Data Analysis:
-
Generate a standard curve using the AMC standard to convert relative fluorescence units (RFU) to the concentration of the product formed.
-
Plot the fluorescence intensity versus time for each reaction.
-
Determine the initial reaction velocity (V₀) from the linear portion of the curve.
-
Subtract the background fluorescence (from the no-enzyme control) from all readings.
-
Protocol for Determination of Michaelis-Menten Constants (Km and kcat)
Procedure:
-
Follow the general assay protocol, but vary the substrate concentration over a wide range (e.g., 0.1 x Km to 10 x Km) while keeping the enzyme concentration constant.
-
Measure the initial velocity (V₀) for each substrate concentration.
-
Plot V₀ versus substrate concentration ([S]).
-
Fit the data to the Michaelis-Menten equation using non-linear regression analysis to determine Vmax and Km.
-
Calculate kcat using the equation: kcat = Vmax / [E], where [E] is the final enzyme concentration in the assay.[11]
FRET-Based Protease Assay Protocol
Materials:
-
Purified protease
-
FRET-based peptide substrate (e.g., Mca/Dnp or EDANS/Dabcyl labeled)
-
Assay Buffer (optimized for the protease)
-
96-well black microplate
-
Fluorescence microplate reader with appropriate excitation and emission filters for the specific FRET pair.
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of the FRET substrate in a suitable solvent (e.g., DMSO).
-
Dilute the protease and substrate to their final desired concentrations in Assay Buffer.
-
-
Assay Setup:
-
Add the protease solution to the wells.
-
Include no-enzyme and no-substrate controls.
-
-
Initiate Reaction and Measure Fluorescence:
-
Add the FRET substrate to initiate the reaction.
-
Monitor the increase in donor fluorescence over time. The excitation and emission wavelengths will depend on the specific FRET pair used. For example, for an Mca-Dnp substrate, excitation is around 325 nm and emission is around 393 nm.[7]
-
-
Data Analysis:
-
Calculate the initial reaction velocity from the linear phase of the fluorescence increase.
-
Kinetic parameters can be determined by varying the substrate concentration as described for the AMC-based assay.
-
Rhodamine 110-Based Protease Assay Protocol
Materials:
-
Purified protease
-
Rhodamine 110-based substrate
-
Assay Buffer
-
96-well black microplate
-
Fluorescence microplate reader (Ex: ~498 nm, Em: ~521 nm)
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of the rhodamine 110 substrate in DMSO.
-
Dilute the enzyme and substrate in Assay Buffer.
-
-
Assay and Measurement:
-
The assay is performed similarly to the AMC and FRET-based assays. The increase in fluorescence is monitored over time. A key consideration for bis-amide R110 substrates is the two-step cleavage process, which can complicate kinetic analysis as the fluorescence signal is a composite of the mono-amide intermediate and the fully cleaved R110.[4]
-
-
Data Analysis:
-
Determine the initial reaction velocity and perform kinetic analysis as previously described.
-
Signaling Pathways and Experimental Workflows
Caspase Signaling Pathway in Apoptosis
Caspases are a family of cysteine proteases that play essential roles in apoptosis (programmed cell death). The activation of caspases occurs through two main pathways: the extrinsic (death receptor) pathway and the intrinsic (mitochondrial) pathway. Both pathways converge on the activation of executioner caspases, such as caspase-3, which then cleave a multitude of cellular substrates, leading to the characteristic morphological and biochemical changes of apoptosis.[12]
Caption: The extrinsic and intrinsic pathways of caspase activation in apoptosis.
Matrix Metalloproteinase (MMP) Signaling in Tissue Remodeling
MMPs are a family of zinc-dependent endopeptidases involved in the degradation of extracellular matrix (ECM) components. Their activity is crucial for physiological processes like tissue remodeling, wound healing, and angiogenesis, but also contributes to pathological conditions such as arthritis and cancer metastasis when dysregulated.[13]
Caption: MMP activation and its role in extracellular matrix remodeling.
Blood Coagulation Cascade
The blood coagulation cascade is a series of enzymatic reactions involving various clotting factors (proteases) that culminates in the formation of a fibrin clot to prevent blood loss after vessel injury. It is traditionally divided into the intrinsic and extrinsic pathways, which converge into a common pathway.[14]
Caption: The intrinsic, extrinsic, and common pathways of the blood coagulation cascade.
Experimental Workflow for High-Throughput Screening (HTS) of Protease Inhibitors
Fluorogenic assays are ideally suited for HTS of protease inhibitors due to their simplicity, sensitivity, and amenability to automation.
Caption: A typical workflow for high-throughput screening of protease inhibitors.
References
- 1. Schematic overview of three pathways of caspase-dependent apoptosis [pfocr.wikipathways.org]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Rapid and general profiling of protease specificity by using combinatorial fluorogenic substrate libraries - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Detecting Peptidases and Proteases—Section 10.4 | Thermo Fisher Scientific - SG [thermofisher.com]
- 7. benchchem.com [benchchem.com]
- 8. Using Fluorogenic Peptide Substrates to Assay Matrix Metalloproteinases - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Design and characterization of a fluorogenic substrate selectively hydrolyzed by stromelysin 1 (matrix metalloproteinase-3) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. researchgate.net [researchgate.net]
- 13. Matrix Metalloproteinases (MMPs): Function, Biology, and Research Applications - Creative Proteomics [cytokine.creative-proteomics.com]
- 14. radiopaedia.org [radiopaedia.org]
A Technical Guide to MeOSuc-Gly-Leu-Phe-AMC: A Fluorogenic Substrate for Protease Activity Assays
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the chemical properties, mechanism of action, and experimental applications of the fluorogenic peptide substrate, Methoxycarbonyl-succinyl-glycyl-leucyl-phenylalanyl-7-amino-4-methylcoumarin (MeOSuc-Gly-Leu-Phe-AMC). This substrate is a valuable tool for the kinetic measurement of protease activity, particularly the chymotrypsin-like activity of the proteasome, and is widely used in biochemical research and high-throughput screening for drug discovery.
Core Molecular and Physical Properties
This compound is a synthetic peptide conjugated to a fluorescent reporter molecule, 7-amino-4-methylcoumarin (AMC). The key quantitative data for this compound are summarized in the table below.
| Property | Value | Source(s) |
| CAS Number | 201854-05-9 | [1] |
| Molecular Formula | C₃₂H₃₈N₄O₈ | [1] |
| Molecular Weight | 606.68 g/mol | [1] |
| Alternative Molecular Formula | C₃₂H₃₈N₄O₉ | [2] |
| Alternative Molecular Weight | 622.67 g/mol | [2] |
| Storage Conditions | 2-8 °C | [1] |
Note: Minor discrepancies in molecular formula and weight exist across suppliers. The most commonly cited values are presented first.
Mechanism of Action: Fluorogenic Protease Detection
The utility of this compound as a protease substrate lies in its fluorogenic properties. In its intact state, the AMC fluorophore is quenched and non-fluorescent. When a protease with chymotrypsin-like specificity recognizes and cleaves the peptide backbone at the C-terminal side of the phenylalanine residue, the AMC moiety is released.[3] Free AMC is highly fluorescent, and the resulting increase in fluorescence intensity can be monitored over time. This rate of fluorescence increase is directly proportional to the enzymatic activity of the protease.[3]
The following diagram illustrates the enzymatic cleavage and subsequent fluorescence of this compound.
Caption: Enzymatic cleavage of this compound releases the fluorescent AMC group.
Experimental Protocols
The following is a generalized protocol for a protease activity assay using this compound, adaptable for use with purified enzymes or cell lysates in a 96-well plate format.
I. Reagent Preparation
-
Assay Buffer: A common buffer is 50 mM Tris-HCl, pH 7.5, containing 100 mM NaCl and 10 mM MgCl₂. The optimal buffer composition may vary depending on the specific protease.
-
Substrate Stock Solution: Prepare a 10 mM stock solution of this compound in dimethyl sulfoxide (DMSO). Store in aliquots at -20°C to prevent repeated freeze-thaw cycles.
-
Enzyme Solution: Dilute the purified protease or cell lysate containing the protease to the desired concentration in ice-cold assay buffer immediately before use. The optimal concentration should be determined empirically to ensure a linear reaction rate.
-
(Optional) Inhibitor Solution: For inhibitor screening, dissolve test compounds in DMSO and then dilute to the final desired concentration in assay buffer. Include a vehicle control (DMSO in assay buffer).
II. Assay Procedure
-
Plate Setup: Add the components to the wells of a 96-well microplate in the following order:
-
50 µL of Assay Buffer.
-
10 µL of inhibitor solution or vehicle control.
-
20 µL of diluted enzyme solution. For a "no enzyme" control, add 20 µL of assay buffer.
-
-
Pre-incubation: Gently mix the contents of the plate and pre-incubate at the desired temperature (e.g., 37°C) for 10-15 minutes. This allows for the interaction between the enzyme and any inhibitors.
-
Reaction Initiation: To start the reaction, add 20 µL of a working solution of this compound (diluted from the stock solution in assay buffer) to each well. The final substrate concentration typically ranges from 10-100 µM.
-
Fluorescence Measurement: Immediately place the plate in a fluorescence microplate reader pre-set to the assay temperature. Measure the fluorescence intensity kinetically over a period of 30-60 minutes.[4]
-
Excitation Wavelength: ~360-380 nm
-
Emission Wavelength: ~460 nm
-
III. Data Analysis
-
Plot fluorescence intensity versus time for each well.
-
Determine the initial reaction velocity (V₀) from the linear portion of the curve for each sample.
-
The protease activity is proportional to the calculated reaction velocity. For inhibitor studies, calculate the percent inhibition relative to the vehicle control.
The following diagram outlines the general workflow for a typical protease inhibition assay.
Caption: A typical workflow for measuring protease activity and inhibition.
Applications in Research and Development
This compound is a versatile tool with several key applications in the life sciences:
-
Protease Activity Measurement: It serves as a reliable substrate for quantifying the activity of specific proteases in biological samples.[1]
-
Drug Discovery: This substrate is integral to high-throughput screening campaigns to identify and characterize potential inhibitors of chymotrypsin-like proteases, which are targets for various diseases.[1]
-
Biochemical Assays: It is used to develop assays for quantifying protease levels in clinical or research samples, offering insights into disease states.[1]
-
Cell Signaling Studies: By tracking proteolytic events, this substrate aids in the investigation of cellular signaling pathways.[1]
References
An In-depth Technical Guide to the Excitation and Emission Spectra of 7-Amino-4-methylcoumarin (AMC)
For Researchers, Scientists, and Drug Development Professionals
7-Amino-4-methylcoumarin (AMC), a notable member of the coumarin family of fluorophores, is a cornerstone in contemporary biomedical research and drug discovery.[1][2][3] Its intrinsic blue fluorescence, coupled with a high degree of sensitivity, makes it an indispensable tool for the development of fluorogenic assays, especially for quantifying enzyme activity.[1][2][4] The core principle of AMC-based probes lies in the modulation of its fluorescent properties upon molecular conjugation. When tethered to a substrate, such as a peptide, the fluorescence of AMC is significantly quenched.[1][2][5] Enzymatic cleavage of this conjugate liberates free AMC, leading to a substantial, measurable increase in fluorescence intensity that directly correlates with enzyme activity.[1][2][5]
This guide provides a comprehensive overview of the spectral properties of AMC, detailed methodologies for its use in experimental settings, and visual representations of its application in biochemical assays.
Photophysical Properties of AMC
AMC is characterized by its strong fluorescence in the blue region of the electromagnetic spectrum.[1][2] The precise excitation and emission maxima can be influenced by environmental factors such as the solvent. The key photophysical parameters of AMC are summarized in the table below.
| Photophysical Property | Value | Notes |
| Excitation Maximum (λex) | 341-354 nm | The exact peak can vary depending on the solvent and conjugation state.[3][5][6][7] |
| Emission Maximum (λem) | 430-445 nm | The emission peak is also sensitive to the local environment.[3][5][6][7] |
| Molar Extinction Coefficient (ε) | ~17,800-19,000 M⁻¹cm⁻¹ | Reported for AMC derivatives in ethanol.[8][9] |
| Quantum Yield (Φ) | ~0.5-0.6 | In ethanol. Aminocoumarins are generally known for high quantum yields.[8] |
| Molecular Weight | 175.18 g/mol | [7] |
Experimental Protocols
The following protocols provide a detailed methodology for the preparation of AMC solutions and the subsequent measurement of their fluorescence spectra.
1. Preparation of AMC Stock and Working Solutions
-
Stock Solution Preparation: To prepare a stock solution (typically 1-10 mM), dissolve solid 7-Amino-4-methylcoumarin in a minimal volume of an appropriate organic solvent such as dimethyl sulfoxide (DMSO), dimethylformamide (DMF), or absolute ethanol.[2][9] AMC exhibits good solubility in these solvents.
-
Working Solution Preparation: For fluorescence measurements, dilute the stock solution to the desired final concentration (usually in the low micromolar range) using a suitable aqueous buffer, such as phosphate-buffered saline (PBS) or a specific assay buffer.[2] It is crucial to ensure the final concentration of the organic solvent from the stock solution is low enough to not interfere with the biological assay or the spectral properties of the fluorophore.
2. Measurement of Excitation and Emission Spectra
This protocol outlines the general steps for acquiring fluorescence spectra using a fluorometer.
-
Instrumentation: A spectrofluorometer or a microplate reader with fluorescence capabilities is required.
-
Excitation Spectrum Acquisition:
-
Set the emission wavelength to the expected maximum (e.g., 445 nm).
-
Scan a range of excitation wavelengths (e.g., 300-400 nm).
-
The resulting plot of fluorescence intensity versus excitation wavelength will reveal the optimal excitation wavelength at the peak intensity.
-
-
Emission Spectrum Acquisition:
-
Set the excitation wavelength to the determined optimum (e.g., 345 nm).[5]
-
Scan a range of emission wavelengths (e.g., 400-550 nm).
-
The subsequent plot of fluorescence intensity versus emission wavelength will show the emission maximum.
-
-
Instrument Settings:
-
Slit Widths: Set both excitation and emission slit widths to an appropriate value (e.g., 5-10 nm) to balance spectral resolution and signal intensity.
-
Integration Time/Scan Speed: Use a slow scan speed or an appropriate integration time to ensure a good signal-to-noise ratio.
-
Controls: Always measure the fluorescence of a buffer-only blank to subtract any background signal.
-
Visualizing AMC in Action: Workflows and Pathways
Experimental Workflow for an AMC-Based Enzyme Assay
The following diagram illustrates a typical workflow for measuring enzyme activity using an AMC-conjugated substrate.
Signaling Pathway: Caspase-3 Mediated Apoptosis Detection
AMC-based substrates are frequently used to detect the activity of key enzymes in signaling pathways, such as caspases in apoptosis. The diagram below illustrates the detection of caspase-3 activity.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. nbinno.com [nbinno.com]
- 5. caymanchem.com [caymanchem.com]
- 6. Spectrum [AMC (7-Amino-4-methylcoumarin)] | AAT Bioquest [aatbio.com]
- 7. FluoroFinder [app.fluorofinder.com]
- 8. benchchem.com [benchchem.com]
- 9. sigmaaldrich.com [sigmaaldrich.com]
Understanding Enzyme Kinetics with Fluorogenic Substrates: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the principles, applications, and methodologies for studying enzyme kinetics using fluorogenic substrates. From the fundamental concepts of fluorescence-based assays to detailed experimental protocols and data analysis, this document serves as a core technical resource for professionals in life sciences and drug discovery.
Core Principles of Fluorogenic Enzyme Assays
Fluorogenic enzyme assays are a powerful tool for measuring enzyme activity with high sensitivity and continuous monitoring capabilities.[1] The fundamental principle lies in the use of a substrate that is either non-fluorescent or weakly fluorescent and is enzymatically converted into a highly fluorescent product. The rate of fluorescence increase is directly proportional to the enzyme's activity.
There are two primary designs for fluorogenic substrates:
-
Single-Molecule Substrates: These substrates consist of a fluorophore that is chemically modified to be non-fluorescent. Upon enzymatic cleavage, the fluorophore is released in its fluorescent form. A common example is the use of coumarin derivatives, such as 7-amino-4-methylcoumarin (AMC) or 7-amino-4-trifluoromethylcoumarin (AFC), which are conjugated to a peptide or other recognition motif.[2] Cleavage of the amide bond liberates the highly fluorescent AMC or AFC molecule.
-
Förster Resonance Energy Transfer (FRET) Substrates: FRET-based substrates incorporate a donor fluorophore and a quencher molecule on the same substrate. When the substrate is intact, the quencher is in close proximity to the fluorophore, suppressing its fluorescence emission through resonance energy transfer.[1] Enzymatic cleavage separates the fluorophore and the quencher, leading to a significant increase in fluorescence.[3] This approach is widely used for studying proteases, where the cleavage of a specific peptide bond within the substrate leads to the separation of the FRET pair.[3]
Data Presentation: Quantitative Kinetic Parameters
The use of fluorogenic substrates allows for the precise determination of key enzyme kinetic parameters, including the Michaelis-Menten constant (Km), maximum reaction velocity (Vmax), and the catalytic rate constant (kcat). These parameters are crucial for characterizing enzyme efficiency and inhibitor potency. The following tables summarize representative kinetic data for various enzyme classes with specific fluorogenic substrates.
Table 1: Kinetic Parameters for Proteases with Fluorogenic Substrates
| Enzyme | Substrate | Km (µM) | kcat (s⁻¹) | kcat/Km (M⁻¹s⁻¹) |
| Caspase-3 | Ac-DEVD-AFC | 9.7[2] | 1.8 x 104[2] | 1.9 x 106[2] |
| MMP-2 | Mca-PLGL-Dpa-AR-NH₂ | - | - | - |
| MMP-7 | Mca-PLGL-Dpa-AR-NH₂ | - | - | - |
| MMP-8 | Substance P | 78[4] | 6.87[4] | 8.8 x 104[4] |
| MMP-9 | Substance P | 91[4] | 0.42[4] | 4.6 x 103[4] |
| Collagenases (MMP-1, -8, -13) | Mca-KPLGL-Dpa-AR-NH₂ | - | - | Increased 2- to 9-fold vs. non-Lys substrate[5] |
| MT1-MMP (MMP-14) | Mca-KPLGL-Dpa-AR-NH₂ | - | - | Increased 3-fold vs. non-Lys substrate[5] |
Note: Some values for kcat and kcat/Km were not explicitly found in the search results in the specified units and are therefore omitted.
Table 2: Kinetic Parameters for Kinases with Fluorogenic Substrates
| Enzyme | Substrate Type | Apparent Km (ATP, µM) | Notes |
| Protein Kinase A | Peptide-based electrochemical sensor | 0.74[6] | Km for ATP was determined. |
| Protein Kinase C βII | Myelin basic protein (MBP) complex | Comparable to literature values[7] | Real-time fluorogenic assay.[7] |
| MAPK Erk1 | Myelin basic protein (MBP) complex | Comparable to literature values[7] | Real-time fluorogenic assay.[7] |
| MAPK Erk2 | Myelin basic protein (MBP) complex | Comparable to literature values[7] | Real-time fluorogenic assay.[7] |
Note: Specific Km and kcat values for kinases with fluorogenic substrates are highly dependent on the specific peptide sequence and the fluorophore used. Many studies report apparent Km values for ATP, as shown above.
Experimental Protocols
Detailed and robust experimental protocols are essential for obtaining reliable and reproducible kinetic data. Below are detailed methodologies for two common enzyme assays using fluorogenic substrates.
Caspase-3 Activity Assay with Ac-DEVD-AFC
This protocol describes the measurement of caspase-3 activity in cell lysates using the fluorogenic substrate Acetyl-Asp-Glu-Val-Asp-7-amino-4-trifluoromethylcoumarin (Ac-DEVD-AFC).
Materials:
-
Cell Lysis Buffer (e.g., 50 mM HEPES, pH 7.4, 100 mM NaCl, 0.1% CHAPS, 1 mM DTT, 100 µM EDTA)
-
2x Reaction Buffer (e.g., 100 mM HEPES, pH 7.4, 200 mM NaCl, 0.2% CHAPS, 2 mM DTT, 200 µM EDTA, 20% Glycerol)
-
Ac-DEVD-AFC substrate (1 mM stock in DMSO)[2]
-
Purified, active caspase-3 (for positive control)
-
Caspase-3 inhibitor (e.g., Ac-DEVD-CHO, for negative control)
-
96-well black, flat-bottom microplate
-
Fluorometric microplate reader with excitation at ~400 nm and emission at ~505 nm filters
Procedure:
-
Sample Preparation (Cell Lysates):
-
Induce apoptosis in your cell line of interest using a known stimulus. Include a non-induced control cell population.
-
Harvest cells and wash with ice-cold PBS.
-
Resuspend the cell pellet in ice-cold Cell Lysis Buffer and incubate on ice for 10-15 minutes.
-
Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C.
-
Collect the supernatant containing the cytosolic extract. Determine the protein concentration of the lysate.
-
-
Assay Setup:
-
In a 96-well black microplate, add 50-100 µg of protein lysate to each well.[2]
-
Adjust the final volume in each well to 50 µL with Cell Lysis Buffer.
-
Prepare control wells:
-
Blank: 50 µL of Cell Lysis Buffer without lysate.
-
Positive Control: Add a known amount of purified active caspase-3.
-
Negative Control (Inhibitor): Pre-incubate a lysate sample with a caspase-3 inhibitor (e.g., 1 µL of Ac-DEVD-CHO) for 10-15 minutes before adding the substrate.[8]
-
-
-
Reaction Initiation and Measurement:
-
Prepare a 2x substrate solution by diluting the Ac-DEVD-AFC stock in the 2x Reaction Buffer to a final concentration of 10 µM (or other desired concentration).
-
Add 50 µL of the 2x substrate solution to each well to initiate the reaction. The final substrate concentration will be 5 µM.
-
Immediately place the plate in a pre-warmed (37°C) fluorescence microplate reader.
-
Measure the fluorescence intensity kinetically over a period of 1-2 hours, with readings taken every 1-5 minutes.[2] Use an excitation wavelength of 400 nm and an emission wavelength of 505 nm.[2]
-
-
Data Analysis:
-
Subtract the background fluorescence (from the blank wells) from all experimental readings.
-
Plot the fluorescence intensity versus time for each sample.
-
Determine the initial reaction velocity (V₀) from the linear portion of the curve.
-
To determine Km and Vmax, repeat the assay with varying concentrations of the Ac-DEVD-AFC substrate. Plot V₀ versus substrate concentration and fit the data to the Michaelis-Menten equation.
-
Matrix Metalloproteinase (MMP) Activity Assay with a FRET Peptide Substrate
This protocol outlines a general procedure for measuring the activity of MMPs, such as MMP-2 and MMP-7, using a FRET-based peptide substrate like Mca-PLGL-Dpa-AR-NH₂.
Materials:
-
Assay Buffer (e.g., 50 mM Tris, pH 7.5, 150 mM NaCl, 10 mM CaCl₂, 0.05% Brij-35)
-
MMP FRET substrate (e.g., Mca-PLGL-Dpa-AR-NH₂, stock solution in DMSO)[9]
-
Activated MMP enzyme (e.g., MMP-2 or MMP-7)
-
Broad-spectrum MMP inhibitor (e.g., GM6001, for negative control)
-
96-well black microplate
-
Fluorometric microplate reader with excitation at ~328 nm and emission at ~420 nm filters
Procedure:
-
Enzyme Activation:
-
If using a pro-MMP, activate it according to the manufacturer's instructions (e.g., with APMA).
-
Prepare a working solution of the activated MMP in Assay Buffer.
-
-
Assay Setup:
-
In a 96-well black microplate, add the desired amount of activated MMP enzyme to each well.
-
Include the following controls:
-
Blank: Assay Buffer only.
-
Substrate Control: Substrate in Assay Buffer without enzyme.
-
Negative Control (Inhibitor): Pre-incubate the activated MMP with an MMP inhibitor for 15-30 minutes before adding the substrate.
-
-
-
Reaction Initiation and Measurement:
-
Prepare a working solution of the MMP FRET substrate in Assay Buffer. The final concentration should be at or below the Km value for sensitive measurements.
-
Add the substrate solution to each well to initiate the reaction.
-
Immediately place the plate in a fluorescence microplate reader.
-
Measure the fluorescence intensity kinetically at an appropriate temperature (e.g., 37°C) for a desired period, taking readings every 1-5 minutes. Use an excitation wavelength of approximately 328 nm and an emission wavelength of approximately 420 nm for Mca-based substrates.[9]
-
-
Data Analysis:
-
Subtract the background fluorescence (from the substrate control wells) from all readings.
-
Calculate the initial reaction velocity (V₀) from the linear portion of the fluorescence versus time plot.
-
For determination of Km and Vmax, perform the assay with a range of substrate concentrations and analyze the data using the Michaelis-Menten equation.
-
Mandatory Visualizations
Signaling Pathway Diagrams
Fluorogenic substrates are instrumental in dissecting complex signaling pathways by allowing for the precise measurement of the activity of key enzymatic players. Below are diagrams of two critical signaling pathways frequently studied using these methods.
References
- 1. Enzyme Kinetic Assay - Creative Biogene [microbiosci.creative-biogene.com]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. Degradation of kinins, angiotensins and substance P by polymorphonuclear matrix metalloproteinases MMP 8 and MMP 9 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Characterization of Mca-Lys-Pro-Leu-Gly-Leu-Dpa-Ala-Arg-NH2, a fluorogenic substrate with increased specificity constants for collagenases and tumor necrosis factor converting enzyme - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Label-Free Assay of Protein Kinase A Activity and Inhibition Using a Peptide-Based Electrochemical Sensor [mdpi.com]
- 7. Real-time fluorogenic kinase assay using protein as substrate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. bdbiosciences.com [bdbiosciences.com]
- 9. caymanchem.com [caymanchem.com]
Methodological & Application
Measuring Proteasome Activity in Cell Lysates: An Application Note and Protocol Using MeOSuc-Gly-Leu-Phe-AMC
For Researchers, Scientists, and Drug Development Professionals
Introduction
The ubiquitin-proteasome system (UPS) is a critical cellular pathway responsible for the targeted degradation of the majority of intracellular proteins.[1][2][3] This process is essential for maintaining protein homeostasis and regulating a wide array of cellular functions, including cell cycle progression, signal transduction, and apoptosis.[3][4][5] The 26S proteasome, the central protease of this pathway, is a large multi-catalytic complex that recognizes and degrades polyubiquitinated proteins.[1][3][6] The catalytic core of the 26S proteasome is the 20S particle, which possesses three distinct proteolytic activities: chymotrypsin-like, trypsin-like, and caspase-like (also referred to as PGPH).[7][8]
Dysregulation of the UPS has been implicated in the pathogenesis of numerous diseases, including cancer, neurodegenerative disorders, and inflammatory diseases.[2][9] Consequently, the proteasome has emerged as a significant therapeutic target. Monitoring the activity of the proteasome is crucial for understanding its physiological roles and for the development of novel therapeutic inhibitors.
This application note provides a detailed protocol for measuring the chymotrypsin-like activity of the proteasome in cell lysates using the fluorogenic substrate, MeOSuc-Gly-Leu-Phe-AMC. This assay is based on the cleavage of the peptide substrate by the proteasome, which releases the fluorescent molecule 7-amino-4-methylcoumarin (AMC).[10] The resulting fluorescence can be measured using a fluorometer and is directly proportional to the proteasome's enzymatic activity.
Principle of the Assay
The assay utilizes a synthetic peptide, MeOSuc-Gly-Leu-Phe, conjugated to the fluorophore AMC. The proteasome's chymotrypsin-like activity specifically recognizes and cleaves the peptide bond after the phenylalanine residue. This cleavage event liberates free AMC, which is highly fluorescent, while the intact substrate is not. The rate of AMC release, measured as an increase in fluorescence over time, provides a quantitative measure of proteasome activity.
Data Presentation
The following tables summarize key quantitative parameters for the proteasome activity assay.
Table 1: Reagent and Substrate Concentrations
| Reagent/Substrate | Stock Concentration | Working Concentration | Notes |
| This compound | 10-50 mM in DMSO | 50-200 µM | Store stock solution at -20°C, protected from light.[11][12] The optimal working concentration may need to be determined empirically. |
| Cell Lysate | 2-5 mg/mL | 20-100 µg per well | The optimal amount of lysate should be determined to ensure the reaction is within the linear range.[13] |
| Proteasome Inhibitor (e.g., MG-132) | 10-20 mM in DMSO | 10-100 µM | Used as a negative control to differentiate proteasome-specific activity from that of other proteases.[8][13] |
| AMC Standard | 1 mM in DMSO | 0-100 pmol per well | Used to generate a standard curve for quantifying the amount of released AMC and thus, the proteasome activity.[8] |
Table 2: Typical Experimental Parameters
| Parameter | Value | Notes |
| Excitation Wavelength (Ex) | 350-380 nm | Optimal wavelengths may vary slightly depending on the fluorometer.[11][14][15] |
| Emission Wavelength (Em) | 440-460 nm | Optimal wavelengths may vary slightly depending on the fluorometer.[11][14][15] |
| Incubation Temperature | 37°C | Ensures optimal enzyme activity.[2][9] |
| Incubation Time | 30-60 minutes | The reaction should be monitored kinetically to ensure measurements are taken within the linear phase.[8] |
| Plate Type | Black, opaque 96-well plate | Minimizes background fluorescence and light scattering.[9] |
Experimental Protocols
A. Preparation of Cell Lysates
-
Cell Culture and Harvest: Culture cells to the desired confluency. For suspension cells, pellet by centrifugation. For adherent cells, wash twice with ice-cold PBS and then scrape the cells into PBS.
-
Cell Lysis:
-
Centrifuge the cell suspension at a low speed (e.g., 500 x g) for 5 minutes at 4°C to pellet the cells.
-
Discard the supernatant and resuspend the cell pellet in ice-cold lysis buffer (e.g., 40 mM Tris-HCl, pH 7.2, 50 mM NaCl, 2 mM β-mercaptoethanol, 2 mM ATP, 5 mM MgCl2, 10% glycerol).[13] Note: Do not use protease inhibitors in the lysis buffer as they may interfere with the assay.[8]
-
Lyse the cells by sonication on ice (e.g., three 15-second pulses with 2-minute intervals on ice).[13]
-
-
Clarification: Centrifuge the lysate at high speed (e.g., 16,000 x g) for 10-20 minutes at 4°C to pellet cell debris.[2][9]
-
Protein Quantification: Transfer the supernatant (cell lysate) to a pre-chilled tube. Determine the protein concentration using a standard protein assay (e.g., Bradford or BCA assay).
-
Storage: Use the lysate immediately or aliquot and store at -80°C. Avoid repeated freeze-thaw cycles.[15]
B. Proteasome Activity Assay
-
Prepare AMC Standard Curve:
-
Prepare a series of dilutions of the AMC standard in assay buffer to generate concentrations ranging from 0 to 100 pmol per well.
-
Add 100 µL of each dilution to separate wells of a black 96-well plate.
-
-
Prepare Reactions:
-
In separate wells of the 96-well plate, prepare the following reactions in duplicate or triplicate:
-
Sample: Add a specific amount of cell lysate (e.g., 50 µL containing 20-100 µg of protein) to the well.
-
Negative Control (Inhibitor): Add the same amount of cell lysate and the proteasome inhibitor (e.g., MG-132 to a final concentration of 10-100 µM). Pre-incubate for at least 10 minutes at 37°C before adding the substrate.[11]
-
Blank: Add lysis buffer without cell lysate.
-
-
Adjust the volume of each well to 90 µL with assay buffer.
-
-
Initiate the Reaction:
-
Prepare a 2X working solution of the this compound substrate in assay buffer (e.g., 200 µM).
-
Add 10 µL of the 2X substrate solution to each well to initiate the reaction (final substrate concentration of 100 µM).
-
-
Measure Fluorescence:
-
Immediately place the plate in a pre-warmed (37°C) fluorescence plate reader.
-
Measure the fluorescence kinetically over 30-60 minutes, with readings taken every 1-5 minutes. Use an excitation wavelength of 350-380 nm and an emission wavelength of 440-460 nm.[8]
-
C. Data Analysis
-
Calculate Proteasome-Specific Activity:
-
Determine the Rate of Reaction:
-
Plot the proteasome-specific fluorescence against time.
-
Determine the initial rate of the reaction (V₀) from the linear portion of the curve (slope).
-
-
Quantify Proteasome Activity:
-
Plot the fluorescence values of the AMC standards against the corresponding concentrations to generate a standard curve.
-
Use the standard curve to convert the V₀ (in fluorescence units per minute) to the amount of AMC released per minute (e.g., in pmol/min).
-
Normalize the activity to the amount of protein in the lysate (e.g., pmol/min/mg protein).
-
Visualizations
Caption: Experimental workflow for measuring proteasome activity.
Caption: The Ubiquitin-Proteasome Signaling Pathway.
References
- 1. Ubiquitin/Proteasome | Cell Signaling Technology [cellsignal.com]
- 2. Proteasome Assay in Cell Lysates [bio-protocol.org]
- 3. The ubiquitin–proteasome pathway: on protein death and cell life | The EMBO Journal [link.springer.com]
- 4. Biologic impact of proteasome inhibition in MM cells - from the aspects of preclinical studies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Proteasome inhibitors – molecular basis and current perspectives in multiple myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Monitoring activity and inhibition of 26S proteasomes with fluorogenic peptide substrates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. resources.novusbio.com [resources.novusbio.com]
- 9. Proteasome Assay in Cell Lysates - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Frontiers | Highlighting the Proteasome: Using Fluorescence to Visualize Proteasome Activity and Distribution [frontiersin.org]
- 11. ubpbio.com [ubpbio.com]
- 12. ubpbio.com [ubpbio.com]
- 13. ubpbio.com [ubpbio.com]
- 14. Proteasome Substrate II, Fluorogenic Fluorogenic proteasome substrate. [sigmaaldrich.com]
- 15. In-gel proteasome assay to determine the activity, amount, and composition of proteasome complexes from mammalian cells or tissues - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for High-Throughput Screening with MeOSuc-Gly-Leu-Phe-AMC
For Researchers, Scientists, and Drug Development Professionals
Introduction
MeOSuc-Gly-Leu-Phe-AMC is a highly sensitive fluorogenic peptide substrate utilized in high-throughput screening (HTS) assays to identify and characterize inhibitors of proteases, particularly chymotrypsin and the chymotrypsin-like activity of the proteasome.[1] This substrate is a valuable tool in drug discovery and development, aiding in the search for therapeutic agents targeting a range of diseases, including cancer, inflammatory disorders, and neurodegenerative diseases.[1]
The assay principle is based on the enzymatic cleavage of the peptide bond C-terminal to the phenylalanine residue by the target protease. This cleavage liberates the fluorescent 7-amino-4-methylcoumarin (AMC) group from the quenching effects of the peptide, resulting in a quantifiable increase in fluorescence intensity. The rate of AMC release is directly proportional to the enzyme's activity, allowing for the precise measurement of inhibition by test compounds.
Key Applications
-
High-Throughput Screening (HTS) for Protease Inhibitors: Rapidly screen large compound libraries to identify potential inhibitors of chymotrypsin and the proteasome.
-
Structure-Activity Relationship (SAR) Studies: Characterize the potency and selectivity of lead compounds and their analogs.
-
Enzyme Kinetics and Mechanism of Inhibition Studies: Determine kinetic parameters such as IC50 and Ki values to understand how inhibitors interact with the target enzyme.
-
Drug Discovery and Development: Facilitate the identification of novel drug candidates for various therapeutic areas.[1]
Data Presentation
Physicochemical Properties of this compound
| Property | Value |
| Molecular Formula | C32H40N4O8 |
| Molecular Weight | 608.68 g/mol |
| Excitation Wavelength | 360-380 nm |
| Emission Wavelength | 440-460 nm |
| Solubility | Soluble in DMSO |
Comparative IC50 Values of Known Protease Inhibitors
The following table provides examples of half-maximal inhibitory concentration (IC50) values for known inhibitors of chymotrypsin and the proteasome, as determined by fluorogenic assays. These values can serve as a reference for hit validation and potency assessment in HTS campaigns.
| Target Enzyme | Inhibitor | Substrate Used | IC50 (nM) |
| Chymotrypsin | Chymostatin | Suc-AAPF-AMC | 0.8[2] |
| a1-Antichymotrypsin | Fluorogenic Substrate | 1.2 | |
| TPEN | Fluorogenic Substrate | 5,600 | |
| Proteasome (Chymotrypsin-like activity) | Bortezomib | Suc-LLVY-AMC | 7.5 |
| Carfilzomib | Suc-LLVY-AMC | 5.2 | |
| MG132 | Suc-LLVY-AMC | 100 |
Note: IC50 values can vary depending on assay conditions such as substrate concentration, enzyme concentration, and buffer composition.
Signaling Pathways and Experimental Workflows
Chymotrypsin Enzymatic Reaction
The diagram below illustrates the basic enzymatic reaction of chymotrypsin with the this compound substrate.
Caption: Chymotrypsin cleaves the substrate, releasing fluorescent AMC.
Ubiquitin-Proteasome System (UPS) Workflow
This diagram outlines the major steps of the ubiquitin-proteasome pathway, where the 26S proteasome degrades ubiquitinated proteins. The HTS assay using this compound targets the chymotrypsin-like activity of the 20S catalytic core of the proteasome.
Caption: The Ubiquitin-Proteasome System and the target of the HTS assay.
High-Throughput Screening (HTS) Workflow
The following diagram illustrates a typical workflow for an HTS campaign to identify protease inhibitors.
Caption: A typical workflow for a high-throughput screening assay.
Experimental Protocols
Reagent Preparation
a. Assay Buffer (Chymotrypsin):
-
50 mM Tris-HCl, pH 8.0
-
100 mM NaCl
-
0.01% (v/v) Triton X-100
-
Store at 4°C
b. Assay Buffer (Proteasome):
-
50 mM Tris-HCl, pH 7.5
-
5 mM MgCl2
-
1 mM ATP
-
1 mM DTT
-
Prepare fresh on the day of the experiment
c. This compound Stock Solution:
-
Dissolve this compound in 100% DMSO to a final concentration of 10 mM.
-
Store in small aliquots at -20°C, protected from light.
d. Enzyme Stock Solutions:
-
Chymotrypsin: Prepare a 1 mg/mL stock solution in 1 mM HCl. Further dilute in assay buffer to the desired working concentration.
-
20S Proteasome: Reconstitute and dilute in proteasome assay buffer to the desired working concentration.
-
Store enzyme stocks at -80°C in small aliquots.
e. Inhibitor Stock Solutions:
-
Dissolve control inhibitors (e.g., Chymostatin, MG132) in 100% DMSO to a concentration of 10 mM.
-
Store at -20°C.
High-Throughput Screening Protocol for Chymotrypsin Inhibitors
This protocol is designed for a 384-well plate format.
-
Compound Plating:
-
Dispense 100 nL of test compounds and control inhibitors (at various concentrations) into the wells of a 384-well assay plate.
-
Include wells with DMSO only for high (100% activity) and low (no enzyme) controls.
-
-
Enzyme Addition:
-
Prepare a working solution of chymotrypsin in chymotrypsin assay buffer. The final concentration in the assay should be determined empirically (typically in the low nM range).
-
Dispense 10 µL of the chymotrypsin working solution to all wells except the "no enzyme" control wells. Add 10 µL of assay buffer to the "no enzyme" wells.
-
-
Pre-incubation:
-
Centrifuge the plate briefly (e.g., 1 minute at 1000 rpm) to ensure proper mixing.
-
Incubate the plate at room temperature for 15-30 minutes to allow the compounds to interact with the enzyme.
-
-
Reaction Initiation and Measurement:
-
Prepare a working solution of this compound in chymotrypsin assay buffer. The final concentration should be at or near the Km value (if known) or determined empirically (typically 10-50 µM).
-
Dispense 10 µL of the substrate working solution to all wells to initiate the reaction.
-
Immediately transfer the plate to a fluorescence plate reader (e.g., equipped with a 360 nm excitation filter and a 460 nm emission filter).
-
Measure the fluorescence intensity kinetically every 1-2 minutes for 15-30 minutes at 37°C.
-
-
Data Analysis:
-
Calculate the rate of reaction (slope of the linear portion of the fluorescence versus time curve) for each well.
-
Determine the percent inhibition for each test compound using the following formula: % Inhibition = 100 * (1 - (Rate_sample - Rate_no_enzyme) / (Rate_DMSO - Rate_no_enzyme))
-
Plot the percent inhibition against the compound concentration and fit the data to a four-parameter logistic model to determine the IC50 value.
-
Calculate the Z' factor to assess the quality of the assay: Z' = 1 - (3 * (SD_DMSO + SD_inhibitor_control)) / |Mean_DMSO - Mean_inhibitor_control| A Z' factor ≥ 0.5 indicates a robust assay suitable for HTS.
-
High-Throughput Screening Protocol for Proteasome Inhibitors
This protocol is adapted for screening inhibitors of the chymotrypsin-like activity of the 20S proteasome in a 384-well plate format.
-
Compound Plating:
-
Follow the same procedure as for the chymotrypsin assay.
-
-
Enzyme Addition:
-
Prepare a working solution of the 20S proteasome in proteasome assay buffer. The final concentration should be determined empirically (typically 1-5 nM).
-
Dispense 10 µL of the proteasome working solution to all wells except the "no enzyme" control wells. Add 10 µL of assay buffer to the "no enzyme" wells.
-
-
Pre-incubation:
-
Centrifuge the plate briefly.
-
Incubate at 37°C for 15-30 minutes.
-
-
Reaction Initiation and Measurement:
-
Prepare a working solution of this compound in proteasome assay buffer (typically 20-100 µM).
-
Dispense 10 µL of the substrate solution to all wells.
-
Immediately begin kinetic measurement of fluorescence at 37°C as described for the chymotrypsin assay.
-
-
Data Analysis:
-
Follow the same data analysis procedures as for the chymotrypsin assay, using a known proteasome inhibitor (e.g., MG132) as a positive control.
-
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| High well-to-well variability | Inaccurate dispensing | Calibrate and verify the performance of liquid handlers. |
| Incomplete mixing | Ensure proper centrifugation after reagent addition. | |
| Low Z' factor | Suboptimal reagent concentrations | Optimize enzyme and substrate concentrations. |
| Assay window is too small | Increase enzyme concentration or incubation time. | |
| Fluorescent compound interference | Compound emits fluorescence at the same wavelength as AMC | Pre-read the plate after compound addition and before enzyme addition to identify and flag interfering compounds. |
| Precipitation of compounds | Low solubility of test compounds in aqueous buffer | Decrease the final concentration of the test compound. Increase the final DMSO concentration (while ensuring it does not inhibit the enzyme). |
References
Application Notes and Protocols for Calculating Enzyme Activity using MeOSuc-Gly-Leu-Phe-AMC
For Researchers, Scientists, and Drug Development Professionals
Introduction
The fluorogenic peptide substrate, MeOSuc-Gly-Leu-Phe-AMC (Methoxysuccinyl-Glycyl-Leucyl-Phenylalanyl-7-amino-4-methylcoumarin), is a valuable tool for the sensitive and continuous measurement of protease activity. It is particularly useful for assaying chymotrypsin-like serine proteases and the chymotrypsin-like activity of the 20S and 26S proteasome.[1][2][3] The principle of this assay is based on the enzymatic cleavage of the amide bond between the peptide and the fluorescent reporter molecule, 7-amino-4-methylcoumarin (AMC). In its conjugated form, the substrate is minimally fluorescent. Upon hydrolysis by a target protease, the highly fluorescent AMC is released.[4][5] The resulting increase in fluorescence intensity is directly proportional to the enzyme's activity and can be monitored over time to determine reaction kinetics.[6]
This document provides detailed protocols for utilizing this compound to determine enzyme activity, including the preparation of reagents, assay execution, and data analysis.
Core Principles of the Assay
The enzymatic reaction involves the hydrolysis of the this compound substrate by a protease, leading to the release of free AMC. The fluorescence of the liberated AMC is significantly higher than that of the intact substrate. This change in fluorescence is monitored using a fluorometer, typically with excitation and emission wavelengths around 360-380 nm and 440-460 nm, respectively.[7][8] The rate of increase in fluorescence provides a measure of the enzyme's initial velocity. To translate the measured relative fluorescence units (RFU) into the molar amount of product formed, a standard curve is generated using known concentrations of free AMC.[9][10][11]
Data Presentation
Table 1: Typical Fluorometer Settings for AMC-Based Assays
| Parameter | Recommended Setting |
| Excitation Wavelength | 360 - 380 nm |
| Emission Wavelength | 440 - 460 nm |
| Slit Widths | 5 - 10 nm (or as optimized for the instrument) |
| Reading Mode | Kinetic |
| Temperature | 25°C or 37°C (enzyme dependent) |
| Data Acquisition | Every 1-5 minutes for 30-60 minutes |
Table 2: Example AMC Standard Curve Data
| AMC Concentration (µM) | Average RFU |
| 0 | 50 |
| 0.5 | 550 |
| 1.0 | 1050 |
| 2.5 | 2550 |
| 5.0 | 5050 |
| 7.5 | 7550 |
| 10.0 | 10050 |
Experimental Protocols
Protocol 1: Preparation of Reagents
-
Assay Buffer: Prepare an appropriate assay buffer compatible with the enzyme of interest. A common buffer is 20 mM Tris, pH 7.5, containing 50 mM NaCl. The buffer should be brought to the desired assay temperature before use.
-
Substrate Stock Solution: Dissolve this compound in dimethyl sulfoxide (DMSO) to create a stock solution, typically at a concentration of 10 mM.[12] Store this stock solution at -20°C, protected from light.
-
Enzyme Solution: Prepare a stock solution of the purified enzyme or biological sample (e.g., cell lysate) in a suitable buffer. The optimal concentration of the enzyme should be determined empirically to ensure a linear reaction rate over the desired time course. Store the enzyme solution on ice before use.
-
AMC Standard Stock Solution: Prepare a 1 mM stock solution of 7-amino-4-methylcoumarin (AMC) in DMSO. This will be used to generate a standard curve.[8] Store at -20°C, protected from light.
Protocol 2: Generation of AMC Standard Curve
-
Serial Dilutions: From the 1 mM AMC stock solution, prepare a series of dilutions in the assay buffer to generate a standard curve. Typical final concentrations range from 0 to 10 µM.[10]
-
Plate Setup: Add a fixed volume (e.g., 100 µL) of each AMC dilution to the wells of a black 96-well microplate.[9] Include a blank control containing only the assay buffer.
-
Fluorescence Measurement: Measure the fluorescence of each well using a microplate reader with excitation and emission wavelengths set appropriately for AMC (e.g., Ex: 360 nm, Em: 460 nm).
-
Data Analysis: Subtract the fluorescence of the blank from all readings. Plot the background-subtracted RFU against the corresponding AMC concentration. Perform a linear regression to obtain the slope of the standard curve (RFU/µM).[10] This slope will be used to convert the rate of change in fluorescence in the enzyme assay to the rate of product formation in molar units.
Protocol 3: Enzyme Activity Assay
-
Plate Setup: In a black 96-well microplate, add the components in the following order:
-
Assay Buffer
-
Enzyme solution (or vehicle for "no enzyme" control)
-
Test compound/inhibitor (if applicable)
-
-
Pre-incubation: Pre-incubate the plate at the desired assay temperature (e.g., 37°C) for 5-10 minutes to allow the components to equilibrate.[13]
-
Reaction Initiation: Initiate the enzymatic reaction by adding the this compound substrate to each well. The final substrate concentration should ideally be at or below the Michaelis constant (Km) for accurate initial velocity measurements, though a range of concentrations can be used to determine kinetic parameters.[12] A typical working concentration is between 50-200 µM.[3]
-
Kinetic Measurement: Immediately place the plate in a pre-warmed fluorometer and begin kinetic readings. Measure the fluorescence intensity at regular intervals (e.g., every minute) for a period of 30 to 60 minutes.[4]
-
Data Analysis:
-
Subtract the background fluorescence from the "no enzyme" control wells.[13]
-
For each enzyme-containing well, plot the fluorescence intensity (RFU) against time (minutes).
-
Determine the initial velocity (V₀) of the reaction by calculating the slope of the linear portion of the curve (ΔRFU/Δt).[5]
-
Convert the initial velocity from RFU/min to moles/min using the slope from the AMC standard curve:
-
Enzyme Activity (moles/min) = (V₀ in RFU/min) / (Slope of AMC standard curve in RFU/µmole)
-
-
The specific activity can then be calculated by dividing the enzyme activity by the amount of enzyme (in mg) added to the reaction.
-
Visualizations
Caption: A flowchart of the experimental workflow for determining enzyme activity.
References
- 1. chemimpex.com [chemimpex.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. ubpbio.com [ubpbio.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Fluorometric Enzyme Assays - Creative Enzymes [creative-enzymes.com]
- 7. caymanchem.com [caymanchem.com]
- 8. sigmaaldrich.com [sigmaaldrich.com]
- 9. static.igem.org [static.igem.org]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
Kinetic Analysis of Chymotrypsin using MeOSuc-Gly-Leu-Phe-AMC: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Chymotrypsin, a serine protease found in the digestive system, plays a crucial role in the hydrolysis of proteins. Its specificity for cleaving peptide bonds C-terminal to aromatic amino acids such as tyrosine, tryptophan, and phenylalanine makes it a subject of extensive study in biochemistry and a target for drug development in various pathological conditions. The kinetic analysis of chymotrypsin activity is fundamental to understanding its catalytic mechanism and for the screening of potential inhibitors. This document provides detailed application notes and protocols for the kinetic analysis of chymotrypsin using the fluorogenic substrate Methoxysuccinyl-Glycyl-Leucyl-Phenylalanyl-7-Amino-4-methylcoumarin (MeOSuc-Gly-Leu-Phe-AMC).
The assay described herein is based on the enzymatic cleavage of the peptide substrate by chymotrypsin, which liberates the fluorescent group, 7-Amino-4-methylcoumarin (AMC). The rate of AMC release is directly proportional to the chymotrypsin activity and can be monitored in real-time using a fluorescence spectrophotometer or a microplate reader. This continuous kinetic assay allows for the precise determination of key enzymatic parameters such as the Michaelis constant (Km), maximum velocity (Vmax), catalytic constant (kcat), and the inhibition constant (Ki) for chymotrypsin inhibitors.
Principle of the Assay
The kinetic analysis of chymotrypsin using this compound relies on the enzymatic hydrolysis of the amide bond between the phenylalanine residue of the peptide and the AMC fluorophore. In its intact form, the substrate exhibits minimal fluorescence. Upon cleavage by chymotrypsin, the highly fluorescent AMC is released. The increase in fluorescence intensity over time is measured at an excitation wavelength of approximately 380 nm and an emission wavelength of around 460 nm. The initial rate of the reaction is determined from the linear portion of the fluorescence versus time plot. By measuring the initial rates at various substrate concentrations, the Michaelis-Menten kinetic parameters (Km and Vmax) can be determined. Similarly, by measuring the enzyme activity in the presence of varying concentrations of an inhibitor, the inhibition constant (Ki) can be calculated.
Quantitative Data Summary
| Parameter | Representative Value (for Suc-Ala-Ala-Pro-Phe-AMC) | Description |
| Km | ~10-50 µM | Michaelis constant, representing the substrate concentration at which the reaction rate is half of Vmax. A lower Km indicates a higher affinity of the enzyme for the substrate. |
| Vmax | Dependent on enzyme concentration | Maximum initial velocity of the reaction when the enzyme is saturated with the substrate. |
| kcat | Dependent on enzyme purity and activity | Catalytic constant or turnover number, representing the number of substrate molecules converted to product per enzyme molecule per unit of time. |
| kcat/Km | Dependent on enzyme purity and activity | Catalytic efficiency, reflecting the overall ability of the enzyme to convert substrate to product. |
| Excitation Wavelength (λex) | ~380 nm | The wavelength of light used to excite the fluorescent product (AMC). |
| Emission Wavelength (λem) | ~460 nm | The wavelength of light emitted by the fluorescent product (AMC). |
Experimental Protocols
Materials and Reagents
| Reagent | Supplier | Catalog Number | Storage |
| α-Chymotrypsin (from bovine pancreas) | Sigma-Aldrich | C4129 | 2-8°C |
| This compound | MedChemExpress | HY-P1575 | -20°C |
| Tris-HCl | Sigma-Aldrich | T5941 | Room Temperature |
| Calcium Chloride (CaCl2) | Sigma-Aldrich | C1016 | Room Temperature |
| Dimethyl Sulfoxide (DMSO) | Sigma-Aldrich | D8418 | Room Temperature |
| 96-well black, flat-bottom microplates | Corning | 3603 | Room Temperature |
| Fluorescence microplate reader | e.g., Molecular Devices, BMG LABTECH | - | - |
Preparation of Reagents
-
Assay Buffer: 50 mM Tris-HCl, 100 mM CaCl2, pH 8.0.
-
Prepare a 1 M stock solution of Tris-HCl, pH 8.0.
-
Prepare a 1 M stock solution of CaCl2.
-
To prepare 100 mL of assay buffer, mix 5 mL of 1 M Tris-HCl, 10 mL of 1 M CaCl2, and bring the volume to 100 mL with deionized water. Adjust the pH to 8.0 if necessary.
-
-
Chymotrypsin Stock Solution (1 mg/mL):
-
Dissolve 1 mg of α-chymotrypsin in 1 mL of 1 mM HCl.
-
Aliquot and store at -20°C or -80°C. Avoid repeated freeze-thaw cycles.
-
-
Chymotrypsin Working Solution:
-
Dilute the chymotrypsin stock solution in assay buffer to the desired final concentration (e.g., 1-10 µg/mL). The optimal concentration should be determined empirically to ensure a linear reaction rate for the duration of the assay.
-
-
Substrate Stock Solution (10 mM):
-
Dissolve this compound in DMSO to a final concentration of 10 mM.
-
Store the stock solution at -20°C, protected from light.
-
-
Inhibitor Stock Solution (for inhibitor screening):
-
Dissolve the inhibitor compound in DMSO at a high concentration (e.g., 10 mM).
-
Further dilutions should be made in assay buffer.
-
Protocol 1: Determination of Km and Vmax
This protocol describes the steps to determine the Michaelis-Menten constants for chymotrypsin with the this compound substrate.
1. Substrate Dilution Series:
-
Prepare a series of substrate dilutions in assay buffer from the 10 mM stock solution. A typical concentration range to test would be 0.5 µM to 200 µM. It is recommended to perform a two-fold serial dilution.
2. Assay Setup:
-
Add 50 µL of each substrate dilution to the wells of a 96-well black microplate. Include a "no substrate" control well containing 50 µL of assay buffer.
-
Prepare a "no enzyme" control for the highest substrate concentration to measure background fluorescence.
-
Equilibrate the plate to the desired assay temperature (e.g., 25°C or 37°C).
3. Initiate the Reaction:
-
Add 50 µL of the chymotrypsin working solution to each well to initiate the reaction. The final volume in each well will be 100 µL.
-
For the "no enzyme" control, add 50 µL of assay buffer instead of the enzyme solution.
4. Fluorescence Measurement:
-
Immediately place the microplate in a fluorescence plate reader.
-
Measure the fluorescence intensity at regular intervals (e.g., every 30-60 seconds) for 15-30 minutes at Ex/Em = 380/460 nm.
5. Data Analysis:
-
For each substrate concentration, plot fluorescence intensity versus time.
-
Determine the initial velocity (V₀) of the reaction by calculating the slope of the linear portion of the curve. The units will be in relative fluorescence units per minute (RFU/min).
-
Convert the V₀ from RFU/min to moles/min using a standard curve of free AMC.
-
Plot the initial velocities (V₀) against the corresponding substrate concentrations ([S]).
-
Fit the data to the Michaelis-Menten equation using non-linear regression analysis software (e.g., GraphPad Prism, SigmaPlot) to determine the values of Km and Vmax.
Protocol 2: Determination of Inhibitor Ki
This protocol is designed to determine the inhibition constant (Ki) of a compound against chymotrypsin. The example provided is for a competitive inhibitor.
1. Assay Setup:
-
Prepare a dilution series of the inhibitor in assay buffer.
-
In a 96-well black microplate, add 25 µL of the chymotrypsin working solution to each well.
-
Add 25 µL of each inhibitor dilution to the wells. Include a "no inhibitor" control well with 25 µL of assay buffer.
-
Incubate the enzyme and inhibitor for a predetermined time (e.g., 15-30 minutes) at the assay temperature.
2. Initiate the Reaction:
-
Add 50 µL of the this compound substrate solution to each well to initiate the reaction. The substrate concentration should ideally be close to the Km value determined in Protocol 1. The final volume will be 100 µL.
3. Fluorescence Measurement:
-
Immediately measure the fluorescence intensity kinetically as described in Protocol 1.
4. Data Analysis:
-
Determine the initial velocity (V₀) for each inhibitor concentration.
-
Plot the initial velocities against the inhibitor concentrations.
-
To determine the IC50 (the concentration of inhibitor that causes 50% inhibition of enzyme activity), fit the data to a dose-response curve.
-
The Ki can be calculated from the IC50 value using the Cheng-Prusoff equation for competitive inhibition:
Visualizations
Caption: Enzymatic cleavage of this compound by chymotrypsin.
Caption: Experimental workflow for chymotrypsin kinetic analysis.
Caption: Diagram of a competitive inhibition mechanism.
Application Notes and Protocols for the Use of MeOSuc-Gly-Leu-Phe-AMC in Inhibitor Screening
For Researchers, Scientists, and Drug Development Professionals
Introduction
MeOSuc-Gly-Leu-Phe-AMC is a highly sensitive fluorogenic substrate designed for the continuous assay of proteases with chymotrypsin-like activity. Its utility is particularly prominent in the field of drug discovery for the high-throughput screening (HTS) of potential enzyme inhibitors. This peptide sequence is specifically cleaved by chymotrypsin-like proteases, releasing the fluorescent moiety 7-amino-4-methylcoumarin (AMC). The resulting increase in fluorescence intensity is directly proportional to the enzyme's activity, providing a robust and quantitative method for assessing enzyme inhibition. This document provides detailed application notes and protocols for the effective use of this compound in inhibitor screening campaigns, with a primary focus on the 20S proteasome, a key target in cancer therapy.
Principle of the Assay
The assay is based on the enzymatic hydrolysis of the amide bond between the phenylalanine residue of the peptide and the AMC fluorophore. In its intact state, the substrate exhibits minimal fluorescence. Upon cleavage by a chymotrypsin-like protease, the free AMC is liberated, resulting in a significant increase in fluorescence that can be monitored in real-time. The rate of this fluorescence increase is a direct measure of the enzyme's catalytic activity. In the presence of an inhibitor, the rate of cleavage is reduced, leading to a decrease in the fluorescence signal. This principle allows for the quantification of inhibitor potency, typically expressed as the half-maximal inhibitory concentration (IC50).
Featured Application: 20S Proteasome Chymotrypsin-Like Activity Assay
The 20S proteasome is the catalytic core of the ubiquitin-proteasome system, which is responsible for the degradation of the majority of intracellular proteins. It possesses three distinct catalytic activities, one of which is a chymotrypsin-like activity mediated by the β5 subunit. This activity is a major target for the development of anti-cancer drugs. This compound serves as an excellent substrate for monitoring the chymotrypsin-like activity of the 20S proteasome.
Quantitative Data Summary
The following tables provide key quantitative data for the use of this compound and related substrates in assessing the chymotrypsin-like activity of the 20S proteasome and the potency of known inhibitors.
Table 1: Kinetic Parameters for Fluorogenic Substrates of the 20S Proteasome's Chymotrypsin-Like Activity
| Substrate | Enzyme Source | K_m_ (µM) | k_cat_ (s⁻¹) | k_cat_/K_m_ (M⁻¹s⁻¹) |
| Suc-LLVY-AMC | Bovine Pituitary 20S Proteasome | 83 | 1.2 | 14,000 |
| Suc-LLVY-AMC | Yeast 20S Proteasome | 48 | 1.2 | 26,000 |
Note: Kinetic parameters for this compound are expected to be in a similar range to the closely related and commonly used Suc-LLVY-AMC.
Table 2: IC50 Values of Known Proteasome Inhibitors against the Chymotrypsin-Like Activity
| Inhibitor | Enzyme Source | IC50 (nM) | Assay Substrate |
| Bortezomib | Human Erythrocyte 20S Proteasome | 5.0 | Suc-LLVY-AMC |
| Carfilzomib | Human Erythrocyte 20S Proteasome | 5.2 | Suc-LLVY-AMC |
| MG-132 | Rabbit Muscle 20S Proteasome | 100 | Suc-LLVY-AMC |
| Epoxomicin | Yeast 20S Proteasome | 10 | Suc-LLVY-AMC |
Note: IC50 values can vary depending on assay conditions such as enzyme and substrate concentrations, and incubation times.
Signaling Pathway
The ubiquitin-proteasome pathway plays a crucial role in cellular homeostasis by degrading misfolded or damaged proteins and regulating the levels of key signaling molecules. The chymotrypsin-like activity of the 20S proteasome is central to this process.
Caption: The Ubiquitin-Proteasome Signaling Pathway.
Experimental Protocols
Materials and Reagents
-
Enzyme: Purified 20S Proteasome (e.g., from human erythrocytes, rabbit muscle, or yeast)
-
Substrate: this compound (stock solution in DMSO, e.g., 10 mM)
-
Assay Buffer: e.g., 20 mM Tris-HCl, pH 7.5, 5 mM MgCl₂, 1 mM DTT
-
Test Compounds (Inhibitors): Stock solutions in DMSO
-
Positive Control Inhibitor: e.g., Bortezomib or MG-132
-
Microplates: Black, flat-bottom 96- or 384-well plates suitable for fluorescence measurements
-
Fluorescence Microplate Reader: Capable of excitation at ~360 nm and emission at ~460 nm
Protocol 1: Determination of Enzyme Activity and Inhibitor Potency (IC50)
This protocol is designed to determine the concentration of an inhibitor that reduces the enzyme activity by 50%.
Caption: Experimental Workflow for Inhibitor Screening.
Procedure:
-
Reagent Preparation:
-
Prepare the assay buffer.
-
Thaw the 20S proteasome, substrate, and inhibitor stocks on ice.
-
Prepare a working solution of the 20S proteasome in assay buffer (e.g., 2X final concentration).
-
Prepare a working solution of this compound in assay buffer (e.g., 2X final concentration). The final substrate concentration should be at or below the K_m_ value to ensure sensitivity to competitive inhibitors.
-
Prepare serial dilutions of the test compounds and the positive control inhibitor in assay buffer.
-
-
Assay Plate Setup (96-well format):
-
Add 50 µL of the serially diluted test compounds or controls to the appropriate wells. Include wells with assay buffer and DMSO as vehicle controls (100% activity) and wells with a known inhibitor as a positive control for inhibition. Also, include wells without enzyme for background fluorescence measurement.
-
Add 25 µL of the 2X 20S proteasome working solution to all wells except the no-enzyme control wells.
-
Mix the plate gently and pre-incubate for 15-30 minutes at 37°C to allow the inhibitors to interact with the enzyme.
-
-
Initiation and Measurement:
-
Initiate the reaction by adding 25 µL of the 2X this compound working solution to all wells.
-
Immediately place the plate in a fluorescence microplate reader pre-heated to 37°C.
-
Measure the fluorescence intensity kinetically for 30-60 minutes with readings taken every 1-2 minutes (Excitation: ~360 nm, Emission: ~460 nm).
-
-
Data Analysis:
-
For each well, calculate the rate of reaction (V) by determining the slope of the linear portion of the fluorescence versus time curve.
-
Subtract the average rate of the no-enzyme control wells from all other rates.
-
Calculate the percentage of inhibition for each inhibitor concentration using the following formula: % Inhibition = 100 * (1 - (V_inhibitor / V_vehicle))
-
Plot the % Inhibition versus the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Protocol 2: High-Throughput Screening (HTS) of Compound Libraries
This protocol is adapted for screening large compound libraries in a 384-well format.
Procedure:
-
Compound Plating:
-
Using an acoustic dispenser or a pintool, transfer a small volume (e.g., 20-50 nL) of each compound from the library stock plates to the 384-well assay plates.
-
-
Enzyme Addition:
-
Add 10 µL of the 20S proteasome in assay buffer to each well using a multi-channel pipette or a liquid handler.
-
Mix the plates by centrifugation and incubate for 15-30 minutes at room temperature.
-
-
Substrate Addition and Signal Detection:
-
Add 10 µL of this compound in assay buffer to all wells to start the reaction.
-
Incubate the plates at 37°C for a fixed time point (e.g., 30 minutes).
-
Read the end-point fluorescence at ~360 nm excitation and ~460 nm emission.
-
-
Hit Identification:
-
Calculate the Z'-factor for each plate to assess the quality of the assay.
-
Normalize the data based on positive (e.g., known inhibitor) and negative (vehicle) controls.
-
Identify "hits" as compounds that produce a statistically significant reduction in fluorescence signal (e.g., >3 standard deviations from the mean of the negative controls).
-
Troubleshooting
-
High Background Fluorescence:
-
Check the purity of the substrate and assay buffer.
-
Ensure that the microplates are suitable for fluorescence assays.
-
-
Low Signal-to-Background Ratio:
-
Optimize the concentrations of the enzyme and substrate.
-
Increase the incubation time.
-
-
High Well-to-Well Variability:
-
Ensure proper mixing of reagents.
-
Check the precision of liquid handling instruments.
-
Conclusion
This compound is a valuable tool for the discovery and characterization of inhibitors of chymotrypsin-like proteases, particularly the 20S proteasome. The protocols and data presented in this document provide a comprehensive guide for researchers to establish robust and reliable inhibitor screening assays. Careful optimization of assay conditions is crucial for obtaining high-quality, reproducible data in drug discovery campaigns.
Application Notes and Protocols for MeOSuc-Gly-Leu-Phe-AMC Assay
For Researchers, Scientists, and Drug Development Professionals
Introduction
The MeOSuc-Gly-Leu-Phe-AMC (Methoxysuccinyl-Glycyl-Leucyl-Phenylalanyl-7-amino-4-methylcoumarin) assay is a highly sensitive and continuous fluorometric method for the determination of chymotrypsin-like protease activity. This assay is widely utilized in biochemical research and drug discovery for screening potential inhibitors of proteases such as chymotrypsin and the chymotrypsin-like activity of the proteasome.[1] The substrate, upon cleavage by the enzyme, releases the highly fluorescent 7-amino-4-methylcoumarin (AMC) moiety, which can be monitored in real-time.
The principle of the assay is based on the enzymatic hydrolysis of the peptide bond C-terminal to the phenylalanine residue in the substrate. This cleavage liberates the fluorescent AMC group from the quenching effect of the peptide. The rate of increase in fluorescence is directly proportional to the enzyme's activity. The fluorescence is typically measured at an excitation wavelength of 360-380 nm and an emission wavelength of 440-460 nm.[2][3][4][5][6][7][8]
Data Presentation
Table 1: Recommended Reagent and Buffer Compositions
| Reagent/Buffer Component | Stock Concentration | Working Concentration | Notes |
| Assay Buffer | |||
| Tris-HCl (pH 7.8 at 25°C) | 1 M | 50 mM | Alternative: HEPES buffer at pH 7.5 |
| Calcium Chloride (CaCl₂) | 1 M | 10 mM | Enhances chymotrypsin activity |
| Substrate | |||
| This compound | 10 mM in DMSO | 10-100 µM | Protect from light |
| Enzyme | |||
| α-Chymotrypsin | Varies | Varies | Prepare fresh dilutions in Assay Buffer |
| Inhibitor (Optional) | |||
| Chymostatin | 10 mM in DMSO | 1-100 µM | For specificity control |
| Standard | |||
| 7-Amino-4-methylcoumarin (AMC) | 1 mM in DMSO | 0-10 µM | For calibration curve |
Table 2: Typical Assay Parameters
| Parameter | Value |
| Excitation Wavelength (λex) | 380 nm |
| Emission Wavelength (λem) | 460 nm |
| Assay Temperature | 25°C or 37°C |
| Assay Volume | 100-200 µL |
| Kinetic Reading Interval | 30-60 seconds |
| Total Assay Time | 15-60 minutes |
Experimental Protocols
I. Reagent Preparation
-
Assay Buffer (50 mM Tris-HCl, 10 mM CaCl₂, pH 7.8)
-
To prepare 100 mL of 1X Assay Buffer, combine 5 mL of 1 M Tris-HCl (pH 7.8), 1 mL of 1 M CaCl₂, and 94 mL of ultrapure water.
-
Adjust the pH to 7.8 at 25°C if necessary.
-
Store at 4°C.
-
-
Substrate Stock Solution (10 mM)
-
Dissolve this compound in anhydrous DMSO to a final concentration of 10 mM.
-
Aliquot and store at -20°C, protected from light. Avoid repeated freeze-thaw cycles.
-
-
Enzyme Stock Solution
-
Prepare a stock solution of α-chymotrypsin in 1 mM HCl.
-
For the assay, prepare fresh serial dilutions in ice-cold Assay Buffer to the desired concentrations.
-
-
AMC Standard Stock Solution (1 mM)
-
Dissolve 7-amino-4-methylcoumarin in DMSO to a final concentration of 1 mM.
-
Aliquot and store at -20°C, protected from light.
-
II. Standard Curve Generation
-
Prepare a series of dilutions of the 1 mM AMC Standard Stock Solution in Assay Buffer to obtain concentrations ranging from 0 to 10 µM.
-
Add 100 µL of each dilution to the wells of a 96-well black microplate.
-
Measure the fluorescence at Ex/Em = 380/460 nm.
-
Plot the fluorescence intensity against the AMC concentration to generate a standard curve.
III. Enzyme Activity Assay Protocol
-
Assay Setup:
-
In a 96-well black microplate, prepare the following reactions in a total volume of 100 µL:
-
Sample Wells: Add 50 µL of Assay Buffer, 25 µL of the enzyme solution, and 25 µL of the substrate solution.
-
Blank (No Enzyme) Control: Add 75 µL of Assay Buffer and 25 µL of the substrate solution.
-
Positive Control (Optional): Use a known concentration of active chymotrypsin.
-
Inhibitor Control (Optional): Pre-incubate the enzyme with the inhibitor for 10-15 minutes before adding the substrate.
-
-
-
Reaction Initiation and Measurement:
-
Initiate the reaction by adding the substrate solution to all wells.
-
Immediately place the plate in a fluorescence microplate reader pre-set to the desired temperature (e.g., 25°C or 37°C).
-
Measure the fluorescence intensity kinetically every 30-60 seconds for 15-60 minutes at Ex/Em = 380/460 nm.
-
IV. Data Analysis
-
Subtract the fluorescence of the blank control from all sample readings.
-
Determine the rate of the reaction (V₀) in relative fluorescence units per minute (RFU/min) from the linear portion of the kinetic curve.
-
Convert the RFU/min to pmol/min using the slope of the AMC standard curve.
Enzyme Activity (pmol/min) = (V₀ from sample - V₀ from blank) / Slope of AMC standard curve
Visualizations
References
- 1. Chymotrypsin Activity Assay Kit (Fluorometric) - Creative BioMart [creativebiomart.net]
- 2. Fluorometric continuous kinetic assay of alpha-chymotrypsin using new protease substrates possessing long-wave excitation and emission maxima - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. ubpbio.com [ubpbio.com]
- 4. assaygenie.com [assaygenie.com]
- 5. novusbio.com [novusbio.com]
- 6. content.abcam.com [content.abcam.com]
- 7. benchchem.com [benchchem.com]
- 8. caymanchem.com [caymanchem.com]
Troubleshooting & Optimization
High background fluorescence in MeOSuc-Gly-Leu-Phe-AMC assay
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing the MeOSuc-Gly-Leu-Phe-AMC fluorogenic substrate. The information is designed to help identify and resolve common issues, particularly high background fluorescence, to ensure accurate and reliable data in protease activity assays.
Frequently Asked Questions (FAQs)
Q1: What is the principle of the this compound assay?
A1: This is a fluorogenic assay used to measure the activity of proteases with chymotrypsin-like specificity. The substrate, this compound, consists of a peptide sequence (Gly-Leu-Phe) linked to a fluorescent reporter molecule, 7-amino-4-methylcoumarin (AMC). In its intact form, the substrate is not fluorescent. When a protease cleaves the peptide bond after the Phenylalanine residue, free AMC is released, which then fluoresces strongly upon excitation. The rate of increase in fluorescence is directly proportional to the protease activity.[1]
Q2: What are the typical excitation and emission wavelengths for the released AMC fluorophore?
A2: The free AMC fluorophore is typically excited at a wavelength of 360-380 nm, and its emission is measured at 440-460 nm.[1][2][3] It is crucial to use the correct filter settings on your fluorescence plate reader to ensure optimal signal detection.
Q3: Which enzymes can be assayed using this compound?
A3: This substrate is primarily used to assay the activity of chymotrypsin and proteases with chymotrypsin-like activity.[4] This includes the chymotrypsin-like activity of the 20S and 26S proteasomes.[5][6]
Q4: How should I prepare and store the this compound substrate?
A4: The lyophilized substrate should be stored at -20°C or lower, protected from light.[7] For use, prepare a stock solution in a suitable solvent like DMSO. It is recommended to prepare fresh dilutions of the substrate in assay buffer just before use to minimize spontaneous hydrolysis.[8] Avoid repeated freeze-thaw cycles of the stock solution.
Troubleshooting High Background Fluorescence
High background fluorescence can significantly reduce the sensitivity and dynamic range of the assay. The following guide addresses common causes and provides systematic troubleshooting steps.
Problem: High fluorescence signal in "no-enzyme" control wells.
This indicates that the background signal is independent of enzymatic activity.
Possible Cause 1: Substrate Instability/Spontaneous Hydrolysis
The this compound substrate may be degrading spontaneously in the assay buffer, releasing free AMC.
-
Troubleshooting Steps:
-
Prepare Fresh Substrate Solution: Always prepare the substrate working solution fresh from a stock solution just before starting the assay.
-
Protect from Light: Minimize exposure of the substrate solution to light, as this can accelerate degradation.
-
Optimize pH: Ensure the pH of the assay buffer is within the optimal range for both enzyme activity and substrate stability. Extremes in pH can increase the rate of spontaneous hydrolysis.
-
Incubation Time: If the background increases over time, consider reducing the pre-incubation time of the substrate in the assay buffer.
-
Possible Cause 2: Contaminated Reagents
The assay buffer or other reagents may be contaminated with fluorescent impurities or microorganisms.[8]
-
Troubleshooting Steps:
-
Use High-Purity Reagents: Prepare all buffers and solutions with high-purity, nuclease-free water and analytical grade reagents.
-
Filter-Sterilize Buffer: Filter-sterilize the assay buffer to remove any microbial contamination.
-
Check Individual Components: Test each component of the assay buffer individually for fluorescence to identify the source of contamination.
-
Possible Cause 3: Autofluorescence of Test Compounds
If screening for inhibitors, the test compounds themselves may be fluorescent at the excitation and emission wavelengths of AMC.
-
Troubleshooting Steps:
-
Run a Compound-Only Control: Include a control well with the test compound in the assay buffer without the enzyme or substrate to measure its intrinsic fluorescence.
-
Subtract Background: If the compound is fluorescent, subtract the signal from the compound-only control wells from the corresponding experimental wells.
-
Spectral Shift: If possible, characterize the excitation and emission spectra of the interfering compound and select a fluorescent probe with non-overlapping spectra.
-
Problem: High fluorescence signal in all wells, including blanks.
This suggests an issue with the experimental setup or instrumentation.
Possible Cause 1: Incorrect Plate Reader Settings
Improperly configured gain settings or filter sets on the fluorescence plate reader can lead to high background readings.
-
Troubleshooting Steps:
-
Optimize Gain Setting: The gain setting should be adjusted to ensure that the signal from the positive control is within the linear range of the detector and not saturated. A high gain setting can amplify background noise.
-
Verify Filter Set: Double-check that the correct excitation and emission filters for AMC (Ex: 360-380 nm, Em: 440-460 nm) are in place.[1][2]
-
Read from Top/Bottom: For cell-based assays, reading fluorescence from the bottom of the plate can sometimes reduce background from the media.
-
Possible Cause 2: Inappropriate Assay Plate
The type of microplate used can significantly impact background fluorescence.
-
Troubleshooting Steps:
-
Use Black Plates: For fluorescence assays, it is essential to use black, opaque-walled microplates to minimize light scatter and well-to-well crosstalk.[9]
-
Check for Scratches or Dust: Inspect the plate for any scratches or dust particles that can scatter light and increase background readings.
-
Data Presentation
Table 1: Recommended Controls for this compound Assay
| Control Type | Components | Purpose |
| No-Enzyme Control | Assay Buffer + Substrate | To measure substrate auto-hydrolysis and reagent background. |
| Buffer Blank | Assay Buffer Only | To measure the background fluorescence of the buffer and plate. |
| Enzyme-Only Control | Assay Buffer + Enzyme | To measure any intrinsic fluorescence of the enzyme preparation. |
| Compound-Only Control | Assay Buffer + Test Compound | To measure the autofluorescence of the test compound (for inhibitor screening). |
| Positive Control | Assay Buffer + Substrate + Known Active Enzyme | To ensure the assay is working correctly and to provide a reference for maximal activity. |
| Inhibitor Control | Assay Buffer + Substrate + Enzyme + Known Inhibitor | To validate the inhibition part of the assay (for inhibitor screening). |
Table 2: Typical Assay Parameters (Example for Chymotrypsin)
| Parameter | Typical Value/Range | Notes |
| Substrate Concentration | 10 - 100 µM | Should be optimized for the specific enzyme and conditions. Often used at or near the Km value. |
| Enzyme Concentration | 0.1 - 10 µg/mL | Should be titrated to ensure the reaction rate is linear over the desired time course. |
| Excitation Wavelength | 380 nm | Optimal wavelength may vary slightly depending on the instrument. |
| Emission Wavelength | 460 nm | Optimal wavelength may vary slightly depending on the instrument. |
| Incubation Temperature | 25 - 37 °C | Should be kept constant throughout the experiment. |
| Incubation Time | 15 - 60 minutes | The reaction should be monitored kinetically to ensure measurements are taken within the linear phase. |
Experimental Protocols
Protocol: General Chymotrypsin Activity Assay
This protocol provides a general guideline for measuring chymotrypsin activity using this compound. All concentrations should be optimized for your specific experimental conditions.
-
Reagent Preparation:
-
Assay Buffer: Prepare an appropriate buffer (e.g., 50 mM Tris-HCl, 100 mM NaCl, pH 8.0).
-
Substrate Stock Solution: Prepare a 10 mM stock solution of this compound in DMSO.
-
Enzyme Solution: Prepare a working solution of chymotrypsin in assay buffer. Keep on ice.
-
AMC Standard: Prepare a stock solution of free AMC in DMSO for generating a standard curve.
-
-
Assay Procedure (96-well plate format):
-
Add 50 µL of assay buffer to all wells.
-
Add 10 µL of test compound dilutions or vehicle control to the appropriate wells.
-
Add 20 µL of the chymotrypsin solution to all wells except the "no-enzyme" controls. Add 20 µL of assay buffer to the "no-enzyme" control wells.
-
Pre-incubate the plate at the desired temperature (e.g., 37°C) for 10-15 minutes.
-
Initiate the reaction by adding 20 µL of a 5X working solution of the this compound substrate to all wells.
-
-
Data Acquisition:
-
Data Analysis:
-
For each well, calculate the rate of reaction (RFU/min) from the linear portion of the kinetic curve.
-
Subtract the rate of the "no-enzyme" control from the rates of the experimental wells to correct for background.
-
If applicable, use the AMC standard curve to convert the RFU values to the amount of product formed (moles of AMC).
-
Visualization
Caption: Enzymatic cleavage of this compound.
Caption: Troubleshooting workflow for high background fluorescence.
References
- 1. benchchem.com [benchchem.com]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. caymanchem.com [caymanchem.com]
- 4. promega.com [promega.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Proteolytic cleavage of N-Succ-Leu-Leu-Val-Tyr-AMC by the proteasome in lens epithelium from clear and cataractous human lenses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. shop.bachem.com [shop.bachem.com]
- 8. abcam.cn [abcam.cn]
- 9. docs.abcam.com [docs.abcam.com]
How to reduce non-specific cleavage of MeOSuc-Gly-Leu-Phe-AMC
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address the common issue of non-specific cleavage of the fluorogenic substrate MeOSuc-Gly-Leu-Phe-AMC.
Understanding the Substrate and the Challenge
This compound is a fluorogenic peptide substrate designed to measure the chymotrypsin-like activity of the proteasome.[1] The peptide sequence is recognized and cleaved by the β5 subunit of the 20S proteasome, releasing the fluorescent molecule 7-amino-4-methylcoumarin (AMC).[2][3][4] An increase in fluorescence is directly proportional to the proteolytic activity.[2][5]
The Challenge: Non-specific cleavage occurs when other proteases present in the sample also cleave the substrate, leading to a high background signal and inaccurate measurements of the target protease activity.[6] This guide will help you diagnose and mitigate this issue.
Troubleshooting Guide: High Background and Non-Specific Cleavage
High background fluorescence can mask the true signal from your target protease. The following question-and-answer section will guide you through the most common causes and their solutions.
Question 1: My "no-enzyme" or "inhibitor" control wells show high fluorescence. What is causing this and how can I fix it?
Answer: High fluorescence in your negative controls points to substrate cleavage that is independent of your target enzyme's activity. The primary causes are substrate instability, contaminating proteases, or autofluorescence of assay components.
Here is a step-by-step guide to troubleshoot this issue:
1. Assess Substrate Stability:
-
Problem: The this compound substrate may be degrading spontaneously in your assay buffer.[7]
-
Solution:
-
Always prepare fresh substrate solutions for each experiment.
-
Avoid repeated freeze-thaw cycles of the substrate stock solution.[7]
-
Test the stability of the substrate in your assay buffer over the time course of your experiment without any enzyme present. If you observe a significant increase in fluorescence, consider modifying your buffer conditions (e.g., pH, additives).
-
2. Identify and Inhibit Contaminating Proteases:
-
Problem: Your sample (e.g., cell lysate) may contain other proteases that can cleave the substrate.[6]
-
Solution:
-
Use a broad-spectrum protease inhibitor cocktail to reduce the activity of common contaminating proteases like serine, cysteine, and metalloproteases.[8][9][10]
-
To specifically isolate the chymotrypsin-like activity of the proteasome, run a parallel experiment with a specific proteasome inhibitor (e.g., MG-132). The remaining fluorescence can be attributed to non-specific cleavage.[11]
-
3. Check for Autofluorescence:
-
Problem: Components in your assay, such as test compounds or the microplate itself, may be inherently fluorescent at the excitation and emission wavelengths for AMC (typically Ex/Em = 340-360/440-460 nm).[12]
-
Solution:
-
Screen all buffers and compounds for intrinsic fluorescence before the experiment.
-
Use black, opaque microplates to minimize background fluorescence from the plate.[3]
-
Frequently Asked Questions (FAQs)
Q1: What is the primary target of this compound?
This compound is a substrate for the chymotrypsin-like activity of the 20S and 26S proteasomes.[13] Chymotrypsin and other chymotrypsin-like proteases preferentially cleave after large hydrophobic amino acids like Phenylalanine (Phe), which is at the P1 position of this substrate.[12][14][15]
Q2: What are some common off-target proteases that might cleave this substrate?
Other proteases with chymotrypsin-like specificity that may be present in biological samples can contribute to non-specific cleavage. These can include various serine proteases.
Q3: How can I be sure that the activity I'm measuring is from the proteasome?
The most effective way is to use a specific proteasome inhibitor. By comparing the activity in the presence and absence of an inhibitor like MG-132 or epoxomicin, you can determine the portion of substrate cleavage that is due to the proteasome.[11][13]
Q4: What concentration of substrate should I use?
The optimal substrate concentration should be determined empirically for your specific experimental conditions. A common starting point for similar substrates is in the range of 50-200 µM.[13] It is recommended to perform a substrate titration to determine the Km value and use a concentration at or near the Km for your experiments.
Q5: Can the assay buffer composition affect non-specific cleavage?
Yes, the pH and other components of your assay buffer can influence the activity of both the target and off-target proteases.[16] It is crucial to use a buffer that is optimal for the proteasome's chymotrypsin-like activity (typically a Tris-based buffer at pH 7.5-8.0).[2][17]
Data Presentation
To systematically address non-specific cleavage, it is helpful to quantify the effects of different inhibitors. The following table provides a template for how to structure your data to compare the effectiveness of various inhibitors.
| Inhibitor Class | Example Inhibitor | Typical Working Concentration | Target Protease(s) | Expected Effect on Non-Specific Cleavage |
| Proteasome Inhibitor | MG-132 | 10-50 µM | Proteasome (Chymotrypsin-like, Caspase-like) | High reduction of target-specific cleavage |
| Serine Protease Inhibitor | PMSF | 0.1-1 mM | Serine proteases (e.g., chymotrypsin, trypsin) | Moderate to high reduction of non-specific cleavage |
| Serine Protease Inhibitor | Aprotinin | 1-2 µg/mL | Serine proteases (e.g., trypsin, chymotrypsin) | Moderate reduction of non-specific cleavage |
| Cysteine Protease Inhibitor | E-64 | 1-10 µM | Cysteine proteases | Low to moderate reduction of non-specific cleavage |
| Metalloprotease Inhibitor | EDTA | 1-5 mM | Metalloproteases | Low reduction of non-specific cleavage |
| Broad-Spectrum Cocktail | Commercial Cocktails | Varies | Serine, Cysteine, Aspartic, Metalloproteases | High reduction of overall non-specific cleavage |
Note: The optimal concentration for each inhibitor should be determined experimentally.[8][18] PMSF is unstable in aqueous solutions and should be added fresh to the lysis buffer just before use.[18][19]
Experimental Protocols
Protocol 1: AMC Standard Curve Generation
To quantify the amount of cleaved substrate, a standard curve with free AMC is required.
Materials:
-
7-amino-4-methylcoumarin (AMC)
-
DMSO
-
Assay Buffer (e.g., 75 mM Tris, pH 7.5)
-
Black 96-well microplate
Procedure:
-
Prepare a 1 mM stock solution of AMC in DMSO.
-
Perform serial dilutions of the AMC stock solution in Assay Buffer to create a range of standards (e.g., 0, 20, 40, 60, 80, 100 pmol/well).[11]
-
Add 100 µL of each standard to triplicate wells of a black 96-well microplate.
-
Measure the fluorescence at Ex/Em = 340-360/440-460 nm.
-
Plot the fluorescence intensity versus the amount of AMC (in pmol) and perform a linear regression to obtain the slope. This slope will be used to convert relative fluorescence units (RFU) to pmol of cleaved substrate.
Protocol 2: Optimizing the Assay to Reduce Non-Specific Cleavage
Materials:
-
This compound substrate
-
Enzyme source (e.g., cell lysate)
-
Assay Buffer
-
Protease Inhibitor Cocktail
-
Specific Proteasome Inhibitor (e.g., MG-132)
-
Black 96-well microplate
-
Fluorescence plate reader
Procedure:
-
Prepare your sample: Homogenize cells or tissues in a lysis buffer containing a protease inhibitor cocktail.[10] Keep samples on ice to minimize protease activity.[9]
-
Set up your assay plate:
-
Total Activity Wells: Enzyme source + Assay Buffer + Substrate
-
Non-Specific Activity Wells: Enzyme source + Proteasome Inhibitor (pre-incubated for 15-30 minutes) + Assay Buffer + Substrate[5]
-
No-Enzyme Control Wells: Assay Buffer + Substrate
-
Blank Wells: Assay Buffer only
-
-
Initiate the reaction: Add the this compound substrate to all wells to a final concentration determined from your optimization experiments (e.g., 50 µM).
-
Measure fluorescence: Immediately place the plate in a fluorescence plate reader pre-set to the appropriate temperature (e.g., 37°C).
-
Data acquisition: Measure the fluorescence intensity at regular intervals (e.g., every 1-2 minutes) for a set period (e.g., 30-60 minutes).[5]
-
Data analysis:
-
Subtract the blank reading from all wells.
-
Calculate the rate of reaction (slope of the linear portion of the fluorescence vs. time plot) for each condition.
-
The proteasome-specific activity is the rate of the "Total Activity" wells minus the rate of the "Non-Specific Activity" wells.
-
Convert the rate from RFU/min to pmol/min using the slope from your AMC standard curve.
-
Visualizations
Caption: Troubleshooting workflow for high background fluorescence.
Caption: Diagram illustrating specific vs. non-specific cleavage.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Rapid and general profiling of protease specificity by using combinatorial fluorogenic substrate libraries - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Crude and purified proteasome activity assays are affected by type of microplate - PMC [pmc.ncbi.nlm.nih.gov]
- 4. south-bay-bio.com [south-bay-bio.com]
- 5. benchchem.com [benchchem.com]
- 6. Highlighting the Proteasome: Using Fluorescence to Visualize Proteasome Activity and Distribution - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. goldbio.com [goldbio.com]
- 10. biocompare.com [biocompare.com]
- 11. resources.novusbio.com [resources.novusbio.com]
- 12. caymanchem.com [caymanchem.com]
- 13. Proteasomes: Isolation and Activity Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Substrate specificity of human chymotrypsin-like protease (CTRL) characterized by phage display-selected small-protein inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Use of fluorogenic substrates to visualize trypsin and chymotrypsin inhibitors after electrophoresis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Protein Assays and Quantitation Support—Troubleshooting | Thermo Fisher Scientific - TW [thermofisher.com]
- 17. margenot.cropsciences.illinois.edu [margenot.cropsciences.illinois.edu]
- 18. Is It Time For a Cocktail? Have a Protease Inhibitor - Advansta Inc. [advansta.com]
- 19. researchgate.net [researchgate.net]
MeOSuc-Gly-Leu-Phe-AMC assay not working with cell lysates
This technical support center provides troubleshooting guidance and frequently asked questions for researchers encountering issues with the MeOSuc-Gly-Leu-Phe-AMC assay, particularly when working with cell lysates.
Troubleshooting Guide
This guide addresses common problems in a question-and-answer format to help you identify and resolve issues with your assay.
Q1: Why am I seeing high background fluorescence in my negative control wells?
High background fluorescence can obscure your signal and reduce the dynamic range of your assay. Here are the potential causes and solutions:
-
Substrate Instability: The this compound substrate may be degrading spontaneously, leading to the release of the fluorophore, AMC.
-
Troubleshooting:
-
Test the stability of your substrate by incubating it in the assay buffer without any cell lysate. A significant increase in fluorescence over time indicates substrate instability.
-
Prepare fresh substrate stock solutions and store them properly, protected from light and at -20°C or lower for long-term storage.
-
-
-
Contaminated Reagents: Your assay buffer or substrate solution might be contaminated with a fluorescent substance.
-
Troubleshooting:
-
Measure the fluorescence of each individual component of your assay (buffer, substrate solution, lysis buffer) to identify the source of contamination.
-
Use fresh, high-quality reagents and sterile techniques to prepare your solutions.
-
-
-
Autofluorescence from Cell Lysate: Cell lysates contain endogenous fluorescent molecules that can contribute to background signal.
-
Troubleshooting:
-
Include a "lysate only" control (cell lysate in assay buffer without the this compound substrate) to quantify the autofluorescence of your lysate.
-
Subtract the average fluorescence of the "lysate only" control from all your experimental readings.
-
-
Q2: My fluorescence signal is very low, or the signal-to-noise ratio is poor. What can I do?
A low signal can make it difficult to detect real changes in enzyme activity. Consider the following factors:
-
Low Enzyme Activity: The chymotrypsin-like activity in your cell lysate may be too low to detect.
-
Troubleshooting:
-
Increase the amount of cell lysate added to each well. It is recommended to have a protein concentration between 5-20 mg/mL in the lysate.[1]
-
Ensure your cell lysis protocol is optimal for releasing the proteasome complex. Sonication or the use of specific lysis buffers can be critical.[2]
-
Confirm the activity of your cell lysate by testing a positive control cell line known to have high proteasome activity.
-
-
-
Suboptimal Assay Conditions: The pH, temperature, or buffer composition may not be optimal for the enzyme.
-
Troubleshooting:
-
The optimal pH for chymotrypsin-like activity is generally between 7.5 and 9.0.[3][4] Verify the pH of your assay buffer.
-
Incubate the reaction at 37°C, as this is a common temperature for proteasome activity assays.[2]
-
Ensure your assay buffer contains components known to support proteasome activity, such as ATP and MgCl2.[2]
-
-
-
Incorrect Instrument Settings: The settings on your fluorescence plate reader may not be optimized for detecting the AMC fluorophore.
-
Fluorescence Quenching: Components in your cell lysate could be quenching the fluorescence signal of the released AMC.[6][7][8]
-
Troubleshooting:
-
Dilute your cell lysate to reduce the concentration of potential quenchers.
-
Compare the fluorescence of a known concentration of free AMC in assay buffer versus assay buffer containing cell lysate to assess the degree of quenching.
-
-
Q3: How can I be sure that the activity I'm measuring is specific to the proteasome?
Cell lysates contain a multitude of proteases that could potentially cleave the this compound substrate.[9][10]
-
Use of Specific Inhibitors: The most reliable way to confirm proteasome-specific activity is to use a specific inhibitor of the chymotrypsin-like activity of the proteasome.
-
Experimental Approach:
-
Run parallel reactions where one set of samples is pre-incubated with a specific proteasome inhibitor (e.g., MG-132, bortezomib, epoxomicin, or lactacystin) before adding the substrate.[11][12]
-
The difference in fluorescence between the untreated and inhibitor-treated samples represents the chymotrypsin-like activity of the proteasome.
-
-
Frequently Asked Questions (FAQs)
What is the principle of the this compound assay?
This is a fluorogenic assay designed to measure chymotrypsin-like protease activity. The substrate, this compound, consists of a peptide sequence (Gly-Leu-Phe) recognized by chymotrypsin-like proteases, linked to a fluorescent molecule, 7-amino-4-methylcoumarin (AMC). In its intact form, the substrate is non-fluorescent. When a protease cleaves the peptide bond after Phenylalanine, free AMC is released, which produces a measurable fluorescent signal.[2][13] The rate of increase in fluorescence is directly proportional to the enzyme's activity.
What is the primary enzyme target of the this compound substrate in cell lysates?
In mammalian cell lysates, the primary target for this substrate is the 26S proteasome, a large multi-catalytic protease complex responsible for the degradation of ubiquitinated proteins.[2][12] Specifically, this substrate measures the chymotrypsin-like activity associated with the β5 subunit of the 20S core particle of the proteasome.
What type of microplate should I use for this fluorescence-based assay?
For fluorescence assays, it is highly recommended to use black-walled, clear-bottom microplates.[14] The black walls help to minimize light scatter and reduce background fluorescence, which can significantly improve the signal-to-noise ratio of your assay.
My substrate is precipitating out of solution. How can I prevent this?
Fluorogenic peptide substrates can sometimes have limited solubility in aqueous buffers.
-
Dissolving the Substrate: Dissolve the this compound substrate in a small amount of an organic solvent like DMSO before diluting it into your aqueous assay buffer.[2]
-
Final Solvent Concentration: Ensure that the final concentration of the organic solvent in your assay is low (typically ≤1% v/v) to avoid inhibiting enzyme activity.
-
Sonication: Gentle sonication of the substrate stock solution can also aid in its dissolution.
Quantitative Data Summary
Table 1: Recommended Buffer Compositions
| Buffer Type | Component | Concentration | pH | Reference |
| Proteasome Lysis Buffer | HEPES | 50 mM | 7.8 | [2] |
| NaCl | 10 mM | [2] | ||
| MgCl₂ | 1.5 mM | [2] | ||
| EDTA | 1 mM | [2] | ||
| EGTA | 1 mM | [2] | ||
| Sucrose | 250 mM | [2] | ||
| DTT (add fresh) | 5 mM | [2] | ||
| Proteasome Assay Buffer | HEPES | 50 mM | 7.8 | [2] |
| NaCl | 10 mM | [2] | ||
| MgCl₂ | 1.5 mM | [2] | ||
| EDTA | 1 mM | [2] | ||
| EGTA | 1 mM | [2] | ||
| Sucrose | 250 mM | [2] | ||
| DTT (add fresh) | 5 mM | [2] | ||
| ATP (add fresh) | 2 mM | [2] |
Table 2: Recommended Concentration Ranges for Assay Components
| Component | Recommended Starting Concentration | Notes | Reference |
| Cell Lysate Protein | 5 - 20 mg/mL | Optimal concentration should be determined empirically. | [1] |
| This compound | 20 - 100 µM | Higher concentrations can lead to substrate inhibition. | [2] |
| Proteasome Inhibitor (e.g., MG-132) | 10 - 50 µM | Pre-incubate with lysate before adding substrate. |
Experimental Protocols
Protocol 1: Preparation of Cell Lysates for Proteasome Activity Assay
-
Cell Harvesting:
-
For adherent cells, wash the cell monolayer twice with ice-cold PBS. Scrape the cells into a minimal volume of ice-cold PBS and transfer to a pre-chilled microcentrifuge tube.
-
For suspension cells, pellet the cells by centrifugation at 500 x g for 5 minutes at 4°C. Wash the cell pellet twice with ice-cold PBS.
-
-
Cell Lysis:
-
Resuspend the cell pellet in an appropriate volume of ice-cold Proteasome Lysis Buffer (see Table 1). A typical volume is 100-200 µL per 1-5 million cells.
-
Incubate the cell suspension on ice for 15-30 minutes with occasional vortexing.
-
For enhanced lysis, sonicate the cell suspension on ice. Use short bursts (e.g., 3-4 bursts of 10 seconds each) with a microtip sonicator, allowing the sample to cool for at least 30 seconds between bursts to prevent heating.[2]
-
-
Clarification of Lysate:
-
Centrifuge the lysate at 14,000-16,000 x g for 15-20 minutes at 4°C to pellet cellular debris.[2]
-
Carefully transfer the supernatant (the cell lysate) to a fresh, pre-chilled microcentrifuge tube.
-
-
Protein Quantification:
-
Determine the protein concentration of the cell lysate using a standard protein assay method (e.g., Bradford or BCA assay).
-
If necessary, dilute the lysate with Proteasome Lysis Buffer to the desired working concentration (e.g., 5-20 mg/mL).[1]
-
-
Storage:
-
Use the cell lysate immediately for the assay or aliquot and store at -80°C for future use. Avoid repeated freeze-thaw cycles.
-
Protocol 2: this compound Assay for Chymotrypsin-Like Activity
-
Assay Preparation:
-
Prepare a sufficient volume of Proteasome Assay Buffer (see Table 1).
-
Prepare a stock solution of this compound in DMSO (e.g., 10 mM).
-
Prepare a working solution of the substrate by diluting the stock solution into the Proteasome Assay Buffer to the desired final concentration (e.g., 100 µM).
-
If using a proteasome inhibitor, prepare a stock solution in DMSO and a working solution in Proteasome Assay Buffer.
-
-
Assay Plate Setup (96-well black, clear-bottom plate):
-
Blank Wells: Add assay buffer only.
-
Substrate Control Wells: Add the substrate working solution.
-
Lysate Autofluorescence Wells: Add cell lysate and assay buffer without substrate.
-
Experimental Wells (No Inhibitor): Add cell lysate and the substrate working solution.
-
Inhibitor Control Wells: Add cell lysate, the proteasome inhibitor working solution (pre-incubate for 15-30 minutes at 37°C), and then the substrate working solution.
-
-
Assay Procedure:
-
Add 50 µL of the appropriate solutions to each well of the 96-well plate according to your experimental design.
-
Add 20-50 µL of cell lysate to the designated wells.
-
The final volume in each well should be consistent (e.g., 200 µL).
-
-
Incubation and Measurement:
-
Incubate the plate at 37°C.[2]
-
Measure the fluorescence intensity at regular intervals (e.g., every 5-10 minutes for 1-2 hours) using a fluorescence plate reader with excitation at ~380 nm and emission at ~460 nm.
-
-
Data Analysis:
-
Subtract the background fluorescence (from blank and substrate control wells) from all readings.
-
Subtract the lysate autofluorescence from the experimental and inhibitor control wells.
-
Calculate the rate of fluorescence increase over time (slope of the linear portion of the curve).
-
The proteasome-specific chymotrypsin-like activity is the difference between the rate of the untreated sample and the rate of the inhibitor-treated sample.
-
Visualizations
Caption: Enzymatic cleavage of the non-fluorescent substrate by a chymotrypsin-like protease to yield a fluorescent product.
Caption: Workflow for measuring chymotrypsin-like activity in cell lysates.
References
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. Proteasome Assay in Cell Lysates - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Neutrophil Elastase Substrate, fluorescent MeOSuc-Ala-Ala-Pro-Val-AFC - 10 mg [anaspec.com]
- 6. Quantitative fluorescence spectroscopy and flow cytometry analyses of cell-penetrating peptides internalization pathways: optimization, pitfalls, comparison with mass spectrometry quantification - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Quenching (fluorescence) - Wikipedia [en.wikipedia.org]
- 8. ossila.com [ossila.com]
- 9. researchgate.net [researchgate.net]
- 10. OPUS at UTS: Assessment of proteasome activity in cell lysates and tissue homogenates using peptide substrates - Open Publications of UTS Scholars [opus.lib.uts.edu.au]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Proteasomal chymotrypsin-like peptidase activity is required for essential functions of human monocyte-derived dendritic cells - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Crude and purified proteasome activity assays are affected by type of microplate - PMC [pmc.ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
Technical Support Center: Optimizing MeOSuc-Gly-Leu-Phe-AMC Protease Assays
This technical support center provides researchers, scientists, and drug development professionals with detailed troubleshooting guides and frequently asked questions (FAQs) for optimizing substrate concentration in the MeOSuc-Gly-Leu-Phe-AMC assay.
Frequently Asked Questions (FAQs)
Q1: What is the this compound assay and what is it used for?
A1: The this compound assay is a fluorogenic method used to measure the activity of certain proteases. The substrate, this compound, is a peptide sequence (Gly-Leu-Phe) linked to a fluorescent reporter molecule, 7-amino-4-methylcoumarin (AMC). When a suitable protease cleaves the peptide bond after Phenylalanine, the AMC molecule is released, leading to a measurable increase in fluorescence. This assay is commonly used to detect chymotrypsin-like protease activity and is valuable in drug discovery for screening potential enzyme inhibitors.[1][2]
Q2: What are the optimal excitation and emission wavelengths for detecting released AMC?
A2: The released 7-amino-4-methylcoumarin (AMC) fluorophore is typically excited at a wavelength range of 360-380 nm, with the fluorescence emission measured at approximately 440-460 nm.
Q3: What is the recommended starting concentration for the this compound substrate?
A3: The optimal substrate concentration is dependent on the specific enzyme and assay conditions. A common starting point for similar fluorogenic protease assays is a concentration at or near the Michaelis-Menten constant (Kₘ). If the Kₘ value is unknown, a substrate titration experiment is recommended to determine the empirical optimal concentration. A typical range to test would be from 1 µM to 100 µM.
Q4: How should I prepare and store the this compound substrate?
A4: It is recommended to dissolve the lyophilized peptide in an organic solvent such as DMSO to create a concentrated stock solution (e.g., 10 mM). This stock solution should be stored in aliquots at -20°C or lower to minimize freeze-thaw cycles. Protect the stock solution and any working solutions from light to prevent photobleaching. For the assay, dilute the stock solution into the appropriate aqueous assay buffer immediately before use.
Q5: Why is it important to optimize the substrate concentration?
A5: Optimizing the substrate concentration is crucial for several reasons:
-
Ensuring Accurate Kinetic Data: For determining kinetic parameters like Kₘ and Vₘₐₓ, a range of substrate concentrations bracketing the Kₘ value is necessary.
-
Maximizing Assay Sensitivity: The optimal concentration will provide a robust signal-to-noise ratio.
-
Avoiding Substrate Inhibition: At very high concentrations, some substrates can inhibit the enzyme they are designed to measure, leading to an underestimation of activity.
-
Minimizing Inner Filter Effect: High concentrations of fluorescent molecules can absorb the excitation or emission light, leading to non-linear and inaccurate fluorescence readings.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| High Background Fluorescence | 1. Substrate Autohydrolysis: The substrate may be unstable and spontaneously break down in the assay buffer. 2. Contaminated Reagents: Buffers or other reagents may be contaminated with proteases or fluorescent compounds. 3. Autofluorescence: Test compounds or biological samples may be inherently fluorescent. | 1. Prepare fresh substrate solutions for each experiment. Run a "substrate only" control (no enzyme) to measure the rate of spontaneous AMC release and subtract this from all measurements. 2. Use high-purity, sterile reagents and water. Filter-sterilize buffers if necessary. 3. Run a control for each test compound or sample without the substrate to quantify its intrinsic fluorescence. |
| Low or No Signal | 1. Inactive Enzyme: The enzyme may have lost activity due to improper storage or handling. 2. Suboptimal Assay Conditions: The pH, temperature, or buffer composition may not be optimal for the enzyme. 3. Incorrect Instrument Settings: The fluorescence reader's excitation and emission wavelengths may be set incorrectly. 4. Insufficient Substrate Concentration: The substrate concentration may be too low for the enzyme to process effectively. | 1. Verify the enzyme's activity with a known positive control substrate or a new batch of enzyme. 2. Consult the literature for the optimal conditions for your specific protease. Perform buffer optimization experiments if necessary. 3. Ensure the instrument is set to the appropriate wavelengths for AMC (Ex: 360-380 nm, Em: 440-460 nm). 4. Perform a substrate titration to determine the optimal concentration. |
| Non-Linear Reaction Progress Curves | 1. Substrate Depletion: During the reaction, the substrate concentration decreases significantly, causing the reaction rate to slow. 2. Enzyme Instability: The enzyme may be unstable under the assay conditions and lose activity over time. 3. Product Inhibition: The released AMC or peptide fragment may inhibit the enzyme. 4. Inner Filter Effect: At high product concentrations, the fluorescence signal may become non-linear. | 1. Use a lower enzyme concentration or a shorter reaction time to ensure that less than 10-15% of the substrate is consumed. 2. Add stabilizing agents like BSA or glycerol to the assay buffer. 3. Analyze only the initial linear phase of the reaction to determine the initial velocity (V₀). 4. Dilute the samples if high concentrations of AMC are being generated. |
| Substrate Precipitation | 1. Low Solubility in Aqueous Buffer: The peptide substrate may have limited solubility in the final assay buffer, especially after dilution from a DMSO stock. | 1. Ensure the final concentration of DMSO in the assay is sufficient to maintain substrate solubility but not high enough to inhibit the enzyme (typically <1-2%). Gentle vortexing or sonication of the diluted substrate solution may help. If precipitation persists, a lower substrate concentration may be necessary. |
Experimental Protocols
Protocol for Determining Optimal Substrate Concentration (Kₘ and Vₘₐₓ)
This protocol outlines the steps to determine the Michaelis-Menten constant (Kₘ) and maximum reaction velocity (Vₘₐₓ) for your protease with the this compound substrate.
Materials:
-
This compound substrate
-
Purified active protease of interest
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 8.0, 100 mM NaCl, 10 mM CaCl₂)
-
DMSO
-
Black, flat-bottom 96-well microplate
-
Fluorescence microplate reader
Procedure:
-
Prepare a Substrate Stock Solution: Dissolve this compound in DMSO to a concentration of 10 mM.
-
Prepare Serial Dilutions of the Substrate: Create a series of substrate concentrations in assay buffer. A common approach is a 2-fold serial dilution, starting from a high concentration (e.g., 200 µM) down to a low concentration (e.g., ~0.1 µM). You should aim for at least 8-10 different concentrations that will bracket the expected Kₘ.
-
Prepare Enzyme Solution: Dilute the protease in cold assay buffer to a concentration that will result in a linear reaction rate for the duration of the measurement period. This may require some preliminary optimization.
-
Set up the Assay Plate:
-
Add a fixed volume of each substrate dilution to multiple wells of the 96-well plate (e.g., 50 µL).
-
Include "no enzyme" controls for each substrate concentration to measure background fluorescence.
-
Include "no substrate" controls with the enzyme to measure its background fluorescence.
-
-
Initiate the Reaction: Add a fixed volume of the diluted enzyme solution to the substrate-containing wells to start the reaction (e.g., 50 µL). The final volume in all wells should be the same.
-
Measure Fluorescence: Immediately place the plate in a fluorescence reader pre-set to the appropriate excitation and emission wavelengths (e.g., Ex: 380 nm, Em: 460 nm). Measure the fluorescence intensity kinetically (e.g., every 60 seconds) for a set period (e.g., 15-30 minutes) at a constant temperature.
-
Data Analysis:
-
For each substrate concentration, subtract the background fluorescence from the "no enzyme" control.
-
Determine the initial reaction velocity (V₀) from the linear portion of the fluorescence versus time plot. This is typically the first 5-10 minutes of the reaction.
-
Plot the initial velocity (V₀) against the substrate concentration [S].
-
Fit the resulting curve to the Michaelis-Menten equation using non-linear regression software (e.g., GraphPad Prism) to determine the Kₘ and Vₘₐₓ values.
-
Visualizations
Caption: Enzymatic cleavage of this compound.
Caption: Workflow for optimizing substrate concentration.
References
Non-linear reaction curve in MeOSuc-Gly-Leu-Phe-AMC assay
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals utilizing the MeOSuc-Gly-Leu-Phe-AMC fluorogenic substrate to assay chymotrypsin-like protease activity.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
A common issue encountered during this assay is a non-linear reaction curve, where the rate of product formation is not constant over time. This guide will help you diagnose and resolve this problem.
Q1: My reaction curve is non-linear. What are the potential causes?
A non-linear reaction curve, particularly one that plateaus or shows a decreasing slope over time, can be attributed to several factors. The most common culprits are substrate depletion, high enzyme concentration leading to substrate exhaustion, enzyme instability, and issues with instrument settings.
Troubleshooting Non-Linear Reaction Curves
| Potential Cause | Symptoms | Recommended Action |
| Substrate Depletion | The reaction rate is initially linear but then slows down and plateaus. | - Lower the enzyme concentration.- Reduce the reaction time to ensure you are measuring the initial velocity (typically when <10-15% of the substrate is consumed).- If determining kinetic parameters, use a range of substrate concentrations. |
| High Enzyme Concentration (Substrate Exhaustion) | The reaction proceeds very rapidly and plateaus almost immediately. The linear range is very short or non-existent. | - Perform serial dilutions of your enzyme sample to find a concentration that results in a steady, linear rate for a sufficient duration. |
| Enzyme Instability | The enzyme activity decreases over the course of the assay, leading to a downward curving plot. | - Check the recommended storage and handling conditions for your enzyme. Avoid repeated freeze-thaw cycles.- Consider adding stabilizing agents like BSA or glycerol to the assay buffer. |
| Product Inhibition | The accumulating product (cleaved AMC) inhibits the enzyme, causing the reaction rate to decrease. | - Analyze only the initial, linear phase of the reaction before significant product accumulation occurs. |
| Inner Filter Effect | At high substrate or product concentrations, the fluorescence signal is no longer proportional to the concentration due to absorption of the excitation or emission light. | - Dilute the sample to reduce the concentration of the absorbing species.- Use a microplate reader with top-reading optics if possible, as it can be less susceptible to this effect. |
| Incorrect Instrument Settings | The gain setting on the fluorometer may be too high, leading to detector saturation. | - Optimize the gain setting to ensure the signal is within the linear range of the detector. |
| Substrate Autohydrolysis | The substrate is spontaneously breaking down without enzymatic activity, contributing to background fluorescence. | - Run a "substrate only" control (without enzyme) to measure the rate of spontaneous AMC release and subtract this from your sample readings. |
Experimental Protocols
Key Experimental Protocol: Chymotrypsin Activity Assay
This protocol provides a general framework for measuring chymotrypsin activity using the this compound substrate. Optimization may be required depending on the specific enzyme and experimental conditions.
1. Reagent Preparation:
-
Assay Buffer: 50 mM Tris-HCl, 100 mM NaCl, 10 mM CaCl₂, pH 8.0.
-
Substrate Stock Solution: Prepare a 10 mM stock solution of this compound in DMSO. Store at -20°C, protected from light.
-
Enzyme Solution: Prepare a stock solution of chymotrypsin in 1 mM HCl. Immediately before use, dilute the enzyme to the desired concentration in Assay Buffer.
2. Assay Procedure:
-
Prepare Working Substrate Solution: Dilute the Substrate Stock Solution in Assay Buffer to the desired final concentration. For initial experiments, a concentration around the Kₘ value is recommended. Note: The Kₘ for the similar substrate Suc-Ala-Ala-Pro-Phe-AMC is approximately 15 µM, which can be a useful starting point.[1]
-
Set up the Reaction Plate:
-
Add Assay Buffer to wells of a 96-well black, clear-bottom microplate.
-
Add the enzyme solution to the appropriate wells.
-
Include control wells:
-
Blank: Assay Buffer only.
-
Substrate Only: Assay Buffer and Working Substrate Solution (to check for autohydrolysis).
-
Enzyme Only: Assay Buffer and Enzyme Solution (to check for intrinsic enzyme fluorescence).
-
-
-
Initiate the Reaction: Add the Working Substrate Solution to all wells to start the reaction. The final volume in each well should be consistent (e.g., 200 µL).
-
Measure Fluorescence: Immediately place the plate in a fluorescence microplate reader.
-
Excitation Wavelength: 360-380 nm
-
Emission Wavelength: 440-460 nm
-
Measurement Mode: Kinetic
-
Duration: 15-60 minutes, with readings every 1-2 minutes.
-
3. Data Analysis:
-
Plot fluorescence intensity versus time for each sample.
-
Determine the initial velocity (V₀) of the reaction by calculating the slope of the linear portion of the curve.
-
Subtract the slope of the "Substrate Only" control from the slopes of the samples to correct for background fluorescence and substrate autohydrolysis.
Visualizations
Signaling and Experimental Workflows
Caption: A flowchart of the experimental workflow for the this compound assay.
Caption: A decision tree for troubleshooting non-linear reaction curves in the assay.
References
Technical Support Center: MeOSuc-Gly-Leu-Phe-AMC Assay
This technical support guide provides troubleshooting advice and answers to frequently asked questions regarding the use of the MeOSuc-Gly-Leu-Phe-AMC substrate, with a particular focus on the effects of Dimethyl Sulfoxide (DMSO) on assay performance.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is it used for?
This compound is a fluorogenic peptide substrate used to measure the activity of chymotrypsin-like proteases.[1][2][3] The substrate consists of a four-amino-acid peptide (Gly-Leu-Phe) linked to a fluorescent reporter molecule, 7-amino-4-methylcoumarin (AMC). In the intact substrate, the fluorescence of AMC is quenched. When a protease cleaves the peptide bond after the Phenylalanine residue, free AMC is released, resulting in a measurable increase in fluorescence. The rate of fluorescence increase is directly proportional to the protease activity. This substrate is commonly used in drug discovery for high-throughput screening of protease inhibitors.[1]
Q2: What are the recommended excitation and emission wavelengths for AMC?
The released 7-amino-4-methylcoumarin (AMC) can be detected by setting the excitation wavelength between 340-380 nm and the emission wavelength between 440-460 nm.[3][4]
Q3: How should the this compound substrate be stored?
Lyophilized substrate should be stored at -20°C. Once reconstituted in DMSO, it is recommended to prepare single-use aliquots and store them at -20°C or -70°C to prevent degradation from repeated freeze-thaw cycles.[5] Stock solutions in DMSO are typically stable for up to 3 months at -20°C.
Q4: What is the role of DMSO in this assay?
DMSO is a common solvent used to dissolve the this compound substrate and test compounds, which are often hydrophobic.[6][7][8] It is a polar, aprotic solvent that is miscible with water, making it suitable for use in aqueous assay buffers.[7]
Q5: Can DMSO affect the activity of the protease or the fluorescence signal?
Yes, DMSO can have several effects on the assay:
-
Enzyme Activity: DMSO can impact protease activity in a complex manner. In some cases, it has been shown to enhance the catalytic efficiency of proteases, while in others, it can act as an inhibitor or decrease enzyme stability.[6][9][10] The effect is often concentration-dependent and specific to the enzyme being studied.[9]
-
Substrate Solubility: DMSO can improve the solubility of the peptide substrate, which may lead to an apparent increase in enzyme activity.[6]
-
Fluorescence Quenching/Enhancement: DMSO can directly affect the fluorescence of reporter molecules. It has been reported to decrease the fluorescence yield of some fluorophores, a phenomenon known as quenching.[11] Conversely, in other systems, it can enhance fluorescence intensity.[12] It is crucial to determine the effect of DMSO on AMC fluorescence in your specific assay buffer.
Troubleshooting Guide
Issue 1: No or Very Low Fluorescence Signal
| Possible Cause | Troubleshooting Step |
| Inactive Enzyme | - Ensure the enzyme has been stored correctly and has not undergone multiple freeze-thaw cycles.[5]- Test the enzyme with a known positive control substrate or a new batch of enzyme.[5]- Verify that any necessary cofactors are present in the assay buffer. |
| Degraded Substrate | - Reconstitute a fresh aliquot of the this compound substrate.- Avoid prolonged storage of diluted substrate solutions.[5]- Run a "substrate only" control to check for autohydrolysis.[5] |
| Incorrect Instrument Settings | - Verify that the fluorometer's excitation and emission wavelengths are correctly set for AMC (Ex: 340-380 nm, Em: 440-460 nm).[5]- Ensure the instrument's gain setting is appropriate for the expected signal range. |
| Sub-optimal Assay Conditions | - Check the pH and ionic strength of the assay buffer to ensure they are optimal for the specific protease.- Titrate the enzyme and substrate concentrations to find the optimal working range. |
Issue 2: High Background Fluorescence
| Possible Cause | Troubleshooting Step |
| Substrate Autohydrolysis | - Prepare fresh substrate solution for each experiment.[5]- Run a "substrate only" control (no enzyme) to quantify the rate of spontaneous AMC release and subtract this from all measurements.[5] |
| Contaminated Reagents | - Use high-purity, nuclease-free water and reagents.- Filter-sterilize buffers if microbial contamination is suspected.[5] |
| Compound Interference | - If screening compounds, test their intrinsic fluorescence at the assay wavelengths.- Run a control with the compound but without the enzyme to check for any direct reaction with the substrate. |
Issue 3: Non-linear Reaction Progress Curves
| Possible Cause | Troubleshooting Step |
| Substrate Depletion | - Use a lower enzyme concentration or a shorter reaction time to ensure that less than 10-15% of the substrate is consumed during the measurement period.[5] |
| Enzyme Instability | - The enzyme may be unstable under the assay conditions. Try adding stabilizing agents like BSA or glycerol to the buffer.[5] |
| Photobleaching | - Reduce the intensity of the excitation light or the frequency of measurements if the fluorophore is bleaching over time. |
Experimental Protocols
General Protocol for this compound Protease Assay
-
Reagent Preparation:
-
Assay Buffer: Prepare an appropriate buffer for the protease being studied (e.g., 50 mM Tris-HCl, 100 mM NaCl, pH 7.5).
-
Enzyme Stock Solution: Reconstitute the protease in the assay buffer to a stock concentration (e.g., 1 mg/mL). Aliquot and store at -80°C.
-
Substrate Stock Solution: Dissolve this compound in 100% DMSO to a stock concentration of 10-20 mM.[13] Aliquot and store at -20°C.
-
Test Compounds (for inhibition assays): Dissolve test compounds in 100% DMSO to create a stock solution series.
-
-
Assay Procedure (96-well plate format):
-
Prepare a working solution of the enzyme by diluting the stock solution in the assay buffer to the desired final concentration.
-
Prepare a working solution of the substrate by diluting the DMSO stock solution in the assay buffer. Note the final DMSO concentration.
-
To each well of a black, flat-bottom 96-well plate, add the following:
-
Assay Buffer
-
Test compound or DMSO vehicle control
-
Enzyme working solution
-
-
Incubate the plate at the desired temperature (e.g., 37°C) for a pre-determined time (e.g., 15 minutes) to allow the compound to interact with the enzyme.
-
Initiate the reaction by adding the substrate working solution to all wells.
-
Immediately place the plate in a fluorescence plate reader.
-
Monitor the increase in fluorescence over time (kinetic mode) at Ex/Em wavelengths of ~360 nm/~460 nm.
-
-
Data Analysis:
-
Calculate the initial reaction velocity (V₀) for each well by determining the slope of the linear portion of the fluorescence versus time curve.
-
For inhibitor screening, plot the percentage of inhibition versus the compound concentration and fit the data to a suitable model to determine the IC₅₀ value.
-
Quantitative Data Summary
The effect of DMSO on protease activity is highly variable and depends on the specific enzyme and substrate. Below is a summary of reported effects of DMSO on various protease assays.
| Enzyme | Substrate | DMSO Concentration | Observed Effect | Reference |
| SARS-CoV-2 3CLpro | Peptide Substrate | Up to 20% | Improved catalytic efficiency and peptide-binding affinity. | [6] |
| HIV-1 Protease | Quenched Fluorescent Peptide | 0-10% | Negligible effects on cleavage of the peptide substrate. | [14] |
| α-Chymotrypsin | N-substituted L-tyrosine derivatives | Not specified | Competition between substrate and DMSO at the S₂ binding site. | [10] |
| α-Chymotrypsin | Not specified | 20 vol% | Small effect on the Michaelis constant (Kₘ). | [9] |
| RIP1 Kinase | Fluorescent Molecules | Up to 5% | Tolerated range for the assay. | [8] |
Visualizations
Caption: Experimental workflow for the this compound protease assay.
Caption: Dual effects of DMSO on the this compound assay.
References
- 1. chemimpex.com [chemimpex.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. caymanchem.com [caymanchem.com]
- 4. Z-Gly-Gly-Leu-AMC (Proteasome Substrate, fluorogenic) - Echelon Biosciences [echelon-inc.com]
- 5. benchchem.com [benchchem.com]
- 6. Dimethyl sulfoxide reduces the stability but enhances catalytic activity of the main SARS-CoV-2 protease 3CLpro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Inhibition of matrix metalloproteinase-9 secretion by dimethyl sulfoxide and cyclic adenosine monophosphate in human monocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Fluorescence polarization assay for inhibitors of the kinase domain of receptor interacting protein 1 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Dimethyl sulfoxide decreases the fluorescence yield of the reaction between histamine and ortho-phthalaldehyde and may influence histamine release - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. The effect of dimethylsulfoxide on absorption and fluorescence spectra of aqueous solutions of acridine orange base - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. resources.rndsystems.com [resources.rndsystems.com]
- 14. researchgate.net [researchgate.net]
MeOSuc-Gly-Leu-Phe-AMC stability and storage conditions
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to the stability, storage, and handling of the fluorogenic proteasome substrate, MeOSuc-Gly-Leu-Phe-AMC.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for reconstituting lyophilized this compound?
A1: It is recommended to dissolve this compound in dimethyl sulfoxide (DMSO) to prepare a stock solution.[1][2] For highly hydrophobic peptides, dissolving in a small volume of 50% (v/v) DMSO in water and then diluting with buffer can be an effective strategy.[2]
Q2: How should I store the lyophilized powder and stock solutions of this compound?
A2: Lyophilized powder should be stored at -20°C or -80°C for long-term stability, where it can remain stable for several years.[2][3] Stock solutions in DMSO should be aliquoted to avoid repeated freeze-thaw cycles and stored at -20°C for short-term (up to six months) or -80°C for long-term storage.[4] Always protect solutions from light.[1][4]
Q3: How many times can I freeze-thaw a stock solution of this compound?
A3: It is best to avoid repeated freeze-thaw cycles as this can lead to degradation of the peptide.[2][4] We recommend preparing single-use aliquots of the stock solution.[2]
Q4: Is this compound soluble in aqueous buffers?
A4: Peptides with a high content of hydrophobic amino acids, like this compound, may have limited solubility in purely aqueous solutions.[5] It is advisable to first dissolve the peptide in DMSO and then dilute it in the desired aqueous buffer.[2] When diluting, add the DMSO stock solution dropwise into the buffer with gentle agitation to prevent precipitation.
Q5: My this compound solution has precipitated after dilution in aqueous buffer. What should I do?
A5: If precipitation occurs, you can try to redissolve the peptide by gentle warming (not exceeding 40°C) or sonication.[2] If the precipitate persists, it may be necessary to re-lyophilize the solution and attempt to redissolve it, possibly using a higher initial concentration of an organic solvent like DMSO before final dilution.[2]
Storage and Stability Data
Table 1: Recommended Storage Conditions for Lyophilized this compound
| Storage Temperature | Expected Stability | Notes |
| -20°C to -80°C | Several years | Store in a desiccator, protected from moisture and light.[2][3] |
| 4°C | Short-term (days to weeks) | For temporary storage before use. Protect from light.[3] |
| Room Temperature | Very short-term (days) | Stable during shipping, but not recommended for storage.[6][7] |
Table 2: Recommended Storage Conditions for this compound Stock Solutions (in DMSO)
| Storage Temperature | Expected Stability | Notes |
| -80°C | Up to 6 months | Aliquot to avoid freeze-thaw cycles. Store in light-protected vials.[4] |
| -20°C | Up to 1 month | Aliquot to avoid freeze-thaw cycles. Store in light-protected vials.[4] |
| 4°C | Not Recommended | Peptide solutions are less stable at this temperature. |
| Room Temperature | Not Recommended | Prone to degradation. |
Experimental Protocols
Protocol for Assessing the Stability of this compound in Your Experimental Buffer
This protocol provides a general framework for determining the stability of your this compound working solution under your specific experimental conditions.
Materials:
-
This compound stock solution (in DMSO)
-
Your experimental assay buffer
-
Fluorometer and appropriate microplates
-
Purified 20S Proteasome (as a positive control)
Procedure:
-
Prepare Working Solutions: Prepare several identical aliquots of your this compound working solution by diluting the DMSO stock into your experimental buffer to the final desired concentration.
-
Incubation: Incubate these aliquots at the temperature you will use for your assay (e.g., 37°C).
-
Time Points: At various time points (e.g., 0, 1, 2, 4, 6, and 24 hours), take one aliquot and measure its background fluorescence.
-
Enzymatic Assay: To the same aliquot, add a known concentration of purified 20S proteasome and measure the rate of AMC release by monitoring the increase in fluorescence over time.
-
Data Analysis: Compare the rate of enzymatic cleavage for the aliquots incubated for different durations. A significant decrease in the reaction rate over time indicates substrate degradation.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| High background fluorescence | 1. Degradation of the substrate due to improper storage or handling. 2. Contamination of buffers or reagents with proteases. 3. Autohydrolysis of the substrate in the assay buffer. | 1. Use a fresh aliquot of the substrate. Ensure proper storage conditions are met. 2. Use sterile, protease-free water and reagents. 3. Perform a control experiment without enzyme to measure the rate of autohydrolysis. Subtract this from the enzymatic rate. |
| Low or no signal | 1. Inactive enzyme. 2. Incorrect excitation/emission wavelengths. 3. Substrate concentration is too low. 4. Presence of inhibitors in the sample. | 1. Use a new batch of enzyme or a positive control to verify activity. 2. Check the specifications of the fluorometer and use the appropriate wavelengths for AMC (Excitation: ~360-380 nm, Emission: ~440-460 nm). 3. Optimize the substrate concentration. 4. Run a control with a known amount of purified proteasome spiked into your sample to check for inhibition. |
| Precipitation of the substrate | 1. Low solubility in the aqueous assay buffer. 2. The concentration of the DMSO stock solution is too high. | 1. Increase the percentage of DMSO in the final assay volume (if compatible with your enzyme). 2. Prepare a more dilute stock solution in DMSO before adding to the aqueous buffer. |
| Inconsistent results | 1. Repeated freeze-thaw cycles of the substrate stock solution. 2. Pipetting errors. 3. Temperature fluctuations during the assay. | 1. Always use fresh aliquots of the stock solution. 2. Ensure accurate and consistent pipetting. 3. Use a temperature-controlled plate reader or water bath to maintain a stable temperature. |
Visual Troubleshooting Workflow
Caption: Troubleshooting workflow for this compound assays.
References
- 1. benchchem.com [benchchem.com]
- 2. documents.thermofisher.com [documents.thermofisher.com]
- 3. Peptide handling & storage guidelines - How to store a peptide? [sb-peptide.com]
- 4. rndsystems.com [rndsystems.com]
- 5. wolfson.huji.ac.il [wolfson.huji.ac.il]
- 6. medchemexpress.com [medchemexpress.com]
- 7. This compound | 蛋白酶体底物 | CAS 201854-05-9 | 美国InvivoChem [invivochem.cn]
Correcting for the Inner Filter Effect in Fluorescence Assays: A Technical Guide
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the inner filter effect (IFE) in fluorescence assays. This guide offers detailed methodologies for correcting IFE to ensure the accuracy and reliability of your experimental data.
Frequently Asked Questions (FAQs)
Q1: What is the inner filter effect (IFE)?
A1: The inner filter effect is a phenomenon that leads to a reduction in the observed fluorescence intensity due to the absorption of excitation and/or emitted light by molecules within the sample.[1] This effect causes a non-linear relationship between the concentration of the fluorophore and the fluorescence signal, which can lead to inaccurate measurements, especially at high sample concentrations.
Q2: What are the different types of inner filter effects?
A2: There are two main types of inner filter effects:
-
Primary Inner Filter Effect (pIFE): This occurs when the excitation light is absorbed by the sample before it reaches all the fluorophore molecules.[1] This is particularly prominent in concentrated solutions where the intensity of the excitation light decreases as it passes through the sample.
-
Secondary Inner Filter Effect (sIFE): This happens when the light emitted by the fluorophore is re-absorbed by other molecules in the sample before it can reach the detector.[1] sIFE is more common when there is a significant overlap between the absorption and emission spectra of the molecules in the solution.
Q3: What are the common causes of the inner filter effect in my assay?
A3: The inner filter effect can be caused by several factors, including:
-
High concentrations of the fluorophore: As the concentration of the fluorescent molecule increases, so does the probability of both primary and secondary inner filter effects.
-
Presence of other absorbing molecules: Other components in your sample, such as substrates, products, or test compounds in a drug screening assay, may absorb light at the excitation or emission wavelengths of your fluorophore.
-
Sample turbidity: Particulate matter in the sample can scatter light, which can contribute to the inner filter effect.
Q4: How can I tell if the inner filter effect is affecting my results?
A4: A key indicator of the inner filter effect is a non-linear relationship between the fluorescence intensity and the concentration of your fluorophore.[2] If you plot fluorescence intensity versus concentration, you may observe that the plot is linear at low concentrations but then plateaus or even decreases at higher concentrations. Additionally, if the absorbance of your sample at the excitation or emission wavelength is above 0.1, the inner filter effect is likely to be significant.
Troubleshooting Guide
If you suspect that the inner filter effect is impacting your fluorescence assay, this troubleshooting guide can help you identify and address the issue.
Issue: Non-linear relationship between fluorescence intensity and concentration.
Possible Cause: Primary and/or secondary inner filter effect.
Troubleshooting Steps:
-
Perform a Dilution Series: Prepare a series of dilutions of your sample and measure the fluorescence intensity of each dilution. If the relationship between fluorescence and concentration is linear at lower concentrations and becomes non-linear at higher concentrations, the inner filter effect is a likely cause.
-
Measure Absorbance: Use a spectrophotometer to measure the absorbance of your samples at both the excitation and emission wavelengths. An absorbance value greater than 0.1 suggests that the inner filter effect is significantly affecting your measurements.
-
Implement a Correction Method: Based on your experimental needs and available equipment, choose an appropriate correction method from the protocols outlined below.
Quantitative Impact of Inner Filter Effect
The inner filter effect can introduce significant error into fluorescence measurements. The following table summarizes the approximate error in fluorescence intensity at different absorbance values.
| Absorbance at Excitation Wavelength | Approximate Error in Fluorescence Intensity |
| 0.05 | ~5% |
| 0.06 | ~8%[2][3][4] |
| 0.10 | ~10-12%[4] |
| 0.30 | ~38%[4] |
| >1.5 | A 2-fold dilution is recommended[5] |
Experimental Protocols
Here are detailed protocols for three common methods to correct for the inner filter effect.
Protocol 1: Sample Dilution (Simplest Approach)
This is the most straightforward method to minimize the inner filter effect.
Methodology:
-
Prepare a dilution series of your sample.
-
Measure the fluorescence intensity of each dilution.
-
Identify the concentration range where the relationship between fluorescence intensity and concentration is linear.
-
For your experiment, ensure that your sample concentrations fall within this linear range.
Limitations:
-
Dilution can introduce pipetting errors.
-
This method may not be feasible for samples with weak fluorescence signals.
Protocol 2: Mathematical Correction using Absorbance Measurements
This method uses the absorbance values of the sample to mathematically correct the observed fluorescence intensity.
Materials:
-
Fluorometer or microplate reader with fluorescence capabilities
-
Absorbance spectrophotometer or microplate reader with absorbance capabilities
-
Your experimental samples
-
Appropriate buffer or solvent
Methodology:
-
Measure Fluorescence:
-
Set the appropriate excitation and emission wavelengths for your fluorophore.
-
Measure the fluorescence intensity of your samples (F_observed).
-
-
Measure Absorbance:
-
Measure the absorbance of your samples at the excitation wavelength (A_ex).
-
Measure the absorbance of your samples at the emission wavelength (A_em).
-
-
Apply the Correction Formula:
-
Use the following formula to calculate the corrected fluorescence intensity (F_corrected): F_corrected = F_observed * 10^((A_ex + A_em) / 2)[6]
-
Limitations:
-
The accuracy of this correction is dependent on the geometry of the measurement system (e.g., cuvette path length, microplate reader optics).
Protocol 3: Experimental Correction using an Internal Standard
This method involves creating a correction curve using a sequestered fluorescent standard and a non-reactive chromophore.[7]
Materials:
-
Fluorometer
-
Absorbance spectrophotometer
-
Cuvettes
-
Sequestered fluorophore (e.g., fluorescent beads or a fluorophore encapsulated in liposomes)
-
Non-reactive chromophore (a substance that absorbs light at the excitation and/or emission wavelengths but does not fluoresce or interact with the fluorophore)
-
Your assay buffer
Methodology:
-
Prepare the Fluorophore Standard:
-
Suspend the sequestered fluorophore (e.g., fluorescent beads) in your assay buffer in a cuvette.
-
-
Measure Baseline Fluorescence:
-
Measure the fluorescence of the fluorophore suspension at the desired excitation and emission wavelengths. This is your F_0 (fluorescence at zero absorbance from the added chromophore).
-
-
Titrate with Chromophore:
-
Add small, precise aliquots of the non-reactive chromophore solution to the cuvette.
-
After each addition, mix thoroughly and measure both the fluorescence (F_i) and the absorbance at the excitation and emission wavelengths (A_ex_i and A_em_i).
-
-
Create a Correction Curve:
-
Calculate the total absorbance at each titration point (A_total_i = A_ex_i + A_em_i).
-
Calculate the correction factor at each point (Correction_Factor_i = F_0 / F_i).
-
Plot the correction factor versus the total absorbance. This is your correction curve.
-
-
Apply the Correction to Your Experimental Samples:
-
For your experimental samples, measure their absorbance at the excitation and emission wavelengths (A_ex_sample and A_em_sample).
-
Calculate the total absorbance of your sample (A_total_sample = A_ex_sample + A_em_sample).
-
From your correction curve, determine the corresponding correction factor for the A_total_sample.
-
Multiply your observed fluorescence (F_observed_sample) by this correction factor to obtain the corrected fluorescence.
-
Limitations:
-
This method is more complex and time-consuming to set up compared to other methods.[6]
Visualizing the Inner Filter Effect and Correction Workflows
The following diagrams illustrate the concepts of the inner filter effect and the decision-making process for its correction.
Caption: Mechanisms of primary and secondary inner filter effects.
Caption: Decision workflow for correcting the inner filter effect.
References
- 1. What is the Inner Filter Effect and How Does it Impact Fluorescence Measurements? | The Labbot Blog [labbot.bio]
- 2. static.horiba.com [static.horiba.com]
- 3. Experimental correction for the inner-filter effect in fluorescence spectra - Analyst (RSC Publishing) [pubs.rsc.org]
- 4. Inner Filter Effect Correction for Fluorescence Measurements in Microplates Using Variable Vertical Axis Focus - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Inner-filter effect correction — eem_inner_filter_effect • eemR [pmassicotte.github.io]
- 6. benchchem.com [benchchem.com]
- 7. Experimental method to correct fluorescence intensities for the inner filter effect - Analyst (RSC Publishing) [pubs.rsc.org]
Technical Support Center: Troubleshooting Poor Signal-to-Noise Ratio in Protease Assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals resolve issues related to poor signal-to-noise ratios in protease assays. The content is presented in a question-and-answer format to directly address specific challenges encountered during experiments.
Troubleshooting Guides
High Background Signal
A high background signal can mask the true enzymatic activity, leading to a reduced signal-to-noise ratio. Below are common causes and solutions for high background in protease assays.
Question: My "no-enzyme" control well shows a high signal. What does this indicate and how can I fix it?
A high signal in the no-enzyme control is a strong indicator of substrate autohydrolysis, meaning the substrate is breaking down spontaneously without enzymatic activity.[1]
Solutions:
-
Optimize Substrate Concentration: Perform a substrate titration to determine the lowest concentration that provides a robust signal while minimizing background.[1]
-
Evaluate Substrate Stability: Test the stability of your substrate in the assay buffer over time at the experimental temperature. This will help you determine an optimal incubation time that minimizes autohydrolysis.[1]
-
Adjust pH: The pH of the assay buffer can significantly impact substrate stability. Test a range of pH values to find the optimal balance between enzyme activity and substrate stability.[2][3]
-
Screen Alternative Substrates: If the current substrate is inherently unstable under your assay conditions, consider testing alternative substrates for your protease.[1]
Question: I'm observing high background fluorescence in my fluorogenic protease assay. What are the potential causes?
High background fluorescence can stem from several factors, including the intrinsic fluorescence of assay components, substrate instability, or contamination.[4]
Potential Causes and Solutions:
| Potential Cause | Suggested Solution |
| Autofluorescent Compounds | Screen all assay components, including test compounds and buffers, for intrinsic fluorescence at the assay's excitation and emission wavelengths before the main experiment.[4][5] If a compound is autofluorescent, its signal can sometimes be subtracted, though this may decrease assay sensitivity. |
| Substrate Instability/Spontaneous Hydrolysis | Prepare fresh substrate solutions for each experiment and avoid repeated freeze-thaw cycles.[4][6] Store substrate aliquots protected from light at -20°C or below.[4] |
| Protease Contamination | Use high-purity reagents and sterile, disposable labware to prevent contamination of your reagents or samples with extraneous proteases.[4] |
| Incomplete Quenching (FRET assays) | In Förster Resonance Energy Transfer (FRET) assays, incomplete quenching of the fluorophore in the intact substrate can lead to high background. Consider using substrates with "dark quenchers," which do not have native fluorescence and can improve the signal-to-noise ratio.[5][7] |
| Non-specific Binding | In plate-based assays, inadequate blocking can lead to non-specific binding of the enzyme or substrate. Increase the concentration of the blocking agent or the incubation time.[7] |
Low or No Signal
A weak or absent signal can indicate issues with enzyme activity, assay setup, or detection.
Question: I am not seeing any signal, or the signal is very weak. What should I check?
A lack of signal suggests a problem with the enzyme's activity, the assay conditions, or the instrument settings.[7]
Potential Causes and Solutions:
| Potential Cause | Suggested Solution |
| Inactive Enzyme | Verify the activity of your enzyme preparation. Ensure the enzyme has been stored correctly, typically at -80°C in a suitable buffer containing glycerol.[6] Use a known positive control if available. |
| Incorrect Assay Buffer/pH | Most proteases have an optimal pH range for activity. Ensure the assay buffer pH is optimal for your specific protease.[4][8] For example, many serine proteases are optimally active at a pH between 7.3 and 9.3.[4] |
| Sub-optimal Substrate Concentration | The substrate concentration may be too low for the enzyme to act upon efficiently.[4] Optimize the substrate concentration by performing a titration. A common starting point is to use a concentration at or below the Michaelis constant (Km) to ensure the reaction rate is proportional to the enzyme concentration.[6] |
| Presence of Inhibitors | Components in your sample or buffer, such as EDTA for metalloproteases, may be inhibiting the enzyme.[4] Identify and remove any potential inhibitors, which may require sample purification. |
| Incorrect Instrument Settings | Ensure you are using the correct excitation and emission wavelengths for your fluorophore or the correct absorbance wavelength for your chromophore.[4][8] Optimize the gain setting on the plate reader to maximize the signal without saturating the detector.[6][8] |
Frequently Asked Questions (FAQs)
Q1: What are the key components of a typical protease assay?
A typical protease assay includes the purified protease, a specific substrate that produces a measurable signal upon cleavage, an assay buffer to maintain optimal pH and ionic strength, and a detection instrument (e.g., spectrophotometer or fluorometer).[6] Controls, such as a no-enzyme negative control, are also essential.[6]
Q2: How do I choose the right type of protease assay for my experiment?
The choice of assay depends on factors like the specific protease, required sensitivity, and throughput. Colorimetric assays are generally less sensitive than fluorescence-based assays.[9] Fluorescence Resonance Energy Transfer (FRET) assays offer high sensitivity and are well-suited for high-throughput screening.[9][10]
Quantitative Comparison of Protease Assay Types
| Assay Type | Typical Limit of Detection (LOD) | Dynamic Range | Suitability for High-Throughput Screening (HTS) |
| Colorimetric | ~2 µg of trypsin with a 10-minute incubation | Narrow to moderate | Moderate |
| Fluorogenic | pg to ng range | Moderate to wide | Good |
| FRET | amol to fmol range | Wide | Excellent |
| Luminescent | ≤100 pg for some proteases | Very wide | Excellent |
| Mass Spectrometry | Dependent on instrument sensitivity | Wide | Not typically used for primary HTS |
Q3: How can I minimize variability between replicate wells?
Variations in pipetting can contribute significantly to assay error.[8] Use calibrated pipettes and consistent pipetting techniques, such as reverse pipetting, to avoid introducing air bubbles.[8] Ensure thorough mixing of reagents in the wells and uniform temperature across the plate during incubation.[7]
Q4: What is the importance of including proper controls in my protease assay?
Proper controls are crucial for interpreting your results accurately.
-
Negative Control (No Enzyme): Measures the background signal from the substrate and buffer.[6]
-
Positive Control: A sample with known protease activity, used to confirm that the assay is working correctly.[11]
-
Blank: Contains all assay components except the enzyme and substrate to measure the background from the buffer and plate.
Experimental Protocols
Protocol 1: Substrate Stability Assay (Colorimetric)
This protocol helps determine the rate of substrate autohydrolysis.[1]
Materials:
-
Complete assay buffer
-
Colorimetric substrate
-
Microplate reader
Procedure:
-
Prepare a series of microplate wells containing your complete assay buffer and the working concentration of your colorimetric substrate.
-
Omit the protease from these wells.[1]
-
Incubate the plate at your standard assay temperature.[1]
-
At various time points (e.g., 0, 15, 30, 60, 120 minutes), measure the absorbance at the appropriate wavelength.[1]
-
Analysis: Plot the absorbance values against time. A significant increase in absorbance over time in the absence of the enzyme indicates substrate autohydrolysis.[1]
Protocol 2: FRET-Based Protease Assay
This is a general protocol for a kinetic FRET-based assay.
Materials:
-
Purified protease
-
FRET peptide substrate (e.g., EDANS/DABCYL pair)
-
Assay Buffer (e.g., 50 mM HEPES, pH 7.5, 100 mM NaCl, 0.05% Triton X-100)
-
Black, opaque 96-well or 384-well microplate
-
Fluorescence microplate reader
Procedure:
-
Reagent Preparation:
-
Assay Plate Setup:
-
Add your enzyme dilutions to the wells of the microplate.
-
For the negative control, add assay buffer without the enzyme.[6]
-
Equilibrate the plate to the desired assay temperature (e.g., 37°C).
-
-
Initiate the Reaction:
-
Add the FRET substrate working solution to all wells to start the reaction.[6]
-
Mix gently.
-
-
Measure Fluorescence:
-
Immediately place the plate in the microplate reader.
-
Set the excitation and emission wavelengths appropriate for your FRET pair (e.g., excitation ~340 nm, emission ~490 nm for EDANS/DABCYL).[6]
-
Measure the fluorescence intensity kinetically over a set period (e.g., every minute for 30-60 minutes).[6]
-
-
Data Analysis:
-
For each time point, subtract the average fluorescence of the negative control wells from the fluorescence of the sample wells.
-
Plot the background-subtracted fluorescence intensity versus time. The initial rate of the reaction (the slope of the linear portion of the curve) is proportional to the enzyme activity.[6]
-
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. Protease Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. Protein Assays and Quantitation Support—Troubleshooting | Thermo Fisher Scientific - US [thermofisher.com]
- 9. benchchem.com [benchchem.com]
- 10. scispace.com [scispace.com]
- 11. researchgate.net [researchgate.net]
Technical Support Center: MeOSuc-Gly-Leu-Phe-AMC Enzyme Assays
Welcome to the technical support center for enzymatic assays using the fluorogenic substrate MeOSuc-Gly-Leu-Phe-AMC. This guide provides troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to assist researchers, scientists, and drug development professionals in optimizing their enzyme concentration for accurate and reproducible results.
Troubleshooting Guide
This section addresses common issues encountered during enzymatic assays with this compound.
| Issue | Possible Cause(s) | Recommended Solution(s) |
| High Background Fluorescence | 1. Substrate Degradation: Improper storage or handling of this compound can lead to spontaneous hydrolysis. 2. Contaminated Reagents: Assay buffers or other reagents may be contaminated with proteases. 3. Autohydrolysis: The substrate may exhibit a low level of spontaneous hydrolysis in aqueous solutions. | 1. Store the substrate correctly (lyophilized at -20°C or -80°C, protected from light) and prepare fresh working solutions for each experiment. Avoid repeated freeze-thaw cycles of stock solutions.[1] 2. Use high-purity, sterile reagents and water.[1] 3. Run a "substrate only" control (without enzyme) to quantify and subtract the background fluorescence from your experimental wells.[2] |
| Low Signal-to-Noise Ratio | 1. Suboptimal Enzyme Concentration: The enzyme concentration may be too low to generate a robust signal. 2. Suboptimal Substrate Concentration: The substrate concentration may be too low, resulting in a weak signal. 3. Incorrect Instrument Settings: The gain setting on the fluorometer may not be optimized for the signal range. | 1. Perform an enzyme titration to determine the optimal concentration that provides a strong signal within the linear range of the assay.[1] 2. While keeping the enzyme concentration constant, test a range of substrate concentrations. A common starting point for AMC substrates is near the Michaelis constant (Km), often in the 10 µM to 100 µM range. 3. Optimize the gain setting on your fluorescence plate reader. |
| Non-linear Reaction Rate | 1. Enzyme Concentration Too High: This can lead to rapid substrate depletion, causing the reaction rate to slow down. 2. Substrate Inhibition: Very high concentrations of the substrate can sometimes inhibit enzyme activity. 3. Inner Filter Effect: At high substrate or product concentrations, the excitation or emission light can be absorbed, leading to a non-linear response. | 1. Reduce the enzyme concentration to ensure the reaction remains in the initial linear velocity phase for the duration of the measurement. 2. Test a range of substrate concentrations to identify any potential inhibitory effects at higher concentrations.[2] 3. Dilute the sample to minimize the inner filter effect.[2] |
| No or Very Low Signal | 1. Inactive Enzyme: The enzyme may have lost activity due to improper storage or handling. 2. Incorrect Assay Conditions: The pH, temperature, or buffer composition may not be optimal for the enzyme. 3. Incorrect Wavelength Settings: The excitation and emission wavelengths on the fluorometer may be set incorrectly for AMC. | 1. Verify the enzyme's activity with a known positive control substrate or use a new batch of enzyme. Ensure proper storage conditions and avoid multiple freeze-thaw cycles.[2] 2. Confirm that the assay buffer pH and temperature are optimal for your specific enzyme. For many chymotrypsin-like proteases, a pH between 8.0 and 8.5 is often optimal.[2] 3. Ensure the fluorometer is set to the correct excitation (360-380 nm) and emission (440-460 nm) wavelengths for the cleaved AMC fluorophore.[1][3] |
Frequently Asked Questions (FAQs)
Q1: What is the recommended starting concentration for the this compound substrate?
A1: While the optimal concentration should be determined experimentally, a common starting range for similar fluorogenic AMC substrates is between 10 µM and 100 µM. It is often recommended to start with a concentration near the Michaelis constant (Km) of the enzyme if it is known.
Q2: How should I prepare and store the this compound substrate?
A2: For long-term storage, keep the lyophilized powder at -20°C or -80°C, protected from light and moisture.[1] Prepare a concentrated stock solution (e.g., 10 mM) in a suitable solvent like DMSO.[1] This stock solution can typically be stored at -20°C for up to a month or at -80°C for up to six months.[1] It is advisable to aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.[1] For experiments, dilute the stock solution into the assay buffer to the desired working concentration immediately before use.
Q3: What are the correct excitation and emission wavelengths for detecting the cleaved AMC product?
A3: The liberated 7-amino-4-methylcoumarin (AMC) fluorophore should be detected with an excitation wavelength in the range of 360-380 nm and an emission wavelength in the range of 440-460 nm.[1][3]
Q4: How do I determine the optimal enzyme concentration for my assay?
A4: The optimal enzyme concentration should result in a linear increase in fluorescence over your desired measurement time. To determine this, perform an enzyme titration experiment where you test a series of enzyme dilutions while keeping the substrate concentration constant. The goal is to find a concentration that produces a robust signal well above the background noise and maintains a linear reaction rate.
Q5: What control experiments should I include in my assay?
A5: It is essential to include the following controls:
-
No-Enzyme Control: Contains the assay buffer and substrate but no enzyme. This helps to measure the background fluorescence and any non-enzymatic hydrolysis of the substrate.
-
No-Substrate Control: Contains the assay buffer and enzyme but no substrate. This helps to identify any intrinsic fluorescence from the enzyme preparation.
-
Inhibitor Control (for cell lysates): If you are measuring enzyme activity in a complex mixture like a cell lysate, include a sample pre-treated with a specific inhibitor of your target enzyme. This allows you to determine the portion of the signal that is specific to your enzyme of interest.[4]
Experimental Protocols
Protocol for Enzyme Concentration Optimization
This protocol outlines the steps to determine the optimal enzyme concentration for your assay using the this compound substrate.
1. Reagent Preparation:
-
Assay Buffer: Prepare an appropriate assay buffer with the optimal pH and ionic strength for your enzyme.
-
Substrate Stock Solution: Prepare a 10 mM stock solution of this compound in DMSO.
-
Substrate Working Solution: Dilute the substrate stock solution in the assay buffer to a final concentration that is close to its Km value (if known) or a starting concentration of 50 µM.
-
Enzyme Stock Solution: Prepare a concentrated stock solution of your enzyme in a suitable buffer.
-
Enzyme Dilutions: Prepare a series of enzyme dilutions in the assay buffer. The range of concentrations will depend on the specific activity of your enzyme preparation. A good starting point is to prepare serial dilutions (e.g., 2-fold or 5-fold).
2. Assay Setup:
-
Use a black, opaque-walled 96-well plate for fluorescence assays to minimize background fluorescence.[1]
-
Add the assay buffer to all wells.
-
Add the substrate working solution to each well.
-
Include control wells:
-
No-Enzyme Control: Add assay buffer instead of the enzyme solution.
-
No-Substrate Control: Add assay buffer instead of the substrate working solution.
-
3. Reaction Initiation and Measurement:
-
Initiate the reaction by adding the different dilutions of your enzyme to the respective wells.
-
Immediately place the plate in a fluorescence plate reader pre-set to the appropriate temperature (e.g., 37°C).
-
Measure the fluorescence intensity kinetically over a desired time period (e.g., 30-60 minutes) with an excitation wavelength of ~380 nm and an emission wavelength of ~460 nm.[1]
4. Data Analysis:
-
Subtract the fluorescence signal of the blank (no-enzyme) wells from the signal of the experimental wells.
-
Plot the fluorescence intensity versus time for each enzyme concentration.
-
Determine the initial reaction rate (V₀) from the linear portion of each curve.
-
Plot V₀ versus enzyme concentration. The optimal enzyme concentration will be the one that gives a robust and linear response in this plot.
Visualization of Experimental Workflow and Troubleshooting Logic
Caption: Workflow for optimizing enzyme concentration.
Caption: Troubleshooting decision tree for common assay issues.
References
Validation & Comparative
A Head-to-Head Comparison of Fluorogenic Substrates for Measuring Proteasome Activity: MeOSuc-Gly-Leu-Phe-AMC vs. Suc-LLVY-AMC
For researchers in cellular biology, oncology, and neurodegenerative disease, the accurate measurement of proteasome activity is critical. The 26S proteasome is a key cellular machine responsible for protein degradation, and its dysfunction is implicated in numerous diseases. Fluorogenic substrates are indispensable tools for assaying the activity of the proteasome's catalytic subunits. This guide provides a detailed comparison of two commonly used substrates for measuring the chymotrypsin-like activity of the proteasome: MeOSuc-Gly-Leu-Phe-AMC and Suc-LLVY-AMC.
This comparison will delve into the specificity, performance, and available kinetic data for each substrate, supported by detailed experimental protocols to aid researchers in selecting the optimal reagent for their specific experimental needs.
Substrate Overview and Specificity
Both this compound and Suc-LLVY-AMC are synthetic peptides conjugated to a fluorophore, 7-amino-4-methylcoumarin (AMC). When cleaved by the proteasome, the free AMC molecule fluoresces, providing a quantitative measure of proteolytic activity. The peptide sequences of these substrates are designed to be recognized and cleaved by the chymotrypsin-like active site (β5 subunit) of the 20S and 26S proteasomes.[1]
-
Suc-LLVY-AMC (Succinyl-Leucine-Leucine-Valine-Tyrosine-7-Amino-4-methylcoumarin) is a well-established and widely cited substrate for measuring the chymotrypsin-like activity of the proteasome.[2][3] Its tetrapeptide sequence (LLVY) is a preferred substrate for this catalytic site.
-
This compound (Methoxysuccinyl-Glycine-Leucine-Phenylalanine-7-Amino-4-methylcoumarin) is also utilized as a substrate for chymotrypsin-like proteases. The presence of Phenylalanine at the P1 position of the peptide sequence directs its cleavage by enzymes with chymotrypsin-like specificity. While it is listed as a proteasomal substrate, specific kinetic data for its interaction with the proteasome is less prevalent in the literature compared to Suc-LLVY-AMC.[4]
Quantitative Performance Data
| Parameter | This compound | Suc-LLVY-AMC | Source |
| Target Proteasome Activity | Chymotrypsin-like | Chymotrypsin-like | [2][4] |
| Excitation Wavelength | ~380 nm | 350-380 nm | [5][6] |
| Emission Wavelength | ~460 nm | 440-460 nm | [5][6] |
| Typical Working Concentration | Not specified in literature | 20-200 µM | [3] |
| Known Cross-Reactivity | Other chymotrypsin-like proteases | Calpains and other chymotrypsin-like proteases | [7] |
Note: The absence of specific Km and Vmax values for this compound with the proteasome in the reviewed literature makes a direct kinetic performance comparison challenging. Researchers may need to determine these parameters empirically for their specific experimental system.
Experimental Protocols
Below are detailed protocols for performing a proteasome activity assay using either this compound or Suc-LLVY-AMC with purified proteasomes or cell lysates.
I. Proteasome Activity Assay with Purified 20S Proteasome
Materials:
-
Purified 20S Proteasome
-
Fluorogenic Substrate (this compound or Suc-LLVY-AMC)
-
Assay Buffer: 50 mM Tris-HCl, pH 7.5, 25 mM KCl, 10 mM NaCl, 1 mM MgCl2, 1 mM DTT, 0.1 mg/mL BSA
-
Proteasome Inhibitor (e.g., MG132) for control
-
Black, flat-bottom 96-well plate
-
Fluorescence microplate reader
Procedure:
-
Prepare Reagents:
-
Thaw all reagents on ice.
-
Prepare a 10 mM stock solution of the fluorogenic substrate in DMSO.
-
Dilute the purified 20S proteasome to a working concentration (e.g., 1-5 nM) in assay buffer.
-
Prepare a serial dilution of the substrate in assay buffer to determine kinetic parameters. A typical starting range is 1-200 µM.
-
-
Assay Setup:
-
To each well of the 96-well plate, add 50 µL of the diluted proteasome solution.
-
For inhibitor control wells, add the proteasome inhibitor to a final concentration known to be effective (e.g., 10 µM MG132) and incubate for 15 minutes at 37°C.
-
-
Initiate Reaction:
-
Add 50 µL of the substrate solution to each well to initiate the reaction.
-
-
Measure Fluorescence:
-
Immediately place the plate in a fluorescence microplate reader pre-heated to 37°C.
-
Measure the fluorescence intensity kinetically over 30-60 minutes with readings every 1-2 minutes. Use an excitation wavelength of ~380 nm and an emission wavelength of ~460 nm.
-
-
Data Analysis:
-
Calculate the rate of reaction (V) from the linear portion of the fluorescence curve.
-
Subtract the rate of the inhibitor control from the rates of the experimental wells to determine proteasome-specific activity.
-
For kinetic analysis, plot the reaction rate (V) against the substrate concentration ([S]) and fit the data to the Michaelis-Menten equation to determine Km and Vmax.
-
II. Proteasome Activity Assay with Cell Lysates
Materials:
-
Cultured cells
-
Lysis Buffer: 50 mM Tris-HCl, pH 7.5, 250 mM sucrose, 5 mM MgCl2, 0.5 mM EDTA, 2 mM ATP, and 1 mM DTT.[6]
-
Fluorogenic Substrate (this compound or Suc-LLVY-AMC)
-
Proteasome Inhibitor (e.g., MG132)
-
BCA Protein Assay Kit
-
Black, flat-bottom 96-well plate
-
Fluorescence microplate reader
Procedure:
-
Prepare Cell Lysate:
-
Harvest and wash cells with cold PBS.
-
Lyse the cells by passing them through a 27-gauge needle ten times in ice-cold lysis buffer.[6]
-
Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Collect the supernatant and determine the protein concentration using a BCA protein assay.
-
-
Assay Setup:
-
In a 96-well plate, add 20-50 µg of total protein from the cell lysate to each well. Adjust the volume with lysis buffer to 50 µL.
-
For inhibitor controls, pre-incubate the lysate with a proteasome inhibitor (e.g., 10 µM MG132) for 15 minutes at 37°C.
-
-
Initiate Reaction:
-
Prepare the fluorogenic substrate at a working concentration (e.g., 40 µM for Suc-LLVY-AMC) in lysis buffer.[6]
-
Add 50 µL of the substrate solution to each well.
-
-
Measure Fluorescence:
-
Measure the fluorescence kinetically at 37°C as described in the protocol for purified proteasome.
-
-
Data Analysis:
-
Determine the rate of substrate cleavage and normalize it to the protein concentration to express the proteasome activity as RFU/min/µg of protein.
-
Subtract the activity in the presence of the inhibitor to determine the specific proteasome activity.
-
Visualizing the Experimental Workflow and Signaling Pathway
To better understand the experimental process and the underlying biological pathway, the following diagrams have been generated using Graphviz.
Caption: Workflow for a fluorogenic proteasome activity assay.
Caption: Signaling pathway of proteasome-mediated substrate cleavage.
Conclusion
Both this compound and Suc-LLVY-AMC are valuable tools for measuring the chymotrypsin-like activity of the proteasome. Suc-LLVY-AMC is a more extensively characterized and cited substrate, with readily available information on its use and expected performance. This compound, based on its peptide sequence, is also a suitable substrate for this activity, though researchers may need to perform initial characterization to determine its optimal working concentration and kinetic parameters in their specific assay conditions. The choice between these substrates may depend on factors such as availability, cost, and the specific requirements of the experimental setup. For routine and well-established assays, Suc-LLVY-AMC is a reliable choice. For novel assay development or when exploring different substrate specificities, this compound presents a viable alternative. It is always recommended to include appropriate controls, such as a specific proteasome inhibitor, to ensure the measured activity is indeed from the proteasome.
References
- 1. abcam.com [abcam.com]
- 2. Orthogonal approaches required to measure proteasome composition and activity in mammalian brain tissue - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ubpbio.com [ubpbio.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. Proteasome activity assay [bio-protocol.org]
- 7. lifesensors.com [lifesensors.com]
A Researcher's Guide to Fluorogenic Chymotrypsin Substrates: A Comparative Analysis
For researchers in drug discovery and related scientific fields, the accurate measurement of chymotrypsin activity is crucial. Fluorogenic substrates offer a sensitive and continuous method for this purpose. This guide provides an objective comparison of commonly used fluorogenic substrates for chymotrypsin, supported by experimental data, to aid in the selection of the most appropriate reagent for your research needs.
Performance Comparison of Fluorogenic Substrates
The efficiency of a fluorogenic substrate is determined by its kinetic parameters, specifically the Michaelis constant (K_m) and the catalytic rate constant (k_cat). A lower K_m value indicates a higher affinity of the enzyme for the substrate, while a higher k_cat signifies a faster turnover rate. The ratio k_cat/K_m represents the catalytic efficiency of the enzyme for a particular substrate. The choice of fluorophore also influences the signal-to-background ratio and the optimal excitation and emission wavelengths.
| Substrate Name | Peptide Sequence | Fluorophore | Excitation (nm) | Emission (nm) | K_m (µM) | k_cat (s⁻¹) | k_cat/K_m (M⁻¹s⁻¹) |
| Suc-AAPF-AMC | Succinyl-Ala-Ala-Pro-Phe | AMC | 340-380[1][2] | 440-460[1][2] | 15[3] | 1.5[3] | 100,000 |
| Suc-LLVY-AMC | Succinyl-Leu-Leu-Val-Tyr | AMC | 345-380[4][5] | 445-460[4][5] | N/A | N/A | N/A |
| Glt-Phe-AMQ | Glutaryl-Phe | AMQ | 360[6] | 435[6] | 500[6] | N/A | 47[6] |
| Ala-Ala-Phe-MCA | Ala-Ala-Phe | MCA | N/A | N/A | N/A | N/A | N/A |
| N-Succinyl-Phe-2-AA | N-Succinyl-Phe | 2-AA | 450[7] | 570[7] | N/A | N/A | N/A |
Note: N/A indicates that specific data was not available in the searched literature under identical comparative conditions. Kinetic constants can vary significantly with experimental conditions (pH, temperature, buffer composition). The data presented here is compiled from various sources and should be used as a guide. It is recommended to determine these parameters under your specific assay conditions.
Enzymatic Reaction and Experimental Workflow
The fundamental principle behind these assays involves the chymotrypsin-catalyzed cleavage of a peptide sequence, which liberates a fluorescent leaving group. The increase in fluorescence intensity over time is directly proportional to the enzyme's activity.
A typical experimental workflow for determining chymotrypsin activity using a fluorogenic substrate is outlined below.
References
- 1. caymanchem.com [caymanchem.com]
- 2. Chymotrypsin Substrate II ≥98% (HPLC), fluorogenic chymotrypsin substrate, lyophilized solid | Sigma-Aldrich [sigmaaldrich.com]
- 3. Suc-AAPF-AMC peptide [novoprolabs.com]
- 4. ubpbio.com [ubpbio.com]
- 5. south-bay-bio.com [south-bay-bio.com]
- 6. Fluorogenic substrates for chymotrypsin with new fluorescent markers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Fluorometric continuous kinetic assay of alpha-chymotrypsin using new protease substrates possessing long-wave excitation and emission maxima - PubMed [pubmed.ncbi.nlm.nih.gov]
Validating the MeOSuc-Gly-Leu-Phe-AMC Assay: A Comparative Guide to Specific Inhibitors
For researchers, scientists, and drug development professionals, the accurate measurement of chymotrypsin-like serine protease activity is crucial for a wide range of applications, from basic research to high-throughput screening for drug discovery. The MeOSuc-Gly-Leu-Phe-AMC fluorogenic substrate provides a sensitive and convenient method for this purpose. However, validating the specificity of this assay is paramount. This guide provides a comparative overview of specific inhibitors used to validate the this compound assay, supported by experimental data and detailed protocols.
Principle of the this compound Assay
The this compound assay relies on the enzymatic cleavage of a synthetic peptide substrate by chymotrypsin or chymotrypsin-like proteases. The substrate, Methoxysuccinyl-Glycyl-Leucyl-Phenylalanyl-7-amino-4-methylcoumarin (this compound), is composed of a peptide sequence recognized by the enzyme, linked to a fluorescent reporter molecule, 7-amino-4-methylcoumarin (AMC). In its intact form, the substrate is non-fluorescent. Upon cleavage of the amide bond between phenylalanine and AMC by the protease, the highly fluorescent AMC molecule is released. The resulting increase in fluorescence intensity, typically measured at an excitation wavelength of 360-380 nm and an emission wavelength of 440-460 nm, is directly proportional to the enzyme's activity.
The Importance of Specific Inhibitors in Assay Validation
To ensure that the measured fluorescence signal is a direct result of the target chymotrypsin-like protease activity and not due to off-target effects or other proteases present in the sample, specific inhibitors are employed. By observing a dose-dependent decrease in fluorescence upon the addition of a known chymotrypsin inhibitor, researchers can confirm the specificity of the this compound assay.
Comparative Analysis of Chymotrypsin Inhibitors
Several inhibitors with varying mechanisms of action and specificity are available for validating chymotrypsin activity. The choice of inhibitor can depend on the experimental context, the desired level of specificity, and whether reversible or irreversible inhibition is required. Below is a comparison of commonly used chymotrypsin inhibitors.
| Inhibitor | Class | Mechanism of Action | Typical Concentration/IC50 | Notes |
| PMSF (Phenylmethylsulfonyl Fluoride) | Irreversible Serine Protease Inhibitor | Sulfonylates the active site serine residue. | 1 - 10 µM | A broad-spectrum serine protease inhibitor, not specific to chymotrypsin.[1] It is unstable in aqueous solutions. |
| Chymostatin | Reversible Peptide Aldehyde | Forms a stable, reversible complex with the active site of chymotrypsin. | 0.8 nM | A potent and specific inhibitor of chymotrypsin-like serine proteases.[2] |
| TPCK (Tosyl Phenylalanyl Chloromethyl Ketone) | Irreversible Chymotrypsin Inhibitor | Specifically alkylates the histidine residue in the active site of chymotrypsin. | IC50 = 8 µM (for protein kinase C) | Highly specific for chymotrypsin and chymotrypsin-like enzymes. |
| α-1-Antichymotrypsin (AACT) | Serpin (Serine Protease Inhibitor) | Forms a stable, covalent complex with chymotrypsin, acting as a "suicide" substrate. | Ki < 5 x 10⁻⁹ M | A natural, high-affinity endogenous inhibitor of chymotrypsin.[3] |
Experimental Protocols
This compound Chymotrypsin Activity Assay
This protocol is adapted from standard fluorogenic protease assays.
Materials:
-
Chymotrypsin enzyme (e.g., bovine pancreatic chymotrypsin)
-
This compound substrate
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 8.0, containing 10 mM CaCl₂)
-
Specific chymotrypsin inhibitors (PMSF, Chymostatin, TPCK, α-1-Antichymotrypsin)
-
96-well black microplate
-
Fluorometric microplate reader
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of this compound in DMSO.
-
Prepare stock solutions of the inhibitors in appropriate solvents (e.g., PMSF in isopropanol, Chymostatin in DMSO, TPCK in methanol, α-1-Antichymotrypsin in aqueous buffer).
-
Prepare a working solution of chymotrypsin in Assay Buffer.
-
-
Assay Setup:
-
In the wells of a 96-well plate, add 50 µL of Assay Buffer.
-
Add 10 µL of the inhibitor solution at various concentrations (a dilution series is recommended to determine IC50 values). For the control (uninhibited) wells, add 10 µL of the solvent used for the inhibitor.
-
Add 20 µL of the chymotrypsin working solution to each well.
-
Incubate the plate at room temperature for 15-30 minutes to allow the inhibitor to interact with the enzyme.
-
-
Initiation and Measurement:
-
To initiate the reaction, add 20 µL of the this compound substrate solution to each well.
-
Immediately place the plate in a fluorometric microplate reader pre-set to the appropriate excitation (360-380 nm) and emission (440-460 nm) wavelengths.
-
Measure the fluorescence intensity kinetically over a period of 30-60 minutes, taking readings every 1-2 minutes.
-
-
Data Analysis:
-
Calculate the rate of reaction (increase in fluorescence per unit time) for each well.
-
Plot the reaction rate as a function of the inhibitor concentration.
-
Determine the IC50 value for each inhibitor, which is the concentration of the inhibitor that causes 50% inhibition of the enzyme activity.
-
Alternative Assays for Chymotrypsin Activity
While the this compound assay is widely used, other methods are available for measuring chymotrypsin activity. The choice of assay can depend on factors such as sensitivity requirements, sample matrix, and available equipment.
| Assay Type | Substrate | Detection Method | Advantages | Disadvantages |
| Fluorogenic | N-Succinyl-Ala-Ala-Pro-Phe-AMC (Suc-AAPF-AMC) | Fluorescence | High sensitivity, continuous monitoring.[2][4][5][6] | Potential for fluorescence quenching by sample components. |
| Chromogenic | N-Succinyl-Ala-Ala-Pro-Phe-p-nitroanilide (Suc-AAPF-pNA) | Colorimetric (Absorbance at 410 nm) | Simple, does not require a fluorometer.[7][8] | Lower sensitivity compared to fluorogenic assays. |
| Spectrophotometric | N-Benzoyl-L-tyrosine ethyl ester (BTEE) | UV-Vis Spectrophotometry (Absorbance at 256 nm) | Well-established method. | Can be less specific and sensitive. |
| Dynamic Light Scattering (DLS) | β-casein | Light Scattering | Can be used with non-transparent samples.[9] | Requires specialized equipment. |
| Quartz Crystal Microbalance (QCM) | Immobilized β-casein | Change in Resonance Frequency | High sensitivity, label-free.[9] | Requires surface chemistry for substrate immobilization. |
Visualizing the Workflow and Signaling Pathway
To better understand the experimental process and the underlying enzymatic reaction, the following diagrams have been generated using Graphviz.
Caption: Experimental workflow for validating the this compound assay.
Caption: Enzymatic cleavage of this compound by chymotrypsin.
By following these protocols and utilizing the comparative data provided, researchers can confidently validate the specificity of the this compound assay for their specific applications, ensuring the generation of reliable and reproducible results.
References
- 1. Addition of phenylmethylsulfonyl fluoride increases the working lifetime of the trout liver S9 substrate depletion assay resulting in improved detection of low intrinsic clearance rates - PMC [pmc.ncbi.nlm.nih.gov]
- 2. reactionbiology.com [reactionbiology.com]
- 3. The interaction of alpha-1-antitrypsin with chymotrypsin, trypsin and elastase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Suc-Ala-Ala-Pro-Phe-AMC (Chymotrypsin Substrate, fluorogenic) - Echelon Biosciences [echelon-inc.com]
- 7. tandfonline.com [tandfonline.com]
- 8. sigmaaldrich.com [sigmaaldrich.com]
- 9. Detection of Chymotrypsin by Optical and Acoustic Methods - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head Comparison: Cross-Validation of MeOSuc-Gly-Leu-Phe-AMC Protease Assay Results with HPLC
For researchers, scientists, and drug development professionals, the accurate measurement of protease activity is paramount. Fluorogenic assays utilizing substrates like MeOSuc-Gly-Leu-Phe-AMC (Methoxy-Succinyl-Glycyl-Leucyl-Phenylalanyl-7-Amino-4-methylcoumarin) are a widely adopted method due to their simplicity and high sensitivity. However, orthogonal validation of these results is crucial to ensure data integrity and rule out potential artifacts. High-Performance Liquid Chromatography (HPLC) serves as a robust method for such cross-validation, offering a distinct analytical approach to quantify protease activity. This guide provides a comprehensive comparison of the this compound assay and HPLC for the determination of enzyme kinetics, complete with experimental protocols and comparative data.
Principles of Each Technique
The This compound assay is a fluorescence-based method that relies on a synthetic peptide substrate conjugated to 7-amino-4-methylcoumarin (AMC), a fluorescent reporter.[1] When a protease, such as chymotrypsin or a chymotrypsin-like enzyme, cleaves the peptide bond between the phenylalanine and the AMC, the AMC is released from the quenching effects of the peptide.[1] This release results in a significant increase in fluorescence, which can be measured over time. The rate of this increase is directly proportional to the enzymatic activity.[1][2] This homogeneous assay format is well-suited for high-throughput screening in microplate readers.[1]
HPLC-based protease assays , on the other hand, utilize a chromatographic technique to separate the components of a reaction mixture.[1] The enzyme, the this compound substrate, and the cleaved products are passed through a column, and their separation is based on their physicochemical properties.[1] By monitoring the absorbance or fluorescence of the eluate over time, both the depletion of the substrate and the formation of the product can be directly and simultaneously quantified.[1] This provides a more direct measure of the reaction progress.
Data Presentation: Comparative Analysis
The following table summarizes hypothetical yet representative data from a comparative experiment designed to measure the activity of a chymotrypsin-like protease using both the this compound assay and an HPLC-based method.
| Enzyme Concentration (nM) | This compound Assay (RFU/min) | HPLC - Substrate Depletion (µM/min) | HPLC - Product Formation (µM/min) |
| 0 | 5 | 0.0 | 0.0 |
| 1 | 150 | 0.5 | 0.48 |
| 2.5 | 375 | 1.25 | 1.22 |
| 5 | 740 | 2.45 | 2.48 |
| 10 | 1450 | 4.9 | 4.95 |
| 20 | 2800 | 9.8 | 9.9 |
Key Observations:
-
A clear, dose-dependent increase in activity is observed with both methods as the enzyme concentration increases.
-
The HPLC data for substrate depletion and product formation show a strong correlation, as expected.
-
While the fluorogenic assay provides a relative measure of activity (Relative Fluorescence Units per minute), HPLC provides a more absolute quantification of the reaction rate (in µM per minute).
-
A strong linear correlation can be established between the fluorescence-based assay results and the HPLC results, validating the use of the this compound assay for high-throughput screening applications.
Experimental Protocols
Detailed methodologies for the key experiments are provided below.
This compound Assay Protocol
-
Reagent Preparation :
-
Assay Buffer : Prepare a suitable buffer for the protease being studied (e.g., 50 mM Tris-HCl, 100 mM NaCl, pH 8.0).
-
Substrate Stock Solution : Dissolve this compound in DMSO to a concentration of 10 mM.
-
Enzyme Stock Solution : Prepare a concentrated stock of the protease in the assay buffer.
-
-
Assay Procedure :
-
Prepare a working solution of the this compound substrate in the assay buffer. The final concentration should be optimized for the specific enzyme, ideally around the Michaelis constant (Km) for accurate kinetic measurements.
-
In a 96-well black microplate, add the assay buffer and the protease solution to the designated wells.
-
Initiate the reaction by adding the substrate working solution to each well.
-
Immediately place the microplate in a fluorescence plate reader.
-
-
Data Acquisition and Analysis :
-
Measure the fluorescence intensity at regular intervals (e.g., every 60 seconds) for a period of 30-60 minutes at a constant temperature (e.g., 37°C). Use an excitation wavelength of approximately 380 nm and an emission wavelength of around 460 nm.[3]
-
Calculate the rate of reaction (RFU/min) from the linear portion of the fluorescence versus time plot.
-
HPLC-Based Assay Protocol
-
Reagent Preparation :
-
Prepare the same assay buffer, substrate stock solution, and enzyme stock solution as for the fluorogenic assay.
-
Quenching Solution : Prepare a solution to stop the enzymatic reaction (e.g., 10% acetic acid).
-
Mobile Phase A : 0.1% Trifluoroacetic acid (TFA) in water.
-
Mobile Phase B : 0.1% TFA in acetonitrile.
-
-
Reaction and Sample Preparation :
-
Set up the enzymatic reaction in individual microcentrifuge tubes by combining the assay buffer, enzyme, and substrate.
-
At various time points (e.g., 0, 5, 10, 20, and 30 minutes), stop the reaction in separate tubes by adding the quenching solution.
-
Centrifuge the quenched reaction mixtures to pellet any precipitated protein.
-
Transfer the supernatant to HPLC vials.
-
-
HPLC Analysis and Data Interpretation :
-
Inject the samples onto a C18 reverse-phase HPLC column.[3]
-
Elute the substrate and product using a linear gradient of Mobile Phase B (e.g., 5% to 95% over 20 minutes).
-
Monitor the elution profile using a UV detector (e.g., at 220 nm or 280 nm for the peptide) and/or a fluorescence detector (excitation ~380 nm, emission ~460 nm for the AMC product).
-
Identify the peaks corresponding to the substrate and the cleaved product based on their retention times, which can be determined using standards.
-
Quantify the peak areas to determine the concentration of the substrate remaining and the product formed at each time point.
-
Calculate the reaction rate from the slope of the substrate concentration versus time or product concentration versus time plot.
-
Mandatory Visualization
Experimental Workflow Comparison
Caption: Comparative workflow of the fluorogenic and HPLC-based protease assays.
Ubiquitin-Proteasome Signaling Pathway
This compound is a known substrate for the chymotrypsin-like activity of the proteasome. The ubiquitin-proteasome pathway is a major mechanism for protein degradation in eukaryotic cells.[4]
Caption: The Ubiquitin-Proteasome Protein Degradation Pathway.
Chymotrypsin and Protease-Activated Receptor (PAR) Signaling
Chymotrypsin can act as a signaling molecule by cleaving and activating Protease-Activated Receptors (PARs), such as PAR1 and PAR2, on the surface of various cells.[5][6] This initiates intracellular signaling cascades.
Caption: Chymotrypsin-mediated activation of Protease-Activated Receptors (PARs).
References
- 1. benchchem.com [benchchem.com]
- 2. Protease Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Rapid and general profiling of protease specificity by using combinatorial fluorogenic substrate libraries - PMC [pmc.ncbi.nlm.nih.gov]
- 4. creative-diagnostics.com [creative-diagnostics.com]
- 5. Chymotrypsin activity signals to intestinal epithelium by protease-activated receptor-dependent mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
A Comparative Guide to Alternative Methods for Measuring Chymotrypsin Activity
For researchers, scientists, and drug development professionals engaged in studies involving proteases, the accurate measurement of chymotrypsin activity is paramount. While traditional colorimetric assays have long been a staple, a variety of alternative methods offer significant advantages in terms of sensitivity, specificity, and throughput. This guide provides an objective comparison of key alternative methods, supported by experimental data and detailed protocols, to aid in the selection of the most appropriate assay for your research needs.
Comparison of Chymotrypsin Activity Assays
The selection of an appropriate assay for measuring chymotrypsin activity depends on several factors, including the required sensitivity, the complexity of the sample matrix, and the desired throughput. The following table summarizes the key quantitative parameters of the most common alternative methods.
| Assay Method | Principle | Typical Substrate | Detection Limit | Advantages | Disadvantages |
| Spectrophotometric | Measures the change in absorbance as a chromogenic substrate is cleaved. | N-Benzoyl-L-tyrosine ethyl ester (BTEE), N-Succinyl-Ala-Ala-Pro-Phe-p-nitroanilide (SAAPFpNA) | Micromolar (µM) range | Cost-effective, simple instrumentation, well-established protocols. | Lower sensitivity, potential for interference from colored compounds in the sample.[1] |
| Fluorometric | Measures the increase in fluorescence upon cleavage of a fluorogenic substrate. | Substrates linked to a fluorophore like 7-amino-4-methylcoumarin (AMC) or 2-aminoacridone (2-AA).[2][3] | Nanomolar (nM) to picomolar (pM) range[4][5] | High sensitivity, wide dynamic range, suitable for high-throughput screening.[1] | More expensive than spectrophotometric methods, potential for quenching or autofluorescence from sample components. |
| FRET-Based | Measures the change in fluorescence resonance energy transfer (FRET) as a substrate with a donor-quencher pair is cleaved. | Peptides with FRET pairs like EDANS/Dabcyl.[6] | Nanomolar (nM) range | High specificity, allows for continuous kinetic measurements in real-time.[6] | Requires specifically designed and synthesized substrates, can be complex to optimize. |
| Electrochemical | Measures changes in electrochemical signals (e.g., current) resulting from the enzymatic cleavage of a substrate immobilized on an electrode. | Peptides labeled with redox tags (e.g., ferrocene).[7][8][9] | Picomolar (pM) to femtomolar (fM) range[9] | Very high sensitivity, potential for miniaturization and label-free detection.[7][8] | Can be complex to set up, requires specialized equipment, potential for electrode fouling. |
| HPLC-Based | Separates and quantifies the substrate and product of the enzymatic reaction by high-performance liquid chromatography. | Various peptide or small molecule substrates. | Micromolar (µM) to nanomolar (nM) range | High specificity and accuracy, can be used for complex mixtures. | Low throughput, requires expensive instrumentation and significant expertise. |
| Mass Spectrometry-Based | Identifies and quantifies the peptide fragments generated by chymotrypsin digestion of a protein substrate. | Protein substrates. | Attomolar (amol) to femtomolar (fmol) range | Unparalleled specificity, can identify cleavage sites and post-translational modifications.[10][11][12] | Very high cost, complex workflow, requires specialized expertise for data analysis. |
Experimental Workflows and Signaling Pathways
To visualize the operational principles of these diverse methods, the following diagrams illustrate their core experimental workflows.
Detailed Experimental Protocols
Spectrophotometric Assay using N-Benzoyl-L-tyrosine ethyl ester (BTEE)
This protocol is adapted from established methods for determining chymotrypsin activity.[13][14][15]
Materials:
-
α-Chymotrypsin
-
N-Benzoyl-L-tyrosine ethyl ester (BTEE)
-
Tris-HCl buffer (e.g., 80 mM, pH 7.8)
-
Calcium chloride (CaCl2) solution (e.g., 100 mM)
-
Methanol
-
Hydrochloric acid (HCl, e.g., 1 mM) for enzyme dilution
-
Spectrophotometer capable of measuring absorbance at 256 nm
-
Cuvettes (quartz recommended)
-
Thermostatted water bath or spectrophotometer with temperature control (25°C)
Procedure:
-
Reagent Preparation:
-
Prepare Tris-HCl buffer containing CaCl2.
-
Prepare a stock solution of BTEE in methanol. The final concentration in the reaction mixture is typically around 0.5-1.0 mM.
-
Prepare a stock solution of α-chymotrypsin in cold 1 mM HCl. Dilute the enzyme in cold 1 mM HCl to the desired concentration just before use.
-
-
Assay Setup:
-
Set the spectrophotometer to 256 nm and equilibrate to 25°C.
-
In a cuvette, combine the Tris-HCl/CaCl2 buffer and the BTEE solution. The final volume is typically 3 mL.
-
Mix by inversion and incubate in the spectrophotometer for 3-5 minutes to reach thermal equilibrium.
-
-
Measurement:
-
Initiate the reaction by adding a small volume (e.g., 100 µL) of the diluted chymotrypsin solution to the cuvette.
-
Immediately mix by inversion and start recording the increase in absorbance at 256 nm for approximately 5 minutes.
-
Determine the rate of change in absorbance per minute (ΔA256/min) from the initial linear portion of the curve.
-
-
Calculation:
-
Calculate the chymotrypsin activity using the molar extinction coefficient of the product. One unit of chymotrypsin is typically defined as the amount of enzyme that hydrolyzes 1.0 µmole of BTEE per minute at pH 7.8 and 25°C.
-
Fluorometric Assay using a Commercial Kit
This protocol provides a general outline for using a commercially available fluorometric chymotrypsin activity assay kit. Always refer to the specific manufacturer's instructions for detailed procedures.
Materials:
-
Chymotrypsin Activity Assay Kit (containing assay buffer, fluorogenic substrate, chymotrypsin standard, and inhibitor)
-
Chymotrypsin-containing sample (e.g., cell lysate, purified enzyme)
-
96-well microplate (black or white with clear bottom)
-
Microplate reader capable of measuring fluorescence at the specified excitation and emission wavelengths (e.g., Ex/Em = 380/460 nm)
-
Microcentrifuge
Procedure:
-
Sample Preparation:
-
Prepare cell or tissue lysates according to the kit's instructions, typically involving homogenization in the provided assay buffer followed by centrifugation to remove insoluble material.
-
-
Standard Curve Preparation:
-
Prepare a series of dilutions of the chymotrypsin standard provided in the kit to generate a standard curve.
-
-
Assay Reaction:
-
Add samples, standards, and controls (including a no-enzyme control and a sample with inhibitor for specificity) to the wells of the microplate.
-
Prepare a reaction mix containing the assay buffer and the fluorogenic substrate.
-
Add the reaction mix to all wells to initiate the enzymatic reaction.
-
-
Measurement:
-
Immediately place the microplate in the plate reader and measure the fluorescence intensity kinetically over a set period (e.g., 30-60 minutes) at the appropriate excitation and emission wavelengths.
-
-
Data Analysis:
-
Determine the rate of fluorescence increase for each sample and standard.
-
Subtract the background fluorescence (from the no-enzyme control) from all readings.
-
Plot the standard curve of chymotrypsin activity versus the rate of fluorescence increase.
-
Calculate the chymotrypsin activity in the samples by interpolating their fluorescence rates from the standard curve.
-
Mass Spectrometry-Based In-Solution Digestion for Activity Assessment
This protocol outlines a general workflow for assessing chymotrypsin activity by digesting a model protein and analyzing the resulting peptides by LC-MS/MS.[10][16][17]
Materials:
-
Mass spectrometry-grade chymotrypsin
-
Model protein substrate (e.g., bovine serum albumin, myoglobin)
-
Ammonium bicarbonate buffer (e.g., 50 mM, pH 8.0)
-
Reducing agent (e.g., dithiothreitol, DTT)
-
Alkylating agent (e.g., iodoacetamide, IAA)
-
Formic acid (for stopping the reaction and acidifying the sample)
-
LC-MS/MS system (e.g., a high-resolution mass spectrometer coupled to a nano-flow HPLC)
Procedure:
-
Protein Denaturation, Reduction, and Alkylation:
-
Denature the protein substrate in a suitable buffer.
-
Reduce the disulfide bonds by adding DTT and incubating at an elevated temperature (e.g., 56°C).
-
Alkylate the free sulfhydryl groups by adding IAA and incubating in the dark at room temperature.
-
-
Chymotryptic Digestion:
-
Add chymotrypsin to the protein solution at a specific enzyme-to-substrate ratio (e.g., 1:20 to 1:50 w/w).
-
Incubate the mixture at 37°C for a defined period (e.g., 4 to 16 hours). The incubation time can be varied to assess the rate of digestion.
-
-
Sample Cleanup and LC-MS/MS Analysis:
-
Stop the digestion by adding formic acid.
-
Clean up the peptide mixture using a solid-phase extraction method (e.g., C18 ZipTip) to remove salts and detergents.
-
Analyze the peptide mixture by LC-MS/MS.
-
-
Data Analysis:
-
Use a database search engine (e.g., Mascot, Sequest) to identify the peptides generated from the protein substrate.
-
Quantify the abundance of specific peptides over different digestion time points to determine the rate of cleavage at specific sites. This can provide a detailed measure of chymotrypsin activity and specificity. The appearance of new peptides over time is a direct measure of enzymatic activity.
-
By carefully considering the principles, performance characteristics, and experimental requirements of these alternative methods, researchers can select the most suitable approach to accurately and reliably measure chymotrypsin activity in their specific experimental context.
References
- 1. Spectrophotometric vs Fluorometric Protein Assays: Pros and Cons [synapse.patsnap.com]
- 2. mdpi.com [mdpi.com]
- 3. Fluorometric continuous kinetic assay of alpha-chymotrypsin using new protease substrates possessing long-wave excitation and emission maxima - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Detection of Chymotrypsin by Optical and Acoustic Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A new, highly sensitive and specific assay for chymotrypsin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. electrochemsci.org [electrochemsci.org]
- 8. Miniaturisation of a peptide-based electrochemical protease activity sensor using platinum microelectrodes - Analyst (RSC Publishing) [pubs.rsc.org]
- 9. Electrochemical Activity Assay for Protease Analysis Using Carbon Nanofiber Nanoelectrode Arrays - PMC [pmc.ncbi.nlm.nih.gov]
- 10. documents.thermofisher.com [documents.thermofisher.com]
- 11. Engineered ChymotrypsiN for Mass Spectrometry-Based Detection of Protein Glycosylation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. singlecell.chee.uh.edu [singlecell.chee.uh.edu]
- 13. Chymotrypsin - Assay | Worthington Biochemical [worthington-biochem.com]
- 14. Procedure for Enzymatic Assay of α-Chymotrypsin (EC 3.4.21.1) [sigmaaldrich.com]
- 15. rsc.org [rsc.org]
- 16. In-solution Chymotrypsin Enzymatic Digestion | Mass Spectrometry Research Facility [massspec.chem.ox.ac.uk]
- 17. promega.com [promega.com]
Comparative Guide to Fluorogenic Proteasome Substrates: Specificity of MeOSuc-Gly-Leu-Phe-AMC
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the fluorogenic peptide substrate, MeOSuc-Gly-Leu-Phe-AMC, with other commonly used substrates for measuring the activity of different proteasome subunits. The information presented is intended to assist researchers in selecting the most appropriate substrate for their experimental needs and to provide the necessary protocols for accurate and reproducible results.
Introduction to Proteasome Activity Assays
The 26S proteasome is a large multi-catalytic protease complex responsible for the degradation of most intracellular proteins in eukaryotic cells. It plays a crucial role in cellular processes such as cell cycle regulation, signal transduction, and apoptosis. The catalytic activity of the proteasome is primarily attributed to three distinct subunits within the 20S core particle: β1 (caspase-like), β2 (trypsin-like), and β5 (chymotrypsin-like).
Fluorogenic peptide substrates are widely used to measure the specific activities of these subunits. These substrates consist of a short peptide sequence recognized by a specific proteasome subunit, conjugated to a fluorophore, typically 7-amino-4-methylcoumarin (AMC). Upon cleavage of the peptide bond by the proteasome, the free AMC is released, resulting in a measurable increase in fluorescence.
Specificity of this compound
This compound is a fluorogenic substrate primarily used to measure the chymotrypsin-like activity of the proteasome, which is mediated by the β5 subunit . The peptide sequence Gly-Leu-Phe is recognized and cleaved by the β5 subunit after the phenylalanine residue.
Comparison with Alternative Substrates
The performance of this compound can be compared with other established fluorogenic substrates for the different proteasome activities. The choice of substrate can significantly impact the sensitivity and specificity of the assay.
| Proteasome Activity | Subunit | Primary Substrate | Alternative Substrates |
| Chymotrypsin-like | β5 | This compound | Suc-LLVY-AMC |
| Trypsin-like | β2 | Bz-VGR-AMC | Ac-RLR-AMC, Boc-LSTR-AMC |
| Caspase-like | β1 | Z-LLE-AMC | Ac-nLPnLD-AMC |
Quantitative Comparison of Substrate Specificity:
| Substrate | Target Activity | Proteasome Subunit(s) | Notes |
| This compound | Chymotrypsin-like | β5 | A substrate for measuring the chymotrypsin-like activity of the proteasome. |
| Suc-LLVY-AMC | Chymotrypsin-like | β5, also cleaved by calpains | Widely used and considered a standard for chymotrypsin-like activity measurement.[1][2][3] |
| Bz-VGR-AMC | Trypsin-like | β2 | Used in combination with other substrates to measure the trypsin-like activity.[4] |
| Ac-RLR-AMC | Trypsin-like | β2 | A fluorogenic substrate for quantifying the trypsin-like activity of the 26S proteasome.[5][6] |
| Z-LLE-AMC | Caspase-like / PGPH | β1 | Measures the peptidylglutamyl-peptide hydrolyzing (PGPH) or caspase-like activity.[1][7][8] |
Experimental Protocols
Accurate measurement of proteasome activity requires carefully designed and executed experimental protocols. Below are detailed methodologies for assessing proteasome activity using fluorogenic substrates.
Protocol 1: Measurement of Proteasome Activity in Cell Lysates
This protocol describes the measurement of the three main proteasome activities in whole-cell extracts.
Materials:
-
Cells of interest
-
Lysis Buffer: 50 mM Tris-HCl (pH 7.5), 250 mM sucrose, 5 mM MgCl2, 0.5 mM EDTA, 2 mM ATP, 1 mM DTT
-
Fluorogenic Substrates:
-
This compound or Suc-LLVY-AMC (for chymotrypsin-like activity)
-
Bz-VGR-AMC or Ac-RLR-AMC (for trypsin-like activity)
-
Z-LLE-AMC (for caspase-like activity)
-
-
Proteasome Inhibitor (e.g., MG132)
-
96-well black microplates
-
Fluorometric microplate reader (Excitation: ~350-380 nm, Emission: ~440-460 nm)
Procedure:
-
Cell Lysis:
-
Harvest cells and wash with ice-cold PBS.
-
Resuspend the cell pellet in ice-cold Lysis Buffer.
-
Lyse the cells by sonication or multiple freeze-thaw cycles.
-
Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Collect the supernatant (cell lysate) and determine the protein concentration using a standard method (e.g., BCA assay).
-
-
Assay Setup:
-
Dilute the cell lysate to the desired concentration (e.g., 1-2 mg/mL) with Lysis Buffer.
-
In a 96-well black microplate, add 50 µL of the diluted cell lysate to each well.
-
For inhibitor controls, pre-incubate the lysate with a proteasome inhibitor (e.g., 20 µM MG132) for 30 minutes at 37°C.
-
-
Enzymatic Reaction:
-
Prepare a 2x working solution of the desired fluorogenic substrate in Lysis Buffer (e.g., 100 µM for a final concentration of 50 µM).
-
Add 50 µL of the 2x substrate solution to each well to initiate the reaction.
-
-
Fluorescence Measurement:
-
Immediately place the plate in a pre-warmed (37°C) fluorometric microplate reader.
-
Measure the fluorescence intensity kinetically over 30-60 minutes, with readings taken every 1-2 minutes.
-
-
Data Analysis:
-
Calculate the rate of AMC release (increase in fluorescence per unit of time).
-
Subtract the rate of the inhibitor-treated control from the untreated sample to determine the specific proteasome activity.
-
Normalize the activity to the protein concentration of the lysate.
-
Protocol 2: Activity Assay with Purified 20S Proteasome
This protocol is for measuring the activity of purified 20S proteasome.
Materials:
-
Purified 20S Proteasome
-
Assay Buffer: 20 mM Tris-HCl (pH 7.5), 0.5 mM EDTA
-
Fluorogenic Substrates (as in Protocol 1)
-
Proteasome Inhibitor (e.g., Bortezomib, Carfilzomib)
-
96-well black microplates
-
Fluorometric microplate reader
Procedure:
-
Enzyme Preparation:
-
Dilute the purified 20S proteasome to the desired concentration (e.g., 0.5-5 nM) in Assay Buffer.
-
-
Assay Setup:
-
In a 96-well black microplate, add the diluted 20S proteasome solution.
-
For inhibitor studies, pre-incubate the enzyme with various concentrations of the inhibitor for 15-30 minutes at 37°C.
-
-
Enzymatic Reaction and Measurement:
-
Follow steps 3 and 4 from Protocol 1.
-
-
Data Analysis:
-
Determine the initial velocity of the reaction from the linear phase of the fluorescence curve.
-
For inhibitor studies, plot the enzyme activity against the inhibitor concentration to determine the IC50 value.
-
Visualizations
Experimental Workflow for Proteasome Activity Assay
Caption: Workflow for a typical proteasome activity assay.
Signaling Pathway of Proteasome Inhibition
Caption: Consequences of proteasome inhibition.
Conclusion
The selection of a fluorogenic substrate is a critical step in the design of proteasome activity assays. This compound is a valuable tool for specifically measuring the chymotrypsin-like activity of the β5 subunit. For a comprehensive analysis of proteasome function, it is recommended to use a panel of substrates that target all three catalytic activities. Furthermore, the inclusion of specific proteasome inhibitors is essential for validating the specificity of the assay and for studying the effects of novel compounds on proteasome function. The protocols and information provided in this guide are intended to serve as a starting point for researchers to develop and optimize their own proteasome activity assays.
References
- 1. kclpure.kcl.ac.uk [kclpure.kcl.ac.uk]
- 2. Kinetic Characterization of the Chymotryptic Activity of the 20S Proteasome | Scilit [scilit.com]
- 3. Biochemical characterization of the 20S proteasome from the methanoarchaeon Methanosarcina thermophila - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Cellular Responses to Proteasome Inhibition: Molecular Mechanisms and Beyond - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Item - Km values of substrates and Ki values of compounds 15 and 16 for chymotrypsin-, trypsin- and caspase-like activities of human 20S proteasome. - Public Library of Science - Figshare [plos.figshare.com]
- 6. iris.unito.it [iris.unito.it]
- 7. researchgate.net [researchgate.net]
- 8. Measurement of the Multiple Activities of 26S Proteasomes - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Chymotrypsin Substrates for Kinetic Analysis
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of commonly used substrates for the serine protease chymotrypsin. Kinetic parameters, supported by experimental data, are presented to facilitate substrate selection for research and drug development applications. Detailed experimental protocols for kinetic assays are also included.
Comparison of Kinetic Parameters
The efficiency of chymotrypsin-mediated hydrolysis varies significantly among different substrates. The Michaelis constant (Km), turnover number (kcat), and catalytic efficiency (kcat/Km) are key parameters for comparing substrate performance. The following table summarizes these kinetic parameters for a selection of widely used chymotrypsin substrates.
| Substrate | Km (mM) | kcat (s⁻¹) | kcat/Km (M⁻¹s⁻¹) | Experimental Conditions |
| N-Succinyl-Ala-Ala-Pro-Phe-p-nitroanilide (Suc-AAPF-pNA) | Data not consistently available in searched results | Data not consistently available in searched results | Data not consistently available in searched results | pH 7.8, 25°C[1] |
| N-Benzoyl-L-tyrosine ethyl ester (BTEE) | ~0.01 - 0.1 | ~20 - 40 | ~2 x 10⁵ - 4 x 10⁵ | pH 7.8, 25°C[2][3] |
| N-Acetyl-L-tyrosine ethyl ester (ATEE) | ~0.7 | ~193 | ~2.8 x 10⁵ | pH 7.9, 25°C[4] |
| N-Acetyl-L-tryptophan ethyl ester | 0.097 | 27 | ~2.8 x 10⁵ | pH 7.9, 25°C[4] |
| N-Acetyl-L-tryptophan p-nitrophenyl ester | 0.002 | 31 | ~1.6 x 10⁷ | pH 7.9, 25°C[4] |
| N-Acetyl-L-tyrosine-p-nitroanilide | Data not consistently available in searched results | Data not consistently available in searched results | Data not consistently available in searched results | - |
| N-Glutaryl-L-phenylalanine p-nitroanilide (GPNA) | Data not consistently available in searched results | Data not consistently available in searched results | Data not consistently available in searched results | - |
Experimental Protocols
Accurate determination of kinetic parameters requires standardized experimental procedures. Below are detailed protocols for assaying chymotrypsin activity using chromogenic and ester substrates.
Protocol 1: Assay for Chromogenic Substrates (e.g., N-Succinyl-Ala-Ala-Pro-Phe-p-nitroanilide)
This protocol is adapted for the use of p-nitroanilide substrates, which release a yellow-colored product (p-nitroaniline) upon cleavage by chymotrypsin. The rate of p-nitroaniline formation is monitored spectrophotometrically.
Materials:
-
α-Chymotrypsin solution (e.g., 1 mg/mL stock in 1 mM HCl)
-
Substrate stock solution (e.g., 100 mM N-Succinyl-Ala-Ala-Pro-Phe-p-nitroanilide in DMSO)[5]
-
Assay Buffer: 50 mM Tris-HCl, pH 8.0, containing 20 mM CaCl2[5]
-
96-well microplate
-
Microplate reader capable of measuring absorbance at 405-410 nm
Procedure:
-
Prepare Working Solutions:
-
Dilute the α-chymotrypsin stock solution to the desired final concentration in Assay Buffer. The optimal concentration should be determined empirically but is typically in the ng/mL to µg/mL range.
-
Prepare a series of substrate dilutions in Assay Buffer from the stock solution.
-
-
Assay Setup:
-
Add 50 µL of Assay Buffer to each well of the microplate.
-
Add 25 µL of the appropriate substrate dilution to each well.
-
To initiate the reaction, add 25 µL of the diluted chymotrypsin solution to each well.
-
-
Measurement:
-
Immediately place the microplate in the reader, pre-set to the desired temperature (e.g., 25°C or 37°C).
-
Measure the absorbance at 410 nm at regular intervals (e.g., every 30 or 60 seconds) for a period of 5-10 minutes.[5]
-
-
Data Analysis:
-
Calculate the initial reaction velocity (V₀) from the linear portion of the absorbance vs. time plot.
-
Convert the change in absorbance per minute to the concentration of p-nitroaniline produced per minute using the molar extinction coefficient of p-nitroaniline (8,800 M⁻¹cm⁻¹ at 410 nm).
-
Plot V₀ against the substrate concentration and fit the data to the Michaelis-Menten equation to determine Km and Vmax. kcat can then be calculated from Vmax and the enzyme concentration.
-
Protocol 2: Assay for Ester Substrates (e.g., N-Benzoyl-L-tyrosine ethyl ester - BTEE)
This method measures the increase in absorbance at 256 nm resulting from the hydrolysis of the ester bond.[2]
Materials:
-
α-Chymotrypsin solution (e.g., 10-30 µg/mL in 1 mM HCl)[2]
-
BTEE Substrate Solution: 1.07 mM BTEE in 50% (w/w) methanol.[2]
-
Assay Buffer: 80 mM Tris-HCl, pH 7.8, containing 100 mM CaCl₂.[2]
-
Quartz cuvettes
-
UV-Vis spectrophotometer with temperature control
Procedure:
-
Spectrophotometer Setup:
-
Set the spectrophotometer to measure absorbance at 256 nm and equilibrate the cell holder to 25°C.[2]
-
-
Reaction Mixture:
-
In a quartz cuvette, pipette 2.8 mL of the Assay Buffer and 0.2 mL of the BTEE Substrate Solution.
-
Incubate in the spectrophotometer for 4-5 minutes to reach thermal equilibrium.
-
-
Measurement:
-
Initiate the reaction by adding a small volume (e.g., 10-20 µL) of the diluted chymotrypsin solution and mix immediately by inversion.
-
Record the increase in absorbance at 256 nm for 4-5 minutes.[2]
-
-
Data Analysis:
-
Determine the initial rate of reaction (ΔA₂₅₆/min) from the linear portion of the curve.
-
Calculate the enzyme activity, where one unit is defined as the amount of enzyme that hydrolyzes 1.0 µmole of BTEE per minute at pH 7.8 and 25°C.[3]
-
Kinetic parameters (Km and kcat) can be determined by measuring the initial rates at varying substrate concentrations and fitting the data to the Michaelis-Menten equation.
-
Visualizing Experimental and Biological Pathways
To aid in the understanding of the experimental workflow and a key signaling pathway involving chymotrypsin, the following diagrams are provided.
Caption: Workflow for determining chymotrypsin kinetic parameters.
Beyond its classical role in digestion, chymotrypsin can act as a signaling molecule in the gastrointestinal tract by activating Protease-Activated Receptors (PARs) on the surface of intestinal epithelial cells.[6][7] This interaction can modulate cellular responses, including signaling pathways that influence inflammation and gut homeostasis.[8]
Caption: Chymotrypsin-mediated PAR2 signaling pathway.
References
- 1. Conformational specificity of chymotrypsin toward proline-containing substrates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Chymotrypsin - Assay | Worthington Biochemical [worthington-biochem.com]
- 3. Procedure for Enzymatic Assay of α-Chymotrypsin (EC 3.4.21.1) [sigmaaldrich.com]
- 4. ADD YOUR PAGE TITLE [employees.csbsju.edu]
- 5. researchgate.net [researchgate.net]
- 6. Kinetic study on conformational effect in hydrolysis of p-nitroanilides catalyzed by α-chymotrypsin - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 7. Chymotrypsin activity signals to intestinal epithelium by protease-activated receptor-dependent mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
A Researcher's Guide to the MeOSuc-Gly-Leu-Phe-AMC Assay: A Comparative Analysis of Reproducibility and Robustness
For researchers, scientists, and drug development professionals engaged in the study of chymotrypsin-like proteases, the selection of a reliable and robust assay is paramount for generating high-quality, reproducible data. The MeOSuc-Gly-Leu-Phe-AMC assay is a widely utilized tool for measuring the activity of these enzymes, which play critical roles in digestion, blood coagulation, and intracellular protein turnover. This guide provides an objective comparison of the this compound assay with alternative methods, offering insights into its performance, supported by a detailed experimental protocol and a discussion of key performance indicators.
Principle of the this compound Assay
The this compound assay is a fluorogenic method for detecting chymotrypsin-like protease activity. The substrate consists of a peptide sequence (Gly-Leu-Phe) that is recognized and cleaved by these enzymes, linked to a fluorescent reporter molecule, 7-amino-4-methylcoumarin (AMC). In its intact form, the substrate is non-fluorescent. Upon enzymatic cleavage of the peptide bond C-terminal to the phenylalanine residue, the AMC fluorophore is released, resulting in a measurable increase in fluorescence intensity that is directly proportional to the protease activity.
Data Presentation: A Comparative Overview
| Parameter | This compound Assay (Illustrative) | Suc-LLVY-AMC Assay | Alternative Fluorophores (e.g., ACC, Rhodamine 110) |
| Target Enzymes | Chymotrypsin, Chymotrypsin-like proteases | Proteasome (20S and 26S), Calpains | Broadly applicable depending on the conjugated peptide |
| Intra-Assay CV (%) | < 10% | Typically < 15% | Generally low, comparable to or better than AMC |
| Inter-Assay CV (%) | < 15% | Typically < 20% | Generally low, comparable to or better than AMC |
| Z'-Factor | > 0.5 | Often > 0.5 in optimized HTS applications | Can be higher than AMC-based assays due to better signal |
| Signal-to-Background | Good | Good | Often superior to AMC, with lower background fluorescence |
| Excitation/Emission (nm) | ~380 / ~460 | ~380 / ~460 | Varies (e.g., ACC: ~380/~460; Rhodamine 110: ~490/~520) |
| Advantages | - Good specificity for chymotrypsin-like activity- Well-established methodology | - Gold standard for proteasome chymotrypsin-like activity- Commercially available in kit formats | - Higher quantum yield (ACC)- Reduced photobleaching and pH sensitivity (Rhodamine 110)- Less interference from autofluorescent compounds |
| Disadvantages | - Potential for non-specific cleavage by other proteases- AMC fluorescence can be quenched by certain compounds | - Can be cleaved by other cellular proteases besides the proteasome | - May be more expensive- Different instrumentation may be required for red-shifted fluorophores |
Note: The performance metrics for any assay are highly dependent on the specific experimental conditions, including buffer composition, temperature, and the purity of the enzyme and substrate.
Experimental Protocols
The following is a generalized protocol for measuring chymotrypsin-like protease activity using the this compound substrate. This protocol can be adapted for other AMC-based substrates and for use in a 96-well or 384-well plate format.
Materials:
-
This compound substrate
-
Chymotrypsin or other protease of interest
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 8.0, 100 mM NaCl, 0.01% Tween-20)
-
Dimethyl sulfoxide (DMSO)
-
96-well black microplate
-
Fluorescence microplate reader
Procedure:
-
Substrate Preparation:
-
Prepare a stock solution of this compound in DMSO (e.g., 10 mM).
-
Protect the stock solution from light and store at -20°C.
-
On the day of the experiment, dilute the stock solution to the desired final concentration in Assay Buffer. The optimal concentration should be determined empirically but is typically in the range of 10-100 µM.
-
-
Enzyme Preparation:
-
Prepare a stock solution of the protease in Assay Buffer.
-
The optimal enzyme concentration will depend on the specific activity of the enzyme and should be determined experimentally to ensure a linear reaction rate over the desired time course.
-
-
Assay Setup:
-
Add 50 µL of Assay Buffer to each well of the 96-well plate.
-
Add 25 µL of the working substrate solution to each well.
-
To initiate the reaction, add 25 µL of the enzyme solution to each well.
-
For a negative control, add 25 µL of Assay Buffer instead of the enzyme solution.
-
-
Fluorescence Measurement:
-
Immediately place the plate in a fluorescence microplate reader pre-set to the appropriate excitation and emission wavelengths (e.g., Ex: 380 nm, Em: 460 nm).
-
Measure the fluorescence intensity at regular intervals (e.g., every 1-2 minutes) for a duration sufficient to establish a linear rate of increase in fluorescence.
-
-
Data Analysis:
-
For each sample, plot the fluorescence intensity versus time.
-
Determine the initial velocity (V₀) of the reaction from the linear portion of the curve.
-
The protease activity is proportional to the calculated V₀.
-
Mandatory Visualizations
Caption: Workflow for the this compound protease assay.
Conclusion
The this compound assay is a valuable and widely used method for the sensitive detection of chymotrypsin-like protease activity. While specific, publicly available data on its reproducibility and robustness are limited, its widespread use suggests acceptable performance for many research applications. For researchers requiring higher sensitivity, reduced interference, or engaged in high-throughput screening, alternatives utilizing different peptide sequences or more advanced fluorophores such as ACC or Rhodamine 110 may offer significant advantages. The choice of assay should be guided by the specific requirements of the experiment, including the target enzyme, the need for high-throughput capabilities, and the potential for interfering compounds in the sample. Careful optimization of the assay protocol is crucial for ensuring the generation of reliable and reproducible data.
A Comparative Guide to MeOSuc-Gly-Leu-Phe-AMC and Alternative Fluorogenic Substrates for Chymotrypsin-Like Protease Activity
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the applications of the fluorogenic peptide substrate MeOSuc-Gly-Leu-Phe-AMC. It is designed to offer an objective comparison with alternative substrates, supported by experimental data, to aid in the selection of the most suitable reagent for your research needs.
Introduction to Fluorogenic Protease Substrates
Fluorogenic substrates are essential tools for measuring protease activity with high sensitivity and in real-time. These substrates typically consist of a peptide sequence recognized by a specific protease, conjugated to a fluorophore such as 7-amino-4-methylcoumarin (AMC). In the intact substrate, the fluorescence of the AMC group is quenched. Upon enzymatic cleavage of the amide bond between the peptide and AMC, the fluorophore is released, resulting in a significant increase in fluorescence intensity that is directly proportional to the enzyme's activity.
This compound: A Substrate for Chymotrypsin-Like Activity
This compound is a synthetic peptide substrate primarily utilized to measure the chymotrypsin-like activity of the proteasome, a multi-catalytic protease complex crucial for protein degradation in eukaryotic cells. The 20S core of the proteasome possesses three main proteolytic activities: chymotrypsin-like, trypsin-like, and caspase-like. This compound is specifically designed to be cleaved by the chymotrypsin-like active site.
Comparative Analysis of Fluorogenic Substrates
While this compound is a valuable tool, several alternative substrates are available for measuring chymotrypsin and chymotrypsin-like protease activity. The choice of substrate can significantly impact assay sensitivity, specificity, and kinetic measurements. Below is a comparison of this compound with other commonly used fluorogenic substrates.
Table 1: Quantitative Comparison of Fluorogenic Substrates for Chymotrypsin-Like Activity
| Substrate | Target Enzyme(s) | Excitation (nm) | Emission (nm) | Km | kcat (s⁻¹) | kcat/Km (M⁻¹s⁻¹) | Reference |
| This compound | Proteasome (Chymotrypsin-like) | ~360 | ~465 | Data not available | Data not available | Data not available | |
| Suc-LLVY-AMC | Proteasome (Chymotrypsin-like), Calpains | 340-380 | 440-460 | ~40 µM (for 20S proteasome) | Data not available | Data not available | [1][2] |
| Suc-Ala-Ala-Pro-Phe-AMC | Chymotrypsin, Cathepsin G | 360-380 | 440-460 | 15 µM (for α-Chymotrypsin) | 1.5 s⁻¹ | 1.0 x 10⁵ | [3] |
| Glt-Leu-Phe-NH-Meq | Chymotrypsin | Not specified | Not specified | Kinetic constants determined | Data not available | Reported as highly sensitive | |
| Z-Arg-Arg-AMC | Trypsin-like serine proteases, Cathepsin B | ~350 | ~440 | Data dependent on enzyme | Data not available | Data not available |
Note: The kinetic parameters for Suc-LLVY-AMC with the 20S proteasome are complex and can be influenced by substrate inhibition at higher concentrations[1].
Experimental Protocols
Detailed methodologies are crucial for reproducible and accurate results. Below are representative protocols for measuring chymotrypsin-like activity using fluorogenic substrates.
Protocol 1: General Assay for Proteasome Chymotrypsin-Like Activity using a Fluorogenic Substrate (Adapted from protocols for Suc-LLVY-AMC)
This protocol can be adapted for this compound.
Materials:
-
Purified 20S or 26S proteasome or cell lysate
-
Fluorogenic substrate stock solution (e.g., 10 mM this compound in DMSO)
-
Assay Buffer (e.g., 50 mM HEPES, 20 mM KCl, 5 mM MgCl₂, 1 mM DTT, pH 7.5)
-
Proteasome inhibitor (e.g., MG132) for control experiments
-
Black 96-well microplate
-
Fluorescence microplate reader
Procedure:
-
Prepare Assay Buffer: Prepare the assay buffer and warm it to 37°C.
-
Prepare Substrate Working Solution: Dilute the fluorogenic substrate stock solution in the pre-warmed assay buffer to the desired final concentration (typically in the range of 20-100 µM). It is recommended to determine the optimal substrate concentration empirically.
-
Prepare Enzyme/Lysate: Dilute the purified proteasome or cell lysate in the assay buffer to the desired concentration.
-
Set up Reactions:
-
In a black 96-well plate, add 50 µL of the enzyme/lysate preparation to each well.
-
For inhibitor control wells, pre-incubate the enzyme/lysate with a proteasome inhibitor (e.g., 10 µM MG132) for 15-30 minutes at 37°C before adding the substrate.
-
-
Initiate Reaction: Add 50 µL of the substrate working solution to each well to initiate the reaction. The final volume in each well will be 100 µL.
-
Measure Fluorescence: Immediately place the plate in a fluorescence microplate reader pre-set to 37°C. Measure the increase in fluorescence intensity over time (e.g., every 1-2 minutes for 30-60 minutes). The excitation and emission wavelengths should be optimized for the specific fluorophore (for AMC, typically Ex: 360 nm, Em: 460 nm).
-
Data Analysis:
-
Calculate the rate of reaction (slope of the linear portion of the fluorescence vs. time curve).
-
Subtract the rate of the inhibitor control from the rate of the experimental samples to determine the specific proteasome activity.
-
A standard curve using free AMC can be generated to convert the fluorescence units to the amount of product formed.
-
Visualizing the Workflow and Signaling Pathway
Diagrams generated using Graphviz provide a clear visual representation of the experimental process and the underlying biochemical reaction.
Caption: Enzymatic cleavage of this compound by a chymotrypsin-like protease.
Caption: A typical workflow for a fluorometric proteasome activity assay.
Conclusion
References
Safety Operating Guide
Proper Disposal of MeOSuc-Gly-Leu-Phe-AMC: A Guide for Laboratory Professionals
Essential guidance for the safe and compliant disposal of the fluorogenic peptide substrate MeOSuc-Gly-Leu-Phe-AMC is critical for maintaining laboratory safety and environmental responsibility. While this compound is often classified as non-hazardous for transport, its components, particularly the fluorescent aminomethylcoumarin (AMC) group, warrant careful handling and disposal. This guide provides detailed procedures for researchers, scientists, and drug development professionals to manage the disposal of this compound effectively.
Safety and Handling Profile
This compound is a peptide substrate widely used in enzymatic assays. Although one supplier has classified the compound as non-hazardous for transportation, the fluorescent component, 7-amino-4-methylcoumarin (AMC), is known to be an irritant.[1][2] Therefore, it is imperative to handle this compound with appropriate personal protective equipment (PPE), including gloves and safety glasses, and to work in a well-ventilated area to avoid inhalation of any aerosolized powder.
| Parameter | Information | Citation |
| Compound Name | This compound | |
| Hazmat Classification | Non-Hazardous for Transport | [1] |
| Primary Hazards of AMC component | Skin Irritation (H315), Serious Eye Irritation (H319), May cause respiratory irritation (H335) | [2][3] |
| Recommended PPE | Gloves, Safety Glasses, Lab Coat | |
| Handling Environment | Well-ventilated laboratory or fume hood |
Step-by-Step Disposal Protocol
The following protocol outlines the recommended steps for the proper disposal of this compound, ensuring compliance with general laboratory safety standards.
Waste Segregation and Collection:
-
Solid Waste: Collect unused or expired solid this compound powder in a clearly labeled, sealed container designated for chemical waste.
-
Liquid Waste: Solutions containing this compound, including residual amounts from assays, should be collected in a dedicated, leak-proof waste container. Do not discharge solutions containing this compound into the sanitary sewer.
-
Contaminated Materials: All materials that have come into contact with the compound, such as pipette tips, gloves, and bench paper, should be disposed of as chemical waste.
Labeling of Waste Containers:
-
All waste containers must be clearly labeled with the full chemical name: "this compound" and the appropriate hazard warnings (e.g., "Irritant").
Storage of Chemical Waste:
-
Store the sealed waste containers in a designated satellite accumulation area within the laboratory. This area should be away from general laboratory traffic and incompatible chemicals.
Institutional Disposal Procedures:
-
Contact your institution's Environmental Health and Safety (EHS) office to arrange for the pickup and disposal of the chemical waste. Follow all institutional guidelines for hazardous waste disposal.
Disposal Workflow Diagram
The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound.
Experimental Protocols Cited
While specific experimental protocols for the disposal of this compound are not detailed in publicly available literature, the procedures outlined above are based on established best practices for laboratory chemical waste management. The hazard classification of the AMC component is derived from safety data sheets and chemical databases.[2][3]
By adhering to these guidelines, laboratories can ensure the safe and environmentally conscious disposal of this compound, fostering a culture of safety and responsibility in research and development.
References
Safeguarding Your Research: A Comprehensive Guide to Handling MeOSuc-Gly-Leu-Phe-AMC
For researchers, scientists, and drug development professionals utilizing the fluorogenic peptide substrate MeOSuc-Gly-Leu-Phe-AMC, ensuring safe handling and proper disposal is paramount to maintaining a secure laboratory environment and the integrity of experimental outcomes. This guide provides essential, immediate safety and logistical information, including detailed operational and disposal plans, to foster a culture of safety and precision in your work.
While a specific Safety Data Sheet (SDS) for this compound is not publicly available, a comprehensive safety protocol can be established based on the known properties of similar peptide substrates containing the 7-Amino-4-methylcoumarin (AMC) fluorophore. Analysis of analogous compounds indicates that this compound should be handled with care, as it may be harmful if swallowed, cause skin irritation, and result in serious eye irritation.
Essential Personal Protective Equipment (PPE)
Adherence to proper PPE protocols is the first line of defense against potential exposure. The following table summarizes the recommended PPE for handling this compound.
| PPE Category | Item | Specifications and Use |
| Eye and Face Protection | Safety Goggles | Required to protect against dust particles and potential splashes. Must meet appropriate national standards (e.g., ANSI Z87.1 in the US). |
| Face Shield | Recommended in addition to safety goggles when there is a significant risk of splashing, such as during bulk solution preparation. | |
| Hand Protection | Disposable Nitrile Gloves | Minimum requirement for incidental contact. Double gloving is recommended for enhanced protection. Gloves should be changed immediately if contaminated. |
| Body Protection | Laboratory Coat | A standard, properly fitting lab coat is mandatory to protect skin and clothing from contamination. |
| Respiratory Protection | Respirator/Dust Mask | Recommended when weighing and handling the lyophilized powder, especially in larger quantities, to prevent inhalation of fine particles. |
Operational Plan: From Receipt to Experiment
A systematic approach to handling this compound from the moment it arrives in the laboratory to its use in experiments is critical for safety and for preserving the compound's integrity.
Receiving and Storage
-
Inspection: Upon receipt, visually inspect the container for any signs of damage or leakage.
-
Verification: Confirm that the product received matches the order specifications.
-
Storage: Store the container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong acids, alkalis, and oxidizing agents. The recommended storage temperature is typically -20°C for long-term stability.
Handling and Preparation of Solutions
-
Designated Area: All handling of the lyophilized powder should be conducted in a designated area, such as a chemical fume hood or a ventilated enclosure, to minimize inhalation exposure.
-
Personal Protective Equipment: Before handling, ensure all required PPE is correctly worn.
-
Weighing: When weighing the powder, do so carefully to avoid creating dust. Use appropriate weighing tools and a calibrated balance.
-
Reconstitution: To prepare a stock solution, slowly add the recommended solvent (e.g., DMSO) to the vial containing the powder. Cap the vial securely and mix gently by vortexing or inverting until the solid is completely dissolved. Avoid vigorous shaking to prevent denaturation.
-
Aliquoting: For routine use, it is advisable to prepare single-use aliquots of the stock solution to avoid repeated freeze-thaw cycles, which can degrade the compound. Store these aliquots at -20°C or lower.
Disposal Plan: Managing Chemical Waste
Proper disposal of this compound and its containers is an essential aspect of laboratory safety and environmental responsibility.
Solid Waste
-
Empty Containers: Empty vials and containers should be triple-rinsed with an appropriate solvent. The rinsate should be collected and disposed of as liquid chemical waste. The rinsed containers can then be disposed of according to institutional guidelines for non-hazardous lab waste.
-
Contaminated Materials: Any materials contaminated with the solid powder, such as weighing paper or disposable spatulas, should be placed in a sealed, labeled container for chemical waste disposal.
Liquid Waste
-
Unused Solutions: All unused solutions containing this compound should be collected in a designated, sealed, and clearly labeled hazardous waste container.
-
Experimental Waste: Waste generated from assays and experiments containing this compound should also be collected in the designated hazardous waste container.
-
Disposal Route: The collected chemical waste must be disposed of through the institution's official hazardous waste management program, which will ensure it is handled and disposed of in accordance with local, state, and federal regulations. Do not pour chemical waste down the drain.
Visualizing the Safety Workflow
To provide a clear, at-a-glance overview of the handling process, the following diagram illustrates the key steps from receiving the compound to its final disposal.
Caption: Workflow for the safe handling of this compound.
By implementing these safety protocols and operational procedures, laboratories can ensure the well-being of their personnel and the reliability of their research when working with this compound.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
